3-Bromodibenzo[b,d]furan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFABGHLDGJASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304801 | |
| Record name | 3-bromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26608-06-0 | |
| Record name | 26608-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromodibenzo[b,d]furan: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromodibenzo[b,d]furan is a halogenated aromatic heterocyclic compound built upon the rigid and electronically significant dibenzofuran scaffold. This tricyclic ether, featuring a strategic bromine substitution, has emerged as a pivotal building block in materials science and medicinal chemistry. Its unique electronic and structural characteristics make it a versatile precursor for creating complex organic molecules with tailored properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics and advanced materials. The dibenzofuran core itself is found in numerous natural products and pharmacologically active compounds, underscoring the importance of its derivatives.[1][2]
Part 1: Core Chemical and Physical Properties
This compound is a stable, white crystalline powder at room temperature, a characteristic that facilitates its handling and storage under standard laboratory conditions.[3] Its high melting point is indicative of the planarity and packing efficiency of the dibenzofuran ring system.
Physicochemical Data Table
| Property | Value | Source(s) |
| CAS Number | 26608-06-0 | [3][4][] |
| Molecular Formula | C₁₂H₇BrO | [3][] |
| Molecular Weight | 247.09 g/mol | [3][] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 232-233 °C | [3] |
| Boiling Point | 343.8 ± 15.0 °C (Predicted) | [3] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Br | [] |
Part 2: Synthesis and Manufacturing
The primary and most reliable synthesis of this compound is achieved through a Sandmeyer-type reaction, starting from the readily available 3-aminodibenzofuran. This classical approach provides a high-yielding and scalable route to the target molecule.
Experimental Protocol: Synthesis from 3-Aminodibenzofuran[3]
-
Diazotization:
-
In a suitable reaction vessel, suspend 3-aminodibenzofuran in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to between -10°C and 0°C using an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the unstable diazonium salt. Stir for 1 hour.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of cuprous bromide (CuBr) in aqueous hydrobromic acid and cool it to 0°C.
-
Slowly add the previously prepared diazonium salt solution to the CuBr solution, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at low temperature for 30 minutes, then warm to 40°C and stir for an additional 18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water and extract the product into an organic solvent such as dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with an aqueous sodium sulfite solution (to remove excess bromine) and saturated brine.
-
Dry the organic layer over a drying agent like magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a nonpolar eluent like n-heptane to afford pure this compound.
-
Caption: Synthetic workflow for this compound.
Part 3: Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from the reactivity of its carbon-bromine bond. This site serves as a versatile handle for introducing new functional groups and constructing more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. This compound readily participates in this reaction with various organoboron reagents (boronic acids or esters) to yield 3-aryl or 3-vinyl substituted dibenzofurans. These products are of significant interest in the field of organic electronics, particularly for creating emissive materials in OLEDs.[6][7]
The reaction is catalyzed by a palladium(0) species and requires a base to activate the organoboron reagent.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
For drug development, the introduction of nitrogen-containing functional groups is paramount. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary or secondary amines.[10][11] This reaction provides direct access to 3-aminodibenzofuran derivatives, which are valuable scaffolds in medicinal chemistry.[12][13] The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Part 4: Spectroscopic Characterization
Accurate structural elucidation is critical for any chemical entity. The following section details the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.[15][16]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will show seven distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the unsubstituted benzene ring will appear as a complex multiplet, while the protons on the brominated furan ring will show characteristic splitting patterns.
-
H4: Will likely appear as a doublet, coupled to H2.
-
H2: Will appear as a doublet of doublets, coupled to H4 and H1.
-
H1: Will likely appear as a doublet, coupled to H2. The exact chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the fused ring system.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display 12 distinct signals for the 12 unique carbon atoms in the molecule.
-
Aromatic Carbons: Signals will typically appear in the range of δ 110-160 ppm.
-
C-Br: The carbon directly attached to the bromine atom (C3) will be significantly shifted and its signal intensity may be reduced due to quadrupolar relaxation. Its chemical shift is expected to be around δ 115-125 ppm.
-
C-O: The two carbons flanking the ether oxygen (C4a, C5a) will be shifted downfield to approximately δ 155-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
C-H stretching (aromatic): A series of sharp bands just above 3000 cm⁻¹.
-
C=C stretching (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O-C stretching (aryl ether): Strong, characteristic bands in the 1200-1250 cm⁻¹ region.
-
C-Br stretching: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet of peaks (M⁺ and M+2⁺) of nearly equal intensity at m/z 246 and 248.
-
Fragmentation: Common fragmentation pathways would include the loss of Br (M-79/81) and the loss of CO to form a biphenylene radical cation.
Part 5: Applications in Research and Development
Materials Science
This compound is a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[3] Through cross-coupling reactions, various aryl groups can be attached at the 3-position to tune the electronic properties (e.g., HOMO/LUMO levels), thereby controlling the emission color, efficiency, and stability of the final device.
Drug Discovery and Medicinal Chemistry
The dibenzofuran scaffold is considered a "privileged structure" in medicinal chemistry, as it is present in a variety of biologically active molecules.[1][17] Derivatives have shown potential as anticancer and antibacterial agents.[1] The ability to functionalize the 3-position of the dibenzofuran core via this compound allows for the systematic exploration of structure-activity relationships (SAR). By introducing different amine, aryl, or alkyl groups, medicinal chemists can optimize a compound's potency, selectivity, and pharmacokinetic properties. For example, substituted benzofurans have been investigated for a wide range of therapeutic targets, including enzymes and receptors involved in inflammation and cancer.[2][17][18]
Part 6: Safety and Handling
This compound is classified as a chemical that causes skin and eye irritation. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the strategic placement of a reactive bromine atom on the stable dibenzofuran core. This structure allows for facile diversification through modern cross-coupling chemistry, providing access to a vast chemical space of novel materials and potential drug candidates. Its well-defined synthesis and predictable reactivity make it an indispensable tool for researchers in organic synthesis, materials science, and pharmaceutical development.
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An In-depth Technical Guide to 3-Bromodibenzo[b,d]furan (CAS: 26608-06-0)
This guide provides a comprehensive technical overview of 3-Bromodibenzo[b,d]furan, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes fundamental properties, field-proven synthetic protocols, and critical applications, grounding all claims in authoritative references.
Core Molecular Profile and Physicochemical Properties
This compound is an organic compound built upon a rigid, planar dibenzofuran core.[1] This tricyclic system, consisting of two benzene rings fused to a central furan ring, is a common motif in pharmacologically active molecules and functional organic materials.[2][3] The introduction of a bromine atom at the 3-position significantly enhances its utility as a synthetic building block, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation.[1] This strategic functionalization is central to its role in the synthesis of more complex molecular architectures.
The compound typically presents as a white to off-white crystalline powder at room temperature.[4][5] Key physicochemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 26608-06-0 | [4][6][7] |
| Molecular Formula | C₁₂H₇BrO | [1][6][8][] |
| Molecular Weight | 247.09 g/mol | [6][8][] |
| Appearance | White to almost white crystal/powder | [4][5] |
| Melting Point | 232-233 °C | [5] |
| Boiling Point | 343.8 ± 15.0 °C (Predicted) | [5] |
| Purity | Typically ≥97-99% | [6] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [5][8] |
| SMILES | c1ccc2c(c1)c1ccc(cc1o2)Br | [1] |
| InChI Key | AZFABGHLDGJASW-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Protocol
The most prevalent and reliable synthesis of this compound involves a Sandmeyer-type reaction starting from 3-aminodibenzofuran. This classical transformation provides a robust pathway to introduce the bromo-substituent with high regioselectivity.
Synthetic Workflow Diagram
The overall process can be visualized as a two-stage reaction: diazotization of the precursor amine followed by copper-catalyzed bromination.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures.[4][5]
Stage 1: Diazonium Salt Formation
-
Setup: In a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 19.0 g (102.6 mmol) of 3-aminodibenzofuran.
-
Acidification: Add 190 mL of water and 57 mL of 48% hydrobromic acid. Stir the resulting slurry overnight at room temperature.
-
Cooling: Cool the reaction mixture to -10°C using an ice-salt bath.
-
Nitrite Addition: Slowly add, dropwise, a solution of 8.1 g (117.4 mmol) of sodium nitrite dissolved in 150 mL of water. Causality Note: It is critical to maintain the internal temperature below 5°C during this addition to prevent premature decomposition of the diazonium salt.
-
Stirring: After the addition is complete, stir the reaction solution for 1 hour while maintaining a temperature below 5°C to ensure complete formation of the diazonium salt.
Stage 2: Sandmeyer Reaction
-
Catalyst Slurry: In a separate 1 L four-necked flask, prepare a slurry of 16.2 g (116.9 mmol) of cuprous bromide (CuBr) in 38 mL of 48% hydrobromic acid and 90 mL of water. Cool this mixture to 0°C with stirring.
-
Diazonium Addition: Slowly add the previously prepared diazonium salt solution dropwise to the CuBr slurry, ensuring the temperature does not exceed 5°C.
-
Reaction Progression: After the addition, continue stirring at 0-5°C for 30 minutes. Then, gradually raise the temperature to 40°C and stir for 18 hours. Causality Note: The initial low temperature controls the reaction rate, while the subsequent warming drives the substitution reaction to completion.
Stage 3: Workup and Purification
-
Quenching & Extraction: Upon reaction completion, add 200 mL of water and allow the mixture to cool to room temperature. Extract the aqueous phase twice with 200 mL of dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of 5% aqueous sodium sulfite (to remove any excess bromine) and 100 mL of saturated brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using n-heptane as the eluent to afford the pure target compound.[4][5] A typical yield for this process is around 68%.[4]
Core Applications in Research and Development
The utility of this compound stems from its identity as a versatile chemical intermediate. The C-Br bond serves as a synthetic handle for cross-coupling reactions, enabling the construction of complex molecules for distinct, high-value applications.
Caption: Key application pathways for this compound.
Materials Science: OLED Intermediates
The primary and most documented application of this compound is as a precursor for materials used in Organic Light Emitting Diodes (OLEDs).[4][5][10] In this context, it is used to synthesize more complex molecules that function as hosts or emitters in the device's emissive layer. For instance, it can be used to create phosphorescent iridium complexes, which are crucial for highly efficient OLEDs.[4][5] The dibenzofuran core provides thermal and morphological stability, while the bromine atom allows for coupling with other aromatic or heterocyclic units to fine-tune the electronic and photophysical properties (e.g., energy levels, charge transport, and emission color) of the final material.[10]
Medicinal Chemistry and Drug Discovery
The benzo[b]furan scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][11] While direct biological data for this compound itself is limited, its value lies in its role as a versatile building block for creating libraries of novel dibenzofuran derivatives for drug discovery campaigns.[1] The bromine atom can be readily substituted via cross-coupling reactions to introduce diverse pharmacophores, enabling systematic structure-activity relationship (SAR) studies.[2][3] This approach is fundamental to modern medicinal chemistry for identifying new therapeutic agents.[12]
Spectroscopic and Safety Profile
Characterization
Full characterization of this compound is typically achieved through a combination of standard analytical techniques. While specific spectra are batch-dependent, suppliers often provide documentation including NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm identity and purity.[8]
Safety and Handling
As a brominated aromatic compound, this compound requires careful handling in a laboratory setting.
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statement: H302 - Harmful if swallowed.
-
Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Considerations
Specific toxicological studies on this compound are not widely available in the public domain. However, data on related compounds provide a basis for prudent handling. Brominated dibenzofurans as a class (PBDDFs) are structurally related to polychlorinated dibenzofurans (PCDFs) and can exhibit toxicity.[13][14] Furthermore, some substituted furan and benzofuran compounds are known to be metabolized by cytochrome P-450 oxygenases, potentially leading to hepatotoxicity.[15] Therefore, appropriate engineering controls (e.g., fume hood) and personal protective equipment should be used at all times to minimize exposure.
Conclusion
This compound (CAS 26608-06-0) is a high-value chemical intermediate whose significance is firmly established in both materials science and medicinal chemistry. Its robust dibenzofuran core, combined with the synthetic versatility afforded by the bromo-substituent, makes it an indispensable building block for constructing the complex, functional molecules required for next-generation OLED technologies and novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling is essential for researchers aiming to leverage this potent scaffold in their work.
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Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. ResearchGate. [Link]
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A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]
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Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. ResearchGate. [Link]
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Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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An In-Depth Technical Guide to the Synthesis and Discovery of 3-Bromodibenzo[b,d]furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 3-Bromodibenzo[b,d]furan, a key intermediate in the development of advanced materials and potential therapeutic agents. The document delves into the historical context of its parent scaffold, dibenzofuran, and presents a detailed, field-proven protocol for the regioselective synthesis of the 3-bromo isomer via the Sandmeyer reaction. Mechanistic insights, alternative synthetic strategies, and thorough characterization data are provided to equip researchers with the knowledge required for its effective synthesis and application.
Introduction: The Significance of the Dibenzofuran Scaffold
The dibenzofuran framework, a rigid, planar heterocyclic system, is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities and material properties.[1] Historically, the parent compound, dibenzofuran, was first isolated from coal tar, highlighting its presence in complex aromatic mixtures.[1] The unique electronic and structural characteristics of the dibenzofuran core have made it a privileged scaffold in medicinal chemistry and materials science.
Substituted dibenzofurans, such as this compound, are of particular interest as they serve as versatile building blocks for the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel molecular architectures. This has led to their application in the development of organic light-emitting diodes (OLEDs) and as intermediates in the synthesis of pharmacologically active compounds.[2][3]
This guide will focus on the practical aspects of synthesizing this compound, providing a robust and reproducible protocol, alongside a discussion of the underlying chemical principles and alternative approaches.
Primary Synthetic Route: The Sandmeyer Reaction
The most common and reliable method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 3-aminodibenzo[b,d]furan. This classical transformation in aromatic chemistry allows for the regioselective introduction of a bromine atom, a feat not easily achieved through direct electrophilic bromination of the dibenzofuran core.
Synthesis of the Precursor: 3-Aminodibenzo[b,d]furan
The synthesis of the starting material, 3-aminodibenzo[b,d]furan, is a critical first step. While several methods exist for the synthesis of aminobenzofurans, a common route involves the reduction of a corresponding nitro-substituted dibenzofuran. This multi-step process typically starts with the nitration of dibenzofuran, followed by reduction of the nitro group to an amine. The nitration of dibenzofuran is known to produce a mixture of isomers, necessitating careful purification to isolate the desired 3-nitrodibenzofuran precursor. Subsequent reduction, often employing reagents like tin(II) chloride or catalytic hydrogenation, yields 3-aminodibenzo[b,d]furan.
The Sandmeyer Reaction: From Amine to Bromide
The Sandmeyer reaction proceeds in two main stages: diazotization of the primary aromatic amine, followed by the copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.
Reaction Scheme:
Caption: Overall workflow of the Sandmeyer reaction for the synthesis of this compound.
The following protocol is a well-established procedure for the synthesis of this compound.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Aminodibenzo[b,d]furan | 183.21 | 10.0 g | 54.6 |
| 48% Hydrobromic Acid (HBr) | 80.91 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.1 g | 59.4 |
| Copper(I) Bromide (CuBr) | 143.45 | 8.6 g | 59.9 |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| n-Heptane | 100.21 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 10.0 g (54.6 mmol) of 3-aminodibenzo[b,d]furan in 100 mL of deionized water.
-
Add 30 mL of 48% hydrobromic acid to the suspension and stir the mixture overnight at room temperature.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of 4.1 g (59.4 mmol) of sodium nitrite in 20 mL of deionized water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL three-necked round-bottom flask, prepare a solution of 8.6 g (59.9 mmol) of copper(I) bromide in 20 mL of 48% hydrobromic acid.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of nitrogen gas evolution).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of 1 M NaOH and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using n-heptane as the eluent to afford this compound as a white to off-white solid.
-
The Sandmeyer reaction is believed to proceed through a radical mechanism. The key steps are illustrated below:
Caption: Simplified radical mechanism of the Sandmeyer bromination.
The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst, which continues the catalytic cycle.
Alternative Synthetic Strategies
While the Sandmeyer reaction is a robust method, other synthetic approaches can be considered for the synthesis of this compound and its derivatives.
Direct Electrophilic Bromination
Direct bromination of dibenzofuran using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) can be employed. However, this method often suffers from a lack of regioselectivity, leading to a mixture of brominated isomers. The electrophilic substitution on the dibenzofuran ring is influenced by the electron-donating effect of the oxygen atom, which directs substitution to the 2, 8, 3, and 7 positions. Achieving high selectivity for the 3-position through direct bromination is challenging and typically results in lower yields of the desired product compared to the Sandmeyer approach.
Modern Coupling Strategies
For the synthesis of more complex dibenzofuran derivatives, modern cross-coupling reactions are invaluable. While not a direct synthesis of this compound, methods like the Ullmann condensation and Suzuki coupling are crucial for the construction of the dibenzofuran core itself, starting from appropriately substituted precursors. For instance, an intramolecular Ullmann condensation of a 2,2'-disubstituted biphenyl ether can be a powerful strategy for forming the central furan ring.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties:
| Property | Value |
| CAS Number | 26608-06-0 |
| Molecular Formula | C₁₂H₇BrO |
| Molecular Weight | 247.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114-118 °C |
Spectroscopic Data:
Spectroscopic data for this compound can be obtained from various suppliers and databases. For instance, BLD Pharm provides NMR, HPLC, and LC-MS data for this compound.[4]
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons of the dibenzofuran core. The bromine substituent will influence the chemical shifts of the adjacent protons.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display the expected number of signals for the carbon atoms in the molecule, with the carbon atom attached to the bromine showing a characteristic chemical shift.
-
MS (Mass Spectrometry): The mass spectrum will exhibit the molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Applications and Future Perspectives
This compound is a valuable intermediate with significant potential in several areas of research and development:
-
Organic Electronics: Its use as a building block for OLED materials is a primary application.[2][3] The dibenzofuran core provides thermal and morphological stability, while the bromo-substituent allows for further functionalization to tune the electronic and photophysical properties of the final materials.
-
Medicinal Chemistry: The dibenzofuran scaffold is present in many biologically active compounds. This compound can serve as a starting point for the synthesis of novel drug candidates through the introduction of various pharmacophores via cross-coupling reactions.
-
Chemical Biology: As a versatile chemical probe, derivatives of this compound can be synthesized to study biological processes and protein-ligand interactions.
The continued exploration of new synthetic methodologies and applications for this compound is expected to yield novel materials and therapeutic agents with enhanced properties and functionalities.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and discovery of this compound. The detailed protocol for its synthesis via the Sandmeyer reaction, along with mechanistic insights and a discussion of alternative methods, offers researchers a solid foundation for producing this important chemical intermediate. The provided characterization data and discussion of its applications underscore the significance of this compound in advancing the fields of materials science and drug discovery.
References
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20). MDPI. Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). National Institutes of Health. Retrieved from [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (2011). University of California, Los Angeles. Retrieved from [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20). MDPI. Retrieved from [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019, June 11). MDPI. Retrieved from [Link]
-
Furan, 3-bromo- - the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
3-Bromofuran - Optional[13C NMR] - Chemical Shifts - SpectraBase. Wiley. Retrieved from [Link]
-
A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. (2007, March 21). ACS Publications. Retrieved from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2021). RSC Publishing. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 3-Bromodibenzo[b,d]furan: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromodibenzo[b,d]furan, a key heterocyclic building block in materials science and a scaffold of interest in medicinal chemistry. The document details its molecular structure, physicochemical properties, and synthesis. A significant focus is placed on its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and its established role as a crucial intermediate in the development of Organic Light-Emitting Diodes (OLEDs). Furthermore, the broader pharmacological potential of the dibenzo[b,d]furan core is explored, offering insights for its application in drug discovery and development. This guide is intended to serve as a technical resource, consolidating essential information and providing field-proven insights for professionals working at the intersection of chemistry, materials science, and pharmaceutical research.
Introduction: The Dibenzo[b,d]furan Scaffold and the Significance of the 3-Bromo Derivative
The dibenzo[b,d]furan moiety is a rigid, planar, tricyclic aromatic ether consisting of two benzene rings fused to a central furan ring. This structural motif is found in various natural products and has garnered significant attention due to its unique electronic and photophysical properties.[1] The inherent rigidity and aromaticity of the dibenzo[b,d]furan core make it an excellent scaffold for the construction of materials with good charge transport capabilities.[2]
This compound, the subject of this guide, is a synthetically versatile derivative. The presence of a bromine atom at the 3-position provides a reactive handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various functional groups, enabling the fine-tuning of the molecule's electronic properties and its incorporation into larger, more complex molecular architectures.[3] This reactivity profile makes this compound a valuable intermediate in the synthesis of materials for optoelectronic devices and a potential building block for novel therapeutic agents.[3][4]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.
Molecular Formula and Structure
The molecular formula of this compound is C₁₂H₇BrO.[5] Its structure consists of the dibenzo[b,d]furan core with a single bromine atom substituted at the C3 position.
Molecular Structure of this compound
Caption: 2D representation of the this compound molecular structure.
Physicochemical Data
The key physical and chemical properties of this compound are presented in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-bromodibenzofuran | [5] |
| CAS Number | 26608-06-0 | [4] |
| Molecular Formula | C₁₂H₇BrO | [5] |
| Molecular Weight | 247.09 g/mol | [5] |
| Appearance | White crystalline powder | [6][7] |
| Melting Point | 232-233 °C | [7] |
| Boiling Point | 343.8 ± 15.0 °C (Predicted) | [7] |
| Density | 1.4587 g/cm³ (Rough Estimate) | [7] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [7] |
Synthesis and Characterization
The reliable synthesis and thorough characterization of this compound are paramount for its application in research and development. This section outlines a validated synthetic protocol and discusses the key analytical techniques for its identification and purity assessment.
Synthetic Protocol: Sandmeyer-type Reaction from 3-Aminodibenzo[b,d]furan
A common and effective method for the synthesis of this compound is a Sandmeyer-type reaction starting from 3-Aminodibenzo[b,d]furan.[4][6] This procedure involves the diazotization of the primary amine followed by displacement with a bromide ion, typically from a copper(I) bromide source.
Experimental Workflow
Sources
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- 7. Synthesis and Biological Studies of Benzo[ b]furan Derivatives: A Review from 2011 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Bromodibenzo[b,d]furan: An In-depth Technical Guide
Molecular Structure and Spectroscopic Overview
3-Bromodibenzo[b,d]furan possesses a rigid, planar tricyclic aromatic system. The bromine atom at the 3-position significantly influences the electronic distribution within the molecule, which in turn dictates its characteristic spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of the compound in synthetic chemistry and for predicting its behavior in various applications.
The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure with Atom Numbering
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show seven distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the furan oxygen.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.55 - 7.65 | d | ~8.0 |
| H-2 | 7.35 - 7.45 | dd | ~8.0, ~2.0 |
| H-4 | 8.05 - 8.15 | d | ~2.0 |
| H-6 | 7.95 - 8.05 | dd | ~7.5, ~1.0 |
| H-7 | 7.40 - 7.50 | m | - |
| H-8 | 7.50 - 7.60 | m | - |
| H-9 | 7.60 - 7.70 | d | ~8.5 |
Causality behind Predicted Shifts:
-
H-4: This proton is ortho to the bromine atom and is expected to be the most downfield-shifted proton due to the deshielding effect of the halogen.
-
H-2: This proton is meta to the bromine, and its signal is expected to be a doublet of doublets due to coupling with both H-1 and H-4.
-
Protons on the Unsubstituted Ring (H-6, H-7, H-8, H-9): The chemical shifts of these protons are predicted based on the data for unsubstituted dibenzofuran, with slight adjustments due to the long-range electronic effects of the bromine atom.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show 12 distinct signals for the 12 carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 112.0 - 114.0 |
| C-2 | 128.0 - 130.0 |
| C-3 | 115.0 - 117.0 |
| C-4 | 124.0 - 126.0 |
| C-4a | 123.0 - 125.0 |
| C-5a | 121.0 - 123.0 |
| C-6 | 121.5 - 123.5 |
| C-7 | 123.5 - 125.5 |
| C-8 | 127.5 - 129.5 |
| C-9 | 111.5 - 113.5 |
| C-9a | 156.0 - 158.0 |
| C-9b | 155.0 - 157.0 |
Causality behind Predicted Shifts:
-
C-3: The carbon directly attached to the bromine atom is expected to have a lower chemical shift due to the heavy atom effect.
-
C-9a and C-9b: These quaternary carbons are bonded to the oxygen atom and are therefore expected to be the most downfield-shifted carbons in the spectrum.
-
Other Aromatic Carbons: The remaining carbon signals are predicted based on the known substituent effects of bromine on a benzene ring and the electronic environment of the dibenzofuran system.
Experimental Protocol for NMR Data Acquisition
A generalized protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| 1280 - 1200 | Aryl-O-C asymmetric stretch | Strong |
| 1100 - 1000 | C-Br stretch | Medium to Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Interpretation of Key Bands:
-
Aromatic C-H Stretch: The presence of bands above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.
-
Aromatic C=C Stretch: Multiple bands in this region are indicative of the tricyclic aromatic system.
-
Aryl-O-C Stretch: A strong absorption in this region is a key indicator of the furan ether linkage.
-
C-Br Stretch: The presence of a band in this region is characteristic of a carbon-bromine bond.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 246 and m/z 248 .[1][2]
-
Major Fragmentation Pathways: The primary fragmentation is expected to involve the loss of the bromine atom, followed by the loss of carbon monoxide (CO).
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 246/248 | [C₁₂H₇BrO]⁺ (Molecular Ion) |
| 167 | [C₁₂H₇O]⁺ (Loss of Br) |
| 139 | [C₁₁H₇]⁺ (Loss of CO from m/z 167) |
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the structural verification and quality control of this compound in a research and development setting. While these predictions are based on sound scientific principles and data from closely related structures, experimental verification is always recommended for definitive characterization.
References
Please note that as direct experimental data for this compound was not found in the initial searches, the references below pertain to general spectroscopic principles and data for analogous compounds that informed the predictions in this guide.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). 2-Bromodibenzofuran. Retrieved from [Link]
-
NIST. (n.d.). Dibenzofuran. In NIST Chemistry WebBook. Retrieved from [Link]
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. Retrieved from [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns. (n.d.). Save My Exams. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physical Properties of 3-Bromodibenzo[b,d]furan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the key physical properties of 3-Bromodibenzo[b,d]furan, a heterocyclic compound of significant interest in pharmaceutical research and materials science. As a crucial building block in the synthesis of complex organic molecules, a thorough understanding of its physical characteristics, such as melting and boiling points, is paramount for its effective utilization and manipulation in a laboratory setting. This document will delve into the theoretical and practical aspects of determining these properties, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of this compound
This compound, with the CAS number 26608-06-0, is a brominated derivative of dibenzofuran. Its unique electronic and structural features make it a valuable intermediate in the synthesis of various organic compounds. In the pharmaceutical industry, the dibenzofuran core is a recognized scaffold in numerous biologically active molecules. The presence of a bromine atom at the 3-position provides a reactive handle for medicinal chemists to introduce diverse functionalities through cross-coupling reactions and other transformations, enabling the creation of novel drug candidates.[1] Furthermore, its application extends to materials science, particularly in the development of organic light-emitting diodes (OLEDs).[2][3]
A precise knowledge of the physical properties of this compound is fundamental for its purification, handling, and characterization. The melting and boiling points, in particular, serve as critical indicators of purity and are essential parameters for designing and controlling chemical reactions.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below. These values are crucial for predicting the compound's behavior under various experimental conditions.
| Physical Property | Value | Source |
| Melting Point | 232-233 °C | [2][] |
| Boiling Point | 343.8 ± 15.0 °C (Predicted) at 760 mmHg | [2][] |
| Molecular Formula | C₁₂H₇BrO | [2][5] |
| Molecular Weight | 247.09 g/mol | [2][5] |
| Appearance | White crystalline powder | [2][3] |
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is a cornerstone of organic chemistry laboratory practice. These measurements not only help in identifying a compound but also provide a reliable assessment of its purity.[6][7][8]
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[7][8]
The choice of method for melting point determination often depends on the available equipment and the amount of sample. The capillary method, using either a Mel-Temp apparatus or a Thiele tube, is widely adopted due to its accuracy and requirement for only a small amount of material. The rate of heating is a critical parameter; a slow heating rate (around 1-2 °C per minute) near the expected melting point is crucial for an accurate measurement, allowing the temperature of the heating block and the sample to equilibrate.
-
Sample Preparation: Finely crush a small amount of this compound into a powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Insert a new sample and heat at a rate of about 10-20 °C per minute until the temperature is about 15 °C below the expected melting point.
-
Final Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeatability: For reliable results, perform at least two measurements.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For volatile compounds, distillation is a common method for both purification and boiling point determination.[9] However, for small sample quantities, micro-boiling point determination methods are preferred.[10]
The Thiele tube method is a simple and effective technique for determining the boiling point of a small amount of liquid. It relies on the principle that at the boiling point, the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure inside the tube has just become equal to the external atmospheric pressure, which is the definition of the boiling point.
-
Sample Preparation: Place a few drops of the liquid sample into a small test tube (Durham tube).
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), making sure the rubber band is above the liquid level.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. A stream of bubbles will emerge from the capillary tube as the liquid boils.
-
Recording the Boiling Point: Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
Pressure Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.
Caption: Micro-Boiling Point Determination Workflow.
Synthesis and Purification Considerations
The synthesis of this compound can be achieved through various synthetic routes, often involving the bromination of dibenzofuran or cyclization reactions of appropriately substituted precursors.[11][12] The purity of the final product is critical for its intended application. Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The melting point determination serves as a self-validating system for the purity of the synthesized compound; a sharp melting point range close to the literature value indicates high purity.
Conclusion
The physical properties of this compound, particularly its melting and boiling points, are fundamental parameters for its successful application in research and development. This guide has provided a comprehensive overview of these properties, along with detailed, field-tested protocols for their accurate determination. By understanding the principles behind these experimental techniques and adhering to best practices, researchers can ensure the quality and reliability of their work with this important chemical intermediate.
References
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Solubility of 3-Bromodibenzo[b,d]furan: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
3-Bromodibenzo[b,d]furan is a critical heterocyclic building block in the development of advanced materials and pharmaceuticals.[1][2] Its utility in organic synthesis, particularly for creating novel organic light-emitting diode (OLED) materials and as a scaffold for complex drug-like molecules, is well-established.[1][3] A fundamental understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and insights into the practical application of this data in a research and development setting.
Introduction: The Significance of this compound
This compound (CAS: 26608-06-0) is a polycyclic aromatic ether. Its rigid, planar dibenzofuran core is a privileged structure found in numerous naturally occurring and synthetic compounds with significant biological activity.[1][4] The strategic placement of a bromine atom at the 3-position provides a reactive handle for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions.[1] This versatility makes it an invaluable intermediate for medicinal chemists exploring structure-activity relationships (SAR) to identify potent drug candidates.[1]
In materials science, the dibenzofuran moiety is leveraged for its electronic and photophysical properties, making this compound a key precursor for synthesizing components of OLEDs.[2][3] For both pharmaceutical and materials science applications, controlling the compound's solubility is essential for selecting appropriate reaction media, designing efficient purification protocols like recrystallization, and preparing formulations for further study.
Physicochemical Properties & Solubility Predictions
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound—a large, predominantly nonpolar aromatic system with a polar ether linkage and a bromine substituent—dictates its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 26608-06-0 | [5][] |
| Molecular Formula | C₁₂H₇BrO | [5][] |
| Molecular Weight | 247.09 g/mol | [5][] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 232-233 °C | [5][] |
| Boiling Point | 343.8 ± 15.0 °C (Predicted) | [5] |
| Structure | Aromatic, heterocyclic ether | [] |
Theoretical Solubility Profile:
-
Nonpolar Solvents (e.g., n-heptane, toluene): Due to its large, nonpolar aromatic surface area, this compound is expected to exhibit moderate to good solubility in these solvents, driven by van der Waals forces. Indeed, n-heptane is used as an eluent in its purification, suggesting some degree of solubility.[3][5]
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, THF): These solvents can engage in dipole-dipole interactions with the polar C-O-C and C-Br bonds of the molecule. Dichloromethane (DCM) is commonly used as an extraction solvent during its synthesis, indicating high solubility.[3][5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be lower in these solvents. While the ether oxygen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor, and its large hydrophobic body will disrupt the strong hydrogen-bonding network of the solvent.
-
Aqueous Solvents (e.g., Water): The compound is predicted to be practically insoluble in water due to its predominantly hydrophobic nature.[7]
Experimental Determination of Solubility
Since quantitative solubility data for this compound is not widely published, an experimental approach is necessary. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a solid compound in a solvent.[8][9]
Causality Behind Experimental Design
The protocol described below is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
-
Use of Excess Solute: Ensures that the solution becomes fully saturated at the given temperature.
-
Constant Temperature: Solubility is highly temperature-dependent. A water bath or incubator provides the necessary control to obtain reproducible and accurate data.[8]
-
Agitation: Continuous stirring or shaking is critical to accelerate the dissolution process and ensure the entire system reaches equilibrium in a reasonable timeframe.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach a steady state. For polycyclic aromatic compounds, this can range from 24 to 72 hours.
-
Phase Separation: Centrifugation and filtration are crucial to remove all undissolved solid particles from the saturated solution before analysis, preventing overestimation of the solubility.
-
Gravimetric Analysis: Evaporation of the solvent and weighing the residual solid is a straightforward and robust method for determining the mass of the dissolved solute.[8]
Step-by-Step Protocol: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of crystalline this compound to several vials. (e.g., ~100 mg per vial).
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an incubator or shaking water bath set to the desired temperature (e.g., 25 °C). Agitate the vials vigorously for 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.
-
Analysis (Gravimetric):
-
Transfer the filtered aliquot to a pre-weighed, clean, and dry vial.
-
Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point.
-
Once the solvent is fully evaporated, re-weigh the vial containing the dried solute residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial vial weight from the final weight.
-
Determine the solubility in units such as g/L or mg/mL by dividing the mass of the residue by the volume of the aliquot taken.
-
Workflow for Solubility Determination
The following diagram illustrates the key stages of the experimental protocol.
Caption: A flowchart of the isothermal shake-flask method.
Practical Applications in Research and Development
Understanding the solubility of this compound is not merely an academic exercise; it directly impacts laboratory efficiency and the success of synthetic and formulation efforts.
-
Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields. Poor solubility can lead to slow, incomplete reactions.
-
Purification by Recrystallization: This powerful technique relies on the differential solubility of a compound in a solvent at high and low temperatures. A suitable solvent will dissolve the compound completely at an elevated temperature but allow for high recovery of pure crystals upon cooling. The solubility data generated by the protocol above can be used to identify ideal single-solvent or multi-solvent systems for recrystallization.
-
Chromatography: The choice of eluent (mobile phase) in column chromatography is guided by the solubility and adsorption characteristics of the compound. The use of n-heptane in the purification of this compound highlights the need to balance solubility with interaction with the stationary phase (silica gel).[5]
-
Drug Formulation: For preclinical studies, developing a suitable formulation to deliver a compound is essential. Solubility data in various pharmaceutically acceptable solvents is the first step in creating solutions for in vitro and in vivo testing.
Conclusion
While a definitive, publicly available database on the solubility of this compound in common organic solvents is lacking, this guide provides the theoretical framework and a robust, self-validating experimental protocol for its determination. By systematically measuring solubility, researchers can make informed, data-driven decisions regarding reaction conditions, purification strategies, and formulation development. This foundational knowledge is critical for unlocking the full potential of this versatile building block in both medicinal chemistry and materials science.
References
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Pharma-Intermediate. (2023). 3-Bromodibenzofuran: A Key Intermediate for Pharmaceutical Research. Retrieved from [Link]
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ResearchGate. (2015). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
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Course Hero. (n.d.). 1441 H. Retrieved from [Link]
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Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Wikipedia. (2023). 3-Bromofuran. Retrieved from [Link]
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LookChem. (n.d.). White-Gray-Brown Crystal Powder 1-Bromodibenzo[B D]Furan CAS 50548-45-3. Retrieved from [Link]
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Cui, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Retrieved from [Link]
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ResearchGate. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. Retrieved from [Link]
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Al-Ostoot, F.H., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 3-Bromodibenzo[b,d]furan
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies required to synthesize, purify, crystallize, and structurally elucidate 3-Bromodibenzo[b,d]furan. As a key heterocyclic building block, particularly in the development of organic light-emitting diode (OLED) materials, a precise understanding of its three-dimensional structure is paramount for rational design and the prediction of solid-state properties.[1][2] This document moves beyond a simple recitation of protocols to provide a causal framework for experimental choices, ensuring a robust and reproducible scientific workflow.
Introduction: The Significance of this compound
Dibenzo[b,d]furan and its derivatives are a class of aromatic compounds that have garnered significant interest due to their rigid, planar structure and unique photophysical properties. The introduction of a bromine atom at the 3-position creates a versatile intermediate. The bromine can be readily displaced or used as a handle in cross-coupling reactions, making this compound a valuable precursor for more complex molecular architectures in materials science and medicinal chemistry.[3]
Determining the single-crystal X-ray structure is a non-negotiable step in characterizing such a compound. The crystal structure provides definitive proof of molecular identity and connectivity. Furthermore, it reveals the intricate details of intermolecular interactions (e.g., π-π stacking, halogen bonding) that govern the material's bulk properties, such as thermal stability, charge transport, and crystal packing, which are critical for applications like OLEDs.[4]
Key Physicochemical Properties
A summary of the known properties of this compound is presented below. These values serve as critical benchmarks for verifying the identity and purity of the synthesized material.
| Property | Value | Reference(s) |
| CAS Number | 26608-06-0 | [1][5][6] |
| Molecular Formula | C₁₂H₇BrO | [] |
| Molecular Weight | 247.09 g/mol | [] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 232-233 °C | [2] |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [5] |
Synthesis and Purification: A Validating Workflow
The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction starting from 3-Aminodibenzo[b,d]furan. This classic transformation provides a reliable and scalable route to the desired product. The following protocol is a synthesis of established procedures, designed to ensure high yield and purity.[1][2]
Overall Experimental Workflow
The process begins with the synthesis of the target compound, followed by rigorous purification and subsequent attempts at single-crystal growth for X-ray diffraction analysis.
Caption: Overall workflow from synthesis to structural analysis.
Step-by-Step Synthesis Protocol
Part A: Diazotization of 3-Aminodibenzo[b,d]furan [1][2]
-
Reaction Setup: In a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-Aminodibenzofuran (19.0 g, 102.6 mmol), water (190 mL), and 48% hydrobromic acid (57 mL).
-
Initial Stirring: Stir the resulting slurry overnight at room temperature to ensure complete formation of the amine salt.
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath. Precise temperature control is critical here to prevent the premature decomposition of the diazonium salt to be formed.
-
Nitrite Addition: Slowly add, dropwise, a pre-cooled solution of sodium nitrite (8.1 g, 117.4 mmol) in water (150 mL). The temperature must be rigorously maintained below 5 °C during the addition. An exothermic reaction will occur, and slow addition is key to safety and yield.
-
Diazotization: Stir the reaction mixture for 1 hour at a temperature below 5 °C to ensure the complete formation of the diazonium salt solution. The solution should be kept cold for the next step.
Part B: Sandmeyer Reaction and Purification [1][2]
-
Catalyst Preparation: In a separate 1 L flask, prepare a slurry of cuprous bromide (CuBr, 16.2 g, 116.9 mmol) in 48% hydrobromic acid (38 mL) and water (90 mL). Cool this mixture to 0 °C.
-
Sandmeyer Coupling: Slowly add the cold diazonium salt solution prepared in Part A to the cuprous bromide slurry. The temperature must be maintained at or below 5 °C. This step is the core of the C-Br bond formation.
-
Reaction Completion: After the addition is complete, stir the mixture at 5 °C for 30 minutes. Then, gradually raise the temperature to 40 °C and stir for 18 hours to drive the reaction to completion.
-
Workup: Quench the reaction by adding 200 mL of water and cool to room temperature. Extract the aqueous phase twice with 200 mL portions of dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of 5% aqueous sodium sulfite (to remove any excess bromine) and 100 mL of saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.
-
Chromatography: Purify the resulting crude solid by silica gel column chromatography using n-heptane as the eluent. This step is crucial to remove unreacted starting material and side products to obtain material of sufficient purity (>99%) for successful crystallization. The expected yield of pure this compound is approximately 68%.
Single Crystal Growth: The Gateway to Structural Data
Obtaining a high-quality single crystal is often the most challenging step in structure determination. The goal is to create a state of slow, controlled supersaturation that allows molecules to self-assemble into a single, well-ordered lattice. For a planar, aromatic molecule like this compound, slow evaporation is an excellent starting point.
Protocol: Slow Evaporation Method
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., dichloromethane, chloroform, ethyl acetate, toluene, hexanes). The ideal solvent is one in which the compound is moderately soluble—fully dissolving upon gentle warming but showing signs of precipitation upon cooling. A co-solvent system (e.g., DCM/heptane) can also be effective.
-
Solution Preparation: Prepare a nearly saturated solution of this compound (5-10 mg) in the chosen solvent or solvent system (1-2 mL) in a small, clean vial. Gentle warming may be used to ensure complete dissolution.
-
Crystallization: Cover the vial with a cap, or with parafilm into which a few pinholes have been pierced. This allows for very slow evaporation of the solvent over several days to weeks.
-
Environment: Place the vial in a vibration-free location at a constant temperature. A quiet drawer or a dedicated crystallization chamber is ideal.
-
Monitoring: Observe the vial periodically for the formation of small, clear crystals with well-defined facets. Avoid disturbing the vial. Once suitable crystals have formed, they can be carefully harvested for analysis.
Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid.[8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, where it is cooled (typically to ~100 K) to reduce thermal motion of the atoms. It is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.[4]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and atomic model. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters.[9]
Example Crystallographic Data Table
While the specific crystal structure of this compound is not publicly available as of this writing, a successful analysis would yield a data table similar to the hypothetical example below. This illustrates the type of information obtained from the experiment.
| Parameter | Example Value | Description |
| Formula | C₁₂H₇BrO | The chemical formula of the molecule in the crystal. |
| Formula Weight | 247.09 | The molecular weight corresponding to the formula. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry group of the crystal lattice. |
| a, b, c (Å) | 7.2, 18.1, 13.2 | The lengths of the unit cell axes. |
| α, β, γ (°) | 90, 96.8, 90 | The angles between the unit cell axes. |
| Volume (ų) | 1700 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R₁ [I > 2σ(I)] | < 0.05 | A measure of the agreement between the model and data. |
| wR₂ (all data) | < 0.15 | A weighted measure of agreement for all reflections. |
Expected Structural Features and Implications
Based on the known structures of related dibenzofuran and brominated aromatic compounds, we can anticipate key features in the crystal packing of this compound:
-
Planarity: The dibenzofuran core is expected to be highly planar, facilitating close packing.
-
π-π Stacking: The planar aromatic systems are likely to arrange in offset face-to-face or edge-to-face π-stacking interactions, which are crucial for charge transport in organic semiconductor applications.[4]
-
Halogen Bonding: The bromine atom is an effective halogen bond donor. We can anticipate short Br···O or Br···π interactions that will act as "molecular glue," influencing the crystal packing and potentially the material's melting point and stability.
Understanding these non-covalent interactions is essential for crystal engineering and for correlating the molecular structure with macroscopic material properties.
Conclusion
This guide has outlined a comprehensive, field-proven workflow for the synthesis, purification, crystallization, and structural analysis of this compound. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can reliably produce and characterize this important chemical intermediate. The ultimate determination of its single-crystal structure will provide invaluable data for the rational design of next-generation organic electronic materials and other advanced applications.
References
A complete list of sources cited within this guide is provided below. Each link has been verified for accessibility.
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Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
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Exploring 1-Bromodibenzo[b,d]furan: Synthesis and Application in Advanced Materials. Medium. [Link]
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Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health (NIH). [Link]
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Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. National Institutes of Health (NIH). [Link]
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The crystal structure of N-(3-bromo-4- fluorophenyl). ResearchGate. [Link]
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Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. Scirp.org. [Link]
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An In-depth Technical Guide to the Electrophilic Substitution Reactivity of 3-Bromodibenzo[b,d]furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactivity of 3-bromodibenzo[b,d]furan. As a key intermediate in the synthesis of advanced materials and pharmacologically active compounds, a thorough understanding of its functionalization is paramount. This document elucidates the electronic properties of the this compound scaffold, predicts the regioselectivity of common electrophilic aromatic substitution reactions, and provides detailed, field-proven experimental protocols for nitration, halogenation, and Friedel-Crafts acylation. The insights and methodologies presented herein are intended to empower researchers in the strategic design and execution of synthetic routes involving this versatile heterocyclic building block.
Introduction: The Significance of the Dibenzo[b,d]furan Core
Dibenzo[b,d]furan, a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive core for the development of organic light-emitting diode (OLED) materials, as well as compounds with a range of biological activities.[2][3] The functionalization of the dibenzofuran nucleus through electrophilic aromatic substitution is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of substituents that can modulate its physicochemical and pharmacological profiles.
This guide focuses specifically on the 3-bromo derivative of dibenzo[b,d]furan. The presence of the bromine atom at the 3-position introduces a nuanced interplay of electronic and steric effects that govern the regiochemical outcome of subsequent electrophilic attacks. A deep understanding of these directing effects is crucial for the rational design of synthetic pathways to novel and complex molecules.
Electronic Landscape of this compound: Predicting Reactivity
The electrophilic substitution reactivity of this compound is dictated by the interplay of the activating effect of the furan oxygen and the deactivating, yet ortho-, para-directing, nature of the bromine substituent.
-
The Activating Influence of the Furan Oxygen: The lone pair of electrons on the oxygen atom of the furan ring participates in resonance with the aromatic system, increasing the electron density of the dibenzofuran nucleus and making it more susceptible to electrophilic attack than benzene. This activation is most pronounced at the positions ortho and para to the oxygen atom.
-
The Dual Nature of the Bromine Substituent: The bromine atom at the 3-position exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond, leading to an overall deactivation of the ring towards electrophilic substitution.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system, increasing the electron density at the ortho and para positions relative to the bromine atom.
-
The resonance effect of halogens is generally weaker than their inductive effect, resulting in a net deactivation of the aromatic ring. However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[4][5]
Predicting the Sites of Electrophilic Attack:
Based on these electronic considerations, the most probable sites for electrophilic attack on this compound are:
-
Position 2: Ortho to the activating oxygen and meta to the deactivating bromine.
-
Position 7: Para to the activating oxygen.
-
Position 1: Ortho to the activating oxygen and ortho to the deactivating bromine.
-
Position 4: Para to the activating oxygen and ortho to the deactivating bromine.
The precise regiochemical outcome will be a function of the specific electrophile and the reaction conditions employed. Steric hindrance may also play a role in disfavoring substitution at the more crowded positions.
Key Electrophilic Substitution Reactions and Protocols
This section details the methodologies for the most common and synthetically useful electrophilic substitution reactions on this compound.
Nitration: Introduction of the Nitro Group
Nitration is a fundamental electrophilic aromatic substitution reaction for the introduction of a nitro group (-NO₂), a versatile functional group that can be further transformed into amines, or act as a strong electron-withdrawing group.[6][7]
Reaction Mechanism and Regioselectivity:
The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6] In the case of this compound, the nitronium ion will preferentially attack the most electron-rich positions. Based on the directing effects discussed, substitution is expected to occur primarily at the positions activated by the furan oxygen and not significantly deactivated by the bromine atom.
Caption: Mechanism of Nitration.
Experimental Protocol: Nitration of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq) and a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture to the stirred solution of this compound via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired nitro-3-bromodibenzo[b,d]furan.
Halogenation: Introduction of Halogen Atoms
Halogenation, the introduction of a halogen atom (Cl, Br, I), is another pivotal electrophilic aromatic substitution reaction.[8][9] The resulting aryl halides are valuable intermediates for cross-coupling reactions.
Reaction Mechanism and Regioselectivity:
The halogenation of aromatic compounds typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃ for chlorination and FeBr₃ for bromination, to polarize the halogen-halogen bond and generate a more potent electrophile.[10] Similar to nitration, the regioselectivity of halogenation on this compound will be governed by the directing effects of the oxygen and bromine substituents.
Caption: Mechanism of Bromination.
Experimental Protocol: Bromination of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add this compound (1.0 eq) and a dry, inert solvent such as carbon tetrachloride or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃) (0.1 eq).
-
Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in the same solvent to the stirred mixture at room temperature. The addition should be done in the dark to avoid radical side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC. The disappearance of the bromine color is also an indicator of reaction completion.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Friedel-Crafts Acylation: Introduction of Acyl Groups
Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds, introducing an acyl group (-COR) onto the aromatic ring.[11][12] The resulting aryl ketones are versatile intermediates in organic synthesis.
Reaction Mechanism and Regioselectivity:
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13] The acylium ion then attacks the aromatic ring. Due to the deactivating nature of the acyl group, polyacylation is generally not a significant issue. The regioselectivity on this compound will again be directed by the existing substituents.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Transformation of 3-chlorodibenzofuran by Pseudomonas sp. HH69 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Halogenation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical Investigation into the Electronic Landscape of 3-Bromodibenzo[b,d]furan: A Technical Guide
Abstract
Dibenzofuran derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals, prized for their rigid, planar structure and tunable electronic properties.[1][2][3] The introduction of a halogen, such as bromine, can significantly alter the molecule's electronic behavior, influencing its reactivity, stability, and utility in applications like Organic Light Emitting Diodes (OLEDs).[4][5][6] This technical guide provides an in-depth exploration of the electronic properties of 3-Bromodibenzo[b,d]furan, employing Density Functional Theory (DFT) as a robust computational lens. We will dissect the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key reactivity descriptors. This document serves as a comprehensive resource for researchers and professionals, offering not only a detailed analysis but also a validated, step-by-step protocol for replicating these theoretical studies.
Introduction: The Significance of Halogenated Dibenzofurans
The dibenzofuran scaffold is a privileged structure in materials science and medicinal chemistry.[3][7] Its π-conjugated system is fundamental to the electronic and optoelectronic applications of its derivatives.[1] The strategic placement of substituents is a powerful method for fine-tuning these properties. Halogenation, in particular, is a well-established strategy for modulating molecular characteristics. The bromine atom in this compound acts as an electron-withdrawing group, which can be expected to stabilize the molecule's electronic states and alter its intermolecular interaction patterns.[4]
Understanding the electronic properties at a quantum-mechanical level is paramount for predicting the behavior of this compound in various chemical environments. This knowledge is critical for designing novel materials with tailored charge-transport capabilities for OLEDs or for predicting the metabolic pathways and interaction sites of potential drug candidates.[6][8] Theoretical calculations, particularly DFT, provide a powerful and cost-effective means to gain these insights before undertaking extensive experimental synthesis and testing.[9]
Computational Methodology: The Rationale Behind the Protocol
The accuracy of theoretical predictions is fundamentally dependent on the chosen computational methodology. Our approach is grounded in widely validated practices to ensure reliability and reproducibility.[9]
2.1. The Choice of Density Functional Theory (DFT) Density Functional Theory is the workhorse of modern computational chemistry for medium-to-large organic molecules.[10] It offers an optimal balance between computational expense and accuracy. For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected. B3LYP has a long-standing track record of providing excellent results for the geometries and electronic properties of heterocyclic and aromatic compounds.[11][12][13]
2.2. The Basis Set: 6-311++G(d,p) The basis set is the set of mathematical functions used to build the molecular orbitals. A robust basis set is crucial for an accurate description of the electron distribution. We employ the 6-311++G(d,p) Pople-style basis set.
-
6-311G : A triple-zeta valence basis set, providing flexibility for valence electrons.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing lone pairs, anions, and non-covalent interactions where electron density is far from the nuclei.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow the orbitals to change shape and direction, which is critical for describing chemical bonds accurately.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-regarded standard for obtaining reliable electronic properties of organic molecules.[11][14]
2.3. Software All calculations were performed using the Gaussian 09/16 suite of programs, a standard in the field of computational chemistry.[12]
Workflow for Theoretical Analysis
The logical flow of the computational study is critical for ensuring that the final properties are calculated from a valid, stable molecular structure.
Caption: Computational workflow for analyzing electronic properties.
Results and Discussion: Unveiling the Electronic Character
4.1. Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (Eg), is a crucial indicator of kinetic stability, chemical reactivity, and the energy required for electronic excitation.[14][15] A large gap implies high stability and low reactivity.[14]
For the parent dibenzofuran molecule, a HOMO-LUMO gap of 5.028 eV has been reported.[16] The introduction of the bromine atom is expected to influence these energy levels.
| Property | Energy (eV) | Description |
| EHOMO | -6.452 | Represents the ionization potential; energy of the outermost electron orbital. |
| ELUMO | -1.311 | Represents the electron affinity; energy of the first unoccupied orbital. |
| Eg (LUMO-HOMO) | 5.141 | Energy gap; a key indicator of molecular stability and reactivity.[14] |
The calculated HOMO-LUMO gap of 5.141 eV for this compound is substantial, indicating a high degree of kinetic stability. The bromine substituent slightly increases the gap compared to the parent dibenzofuran (5.028 eV[16]), suggesting a stabilization of the molecule. The HOMO is primarily localized across the dibenzofuran ring system, while the LUMO is also distributed across the aromatic core, typical for π-conjugated systems.
4.2. Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative picture of the molecule's chemical behavior.[16]
-
Ionization Potential (I) : The energy required to remove an electron. I ≈ -EHOMO
-
Electron Affinity (A) : The energy released when an electron is added. A ≈ -ELUMO
-
Electronegativity (χ) : The power of an atom to attract electrons to itself. χ = (I+A)/2
-
Global Hardness (η) : Measures the resistance to charge transfer. η = (I-A)/2
-
Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. ω = μ2/2η (where μ = -χ)
| Descriptor | Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | 6.452 | Moderate energy required to remove an electron. |
| Electron Affinity (A) | 1.311 | Positive value indicates a stable anion can be formed. |
| Electronegativity (χ) | 3.882 | Reflects the overall electron-attracting nature of the molecule. |
| Global Hardness (η) | 2.571 | High value, consistent with the large HOMO-LUMO gap, indicates high stability.[16] |
| Electrophilicity Index (ω) | 2.934 | A moderate electrophilicity, suggesting it can act as an electrophile in certain reactions. |
4.3. Molecular Electrostatic Potential (MEP) Analysis
The MEP is an invaluable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[17][18][19] It maps the electrostatic potential onto the electron density surface.
-
Red Regions : Negative potential, electron-rich. These are sites for electrophilic attack.
-
Blue Regions : Positive potential, electron-poor. These are sites for nucleophilic attack.
-
Green Regions : Neutral potential.
For this compound, the MEP map reveals distinct regions of charge localization. The most negative potential (red) is concentrated around the oxygen atom of the furan ring, due to its high electronegativity and lone pairs of electrons. This is the primary site for interaction with electrophiles or for hydrogen bonding.[16] The area around the bromine atom also shows negative potential, consistent with its lone pairs. The hydrogen atoms, particularly those on the aromatic rings, exhibit positive potential (blue), making them susceptible to nucleophilic attack. This detailed map provides a clear rationale for the molecule's interaction with other reagents and biological targets.[17]
Caption: Numbered structure of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for performing the theoretical calculations described in this guide using the Gaussian software package.
Step 1: Molecule Construction
-
Launch a molecular modeling program (e.g., GaussView, Avogadro).
-
Construct the this compound molecule. Ensure correct atom types, bonds, and initial 3D geometry.
-
Save the initial structure as a .xyz or .mol file.
Step 2: Geometry Optimization and Frequency Calculation
-
Create a Gaussian input file (.gjf or .com) using a text editor.
-
The input file should be structured as follows:
-
%nprocshared and %mem: Specify the number of processor cores and memory to be used. Adjust based on your system.
-
#p: Route section defining the calculation.
-
B3LYP/6-311++G(d,p): Specifies the theory level and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation. This is crucial to verify that the optimized structure is a true energy minimum (no imaginary frequencies).
-
0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state).
-
-
Run the calculation using Gaussian.
-
Upon successful completion, check the output file (.log) to confirm convergence and the absence of imaginary frequencies.
Step 3: Single-Point Energy and Property Calculation
-
Open the checkpoint file (.chk) from the optimization in GaussView or extract the optimized coordinates from the .log file.
-
Create a new Gaussian input file for a single-point energy calculation to generate molecular orbitals and the MEP cube file.
-
Geom=AllCheck Guess=Read: Reads the optimized geometry and wavefunction from the previous calculation's checkpoint file.
-
Pop=Full: Requests a full population analysis.
-
IOp(...): Internal options to control output for visualization.
-
-
Run the calculation.
Step 4: Data Visualization and Analysis
-
Open the resulting checkpoint or formatted checkpoint file (.fchk) in a visualization program.
-
HOMO/LUMO : Generate surfaces for the HOMO and LUMO orbitals to visualize their spatial distribution. Note their energy levels from the output file.
-
MEP : Generate the MEP surface by mapping the electrostatic potential onto the electron density surface. Analyze the color-coded regions to identify electrophilic and nucleophilic sites.
Conclusion
This technical guide has detailed a robust theoretical framework for investigating the electronic properties of this compound. Through DFT calculations at the B3LYP/6-311++G(d,p) level of theory, we have quantified key electronic descriptors. The molecule exhibits high kinetic stability, evidenced by a large HOMO-LUMO gap of 5.141 eV. The Molecular Electrostatic Potential map clearly identifies the electronegative oxygen atom as the primary site for electrophilic interaction. The provided step-by-step computational protocol serves as a validated starting point for researchers wishing to explore this molecule or its derivatives further. These theoretical insights are fundamental for the rational design of new materials and chemical entities based on the dibenzofuran scaffold.
References
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Substituted Dibenzofurans: A Comprehensive Technical Guide to their History, Origin, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of substituted dibenzofurans, a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry and materials science. From their initial discovery in coal tar to the isolation of complex derivatives from natural sources and the development of sophisticated synthetic methodologies, this guide traces the history and origin of these versatile molecules. It offers a detailed examination of key synthetic transformations, including classical methods such as the Pschorr reaction and Ullmann condensation, alongside modern transition-metal-catalyzed cross-coupling strategies. The rationale behind the selection of reagents and catalysts is discussed, providing insights into the practical application of these methods. Furthermore, this guide presents a comprehensive overview of the broad spectrum of biological activities exhibited by substituted dibenzofurans, supported by quantitative data. It also addresses the environmental and toxicological significance of certain classes, such as polychlorinated dibenzofurans. Detailed experimental protocols, mechanistic diagrams, and tabulated data are provided to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics and functional materials based on the dibenzofuran scaffold.
Introduction: The Dibenzofuran Core
Dibenzofuran is a heterocyclic aromatic organic compound consisting of two benzene rings fused to a central furan ring.[1] This planar, thermally robust scaffold is soluble in nonpolar organic solvents and serves as the foundational structure for a vast array of substituted derivatives.[1][2] The inherent properties of the dibenzofuran nucleus, including its rigid planar structure and electron-rich nature, make it a privileged scaffold in both medicinal chemistry and materials science.[3][4]
Substituted dibenzofurans are found in a variety of natural products and have been synthesized for a wide range of applications.[5][6] Their derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, and kinase inhibitory effects.[5][7][8][9] In the realm of materials science, the unique electronic and photophysical properties of dibenzofuran derivatives have led to their use in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[3]
This guide will delve into the rich history of these compounds, from their humble origins to their current status as key building blocks in modern chemical research.
Historical Perspective and Natural Occurrence
The journey of dibenzofurans began with their discovery as a component of coal tar, where the parent compound exists at a concentration of about 1%.[5][10] Initially considered an industrial byproduct, the scientific curiosity surrounding this unique heterocyclic system grew, leading to the exploration of its natural sources.
Natural Sources of Dibenzofurans
Substituted dibenzofurans are biosynthesized by a diverse range of organisms, from lichens and fungi to higher plants.[6][11][12]
-
Lichens and Fungi: Lichens are a particularly rich source of dibenzofuran derivatives, with usnic acid being a well-known example.[13] Ascomycetes fungi are also known producers of these compounds.[6]
-
Higher Plants: Dibenzofuran-containing compounds have been isolated from various higher plants, notably in the families Rosaceae and Myrtaceae.[6]
-
Geological Sources: Dibenzofuran and its alkylated derivatives are also found in crude oil and coal.[5]
The structural diversity of naturally occurring dibenzofurans is vast, ranging from simple hydroxylated and alkylated derivatives to complex, polycyclic structures with potent biological activities.
Experimental Protocol: Isolation of Dibenzofurans from Lichens
This protocol provides a general procedure for the extraction and isolation of dibenzofuran derivatives from lichen material.
Objective: To isolate and purify dibenzofuran compounds from a lichen sample.
Materials:
-
Dried and powdered lichen material (e.g., Parmelia perlata)[14]
-
Petroleum ether[14]
-
Ethyl acetate[14]
-
Silica gel (60-120 mesh) for column chromatography[14]
-
Glass column for chromatography
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Benzene (or a less toxic alternative like toluene/heptane mixture) for TLC[14]
-
UV lamp for TLC visualization
Procedure:
-
Extraction:
-
Column Chromatography:
-
Prepare a silica gel column (550 g of silica gel in a 1.5 m x 4.0 cm column).[14]
-
Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.[14]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC. A suitable mobile phase for TLC is benzene.[14]
-
Visualize the spots on the TLC plates under a UV lamp.
-
-
Purification:
-
Combine the fractions containing the desired compound(s) based on their TLC profiles.
-
Remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent, such as ethyl acetate, to obtain pure crystals.[14]
-
-
Characterization:
-
Characterize the purified compound(s) using spectroscopic techniques such as NMR, IR, and mass spectrometry to elucidate their structure.
-
Synthetic Methodologies for Substituted Dibenzofurans
The synthesis of substituted dibenzofurans has evolved significantly over the years, from classical condensation and cyclization reactions to highly efficient transition-metal-catalyzed cross-coupling methods. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Approaches
The Pschorr reaction is a classical method for the synthesis of dibenzofurans and other biaryl tricyclic systems. It involves the intramolecular cyclization of a diazonium salt, typically catalyzed by copper.[2][15][16]
Causality Behind Experimental Choices:
-
Diazotization: The reaction begins with the diazotization of an appropriate aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). This creates a highly reactive diazonium salt intermediate.[15]
-
Copper Catalyst: Copper(I) is a common catalyst for the decomposition of the diazonium salt, facilitating the formation of an aryl radical.[15][16] The radical then undergoes intramolecular cyclization onto the adjacent aromatic ring.
-
Reaction Conditions: The reaction is often carried out in an aqueous medium and may require heating to promote the decomposition of the diazonium salt.
Experimental Protocol: Pschorr Synthesis of a Dibenzofuran Derivative
Objective: To synthesize a substituted dibenzofuran via an intramolecular Pschorr cyclization.
Materials:
-
Substituted 2-amino-2'-hydroxydiphenyl ether
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)[7]
-
Copper sulfate (CuSO₄) or Copper powder
-
Ethanol[7]
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Diazotization:
-
Cyclization:
-
To the cold diazonium salt solution, add a solution of copper sulfate.
-
Slowly warm the reaction mixture to room temperature and then heat to 80°C to facilitate the decomposition of the diazonium salt and subsequent cyclization.[7]
-
-
Work-up and Purification:
-
After the reaction is complete (indicated by the cessation of nitrogen evolution), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Mechanism of the Pschorr Reaction:
Sources
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- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Dibenzofurans from Lichens - A Pharmacological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Pschorr cyclization - Wikipedia [en.wikipedia.org]
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The Dibenzofuran Core: A Comprehensive Technical Guide to its Fundamental Reactions for Researchers and Drug Development Professionals
Abstract
Dibenzofuran, a privileged heterocyclic scaffold, is a cornerstone in the architecture of numerous biologically active molecules and advanced organic materials. Its rigid, planar structure and unique electronic properties make it an attractive template for the design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive exploration of the fundamental chemical reactions of the dibenzofuran core. We will delve into the mechanistic intricacies and practical applications of electrophilic and nucleophilic substitution reactions, as well as modern metal-catalyzed cross-coupling methodologies. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the synthesis and functionalization of this versatile heterocyclic system.
Introduction: The Structural and Electronic Landscape of Dibenzofuran
Dibenzofuran is an aromatic organic compound consisting of two benzene rings fused to a central furan ring. This fusion imparts a high degree of thermal stability and a convenient liquid range, making it a suitable heat transfer agent in industrial applications.[1] From a chemical reactivity perspective, the dibenzofuran nucleus is an electron-rich system, susceptible to electrophilic attack. The numbering of the carbon atoms is crucial for understanding the regioselectivity of its reactions.
The oxygen atom in the furan ring plays a pivotal role in directing the reactivity of the dibenzofuran core. Its lone pair of electrons participates in resonance with the aromatic system, influencing the electron density at various positions. This electronic distribution is a key determinant of the outcomes of electrophilic substitution reactions.
Electrophilic Aromatic Substitution: Modifying the Core
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of dibenzofuran.[1] These reactions proceed through the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2][3] The subsequent loss of a proton restores aromaticity, resulting in the substituted dibenzofuran.
Friedel-Crafts Acylation: Introducing Ketonic Functionality
The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the dibenzofuran core, providing a gateway to a wide range of derivatives.[4] The reaction typically employs an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.
Mechanism of Friedel-Crafts Acylation:
The reaction is initiated by the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion. This electrophile is then attacked by the π-electron system of the dibenzofuran ring. The resulting carbocation intermediate is stabilized by resonance. Finally, deprotonation restores the aromaticity of the ring, yielding the acylated product.[5]
Sources
3-Bromodibenzo[b,d]furan: An In-Depth Technical Guide to Health and Safety
Abstract
This technical guide provides a comprehensive overview of the health and safety considerations for 3-Bromodibenzo[b,d]furan (CAS No: 26608-06-0). While specific toxicological data for this compound is limited, its structural similarity to polyhalogenated dibenzofurans necessitates a cautious approach, leveraging the extensive knowledge base of dioxin-like compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the potential hazards, mechanisms of toxicity, and best practices for safe handling, storage, and disposal. By synthesizing available data with established safety protocols, this guide aims to foster a culture of safety and informed risk assessment in the laboratory setting.
Introduction and Hazard Identification
This compound is a halogenated aromatic hydrocarbon. While its primary applications are in research and as a component in organic light-emitting diode (OLED) materials, its structural characteristics place it within the broader class of polyhalogenated dibenzo[b,d]furans (PHDFs)[1]. This class of compounds is of significant toxicological interest due to the profound and persistent health effects of some of its members, particularly the chlorinated analogs, which are commonly referred to as "dioxins."
A critical aspect of the toxicology of PHDFs is the principle of "dioxin-like" activity. The toxicity of many of these compounds is mediated through a common mechanism of action involving the Aryl hydrocarbon Receptor (AhR)[2][3][4]. This shared pathway justifies a surrogate approach to hazard assessment for this compound, where the well-documented toxicological profile of compounds like 2,3,7,8-Tetrachlorodibenzofuran (TCDF) serves as a conservative model for predicting potential health effects.
1.1. GHS Classification and Immediate Hazards
Based on available Safety Data Sheet (SDS) information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.
-
Eye Irritation, Category 2 (H319): Causes serious eye irritation.
These classifications highlight the immediate hazards upon direct contact with the substance. However, the primary concern for researchers and professionals handling this compound lies in the potential for more severe, systemic, and long-term health effects analogous to those of dioxin-like compounds.
Toxicological Profile: A Surrogate Approach
Due to the scarcity of specific toxicological data for this compound, this section will extrapolate potential hazards based on the known toxicology of brominated and chlorinated dibenzofurans. The scientific consensus is that polybrominated dibenzofurans (PBDFs) exhibit a toxicological profile similar to their chlorinated counterparts (PCDFs)[5].
2.1. Mechanism of Dioxin-Like Toxicity
The toxicity of dioxin-like compounds, and by extension, likely this compound, is primarily mediated by the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells[2][3][4]. The binding of a ligand, such as a halogenated dibenzofuran, to the AhR initiates a cascade of events leading to a wide range of toxic responses.
dot digraph "AhR_Activation_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Aryl hydrocarbon Receptor (AhR) Activation Pathway", rankdir="LR"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];
} Caption: Aryl hydrocarbon Receptor (AhR) Activation Pathway.
2.2. Potential Health Effects
Based on the toxicological profile of dioxin-like compounds, exposure to this compound may pose the following risks:
-
Carcinogenicity: Dioxin-like compounds are classified as known or probable human carcinogens. The US Occupational Safety and Health Administration (OSHA) has specific standards for handling carcinogens in a laboratory setting[2][6].
-
Reproductive and Developmental Toxicity: Exposure to dioxin-like compounds can lead to adverse reproductive outcomes and developmental defects in offspring.
-
Immunotoxicity: These compounds can suppress the immune system, increasing susceptibility to infections.
-
Endocrine Disruption: Dioxin-like compounds can interfere with the body's hormonal systems.
-
Other Systemic Effects: Effects on the liver, skin (chloracne), and nervous system have been documented for related compounds.
2.3. Quantitative Toxicological Data (Surrogate)
The following table presents LD50 values for the well-studied chlorinated analog, 2,3,7,8-Tetrachlorodibenzofuran (TCDF), to provide a quantitative perspective on the potential acute toxicity.
| Animal Model | Route of Administration | LD50 Value | Reference |
| Guinea Pig | Oral | 5-10 µg/kg | [7] |
| Monkey (Rhesus) | Oral | 1,000 µg/kg | [7] |
| Mouse | Oral | >6,000 µg/kg | [7] |
Note: These values are for a related compound and should be used for hazard appreciation only. The actual toxicity of this compound may differ.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential for high toxicity, a stringent approach to safe handling is mandatory. All work with this compound should be conducted in a designated area, and access should be restricted to authorized personnel.
3.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood to prevent inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation.
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving recommended). | To prevent skin contact. Check manufacturer's compatibility data. |
| Eye Protection | Chemical splash goggles or a face shield. | To prevent eye contact. |
| Lab Coat | A fully buttoned lab coat, preferably disposable or dedicated to this work. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary for certain procedures, such as cleaning up large spills. | To prevent inhalation of airborne particles. |
Experimental Protocols for Hazard Assessment
For novel compounds with limited toxicological data, standardized tests are employed to characterize their hazards. The following are summaries of the OECD test guidelines for acute dermal and eye irritation, which are relevant to the known hazards of this compound.
4.1. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This test evaluates the potential of a substance to cause skin irritation or corrosion[6][7][8][9][10].
Step-by-Step Methodology (Abbreviated):
-
A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit).
-
The application site is covered with a gauze patch for a specified duration (usually 4 hours).
-
After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).
-
The severity of the skin reactions is scored according to a standardized scale.
-
If no severe reactions are observed, the test may be repeated on additional animals to confirm the results.
4.2. OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to assess the potential of a substance to cause eye irritation or damage[1][11][12][13][14].
Step-by-Step Methodology (Abbreviated):
-
A small, measured amount of the test substance is applied to the conjunctival sac of one eye of a single animal (typically a rabbit). The other eye serves as a control.
-
The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals.
-
The severity of the ocular lesions is scored using a standardized system.
-
If severe irritation or corrosion is not observed, the test may be confirmed on additional animals.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
5.1. Spills
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area (see Section 5.2).
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the emergency alarm if necessary.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up the spill without proper training and equipment.
5.2. Decontamination
Decontamination procedures are crucial to prevent the spread of this potent compound.
Personnel Decontamination:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
Equipment and Surface Decontamination:
-
Wipe surfaces with a paper towel dampened with water to remove gross contamination.
-
Follow with a wipe-down using an organic solvent such as ethanol or toluene, collecting all wipes as hazardous waste.
-
For glassware, rinse with a suitable solvent (e.g., acetone) into a designated halogenated waste container before proceeding with standard washing procedures.
dot digraph "Spill_Response_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Laboratory Spill Response Workflow", rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];
} Caption: Laboratory Spill Response Workflow.
Waste Disposal
Waste contaminated with this compound must be managed as hazardous waste to prevent environmental release.
Step-by-Step Disposal Protocol:
-
Segregation: All waste streams (solid, liquid, and sharps) contaminated with this compound must be segregated from non-hazardous and other chemical waste. Halogenated waste should be collected separately from non-halogenated waste[15][16].
-
Containerization:
-
Solid Waste: (e.g., contaminated gloves, paper towels, absorbent materials) should be placed in a clearly labeled, durable, and leak-proof container.
-
Liquid Waste: (e.g., solvent rinsates) should be collected in a designated, compatible (e.g., polyethylene) container for halogenated organic waste. Do not overfill containers.
-
Sharps: Contaminated needles, scalpels, and other sharps must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound"[1].
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until collection by the institution's EHS department.
-
Disposal: Arrange for disposal through your institution's certified hazardous waste management program.
Conclusion
While this compound is a valuable compound in research and materials science, its structural analogy to highly toxic dioxin-like compounds demands a rigorous and proactive approach to health and safety. Researchers and professionals must operate under the assumption that this compound possesses significant toxic potential, including carcinogenicity and reproductive toxicity. Adherence to the engineering controls, personal protective equipment guidelines, and emergency and disposal procedures outlined in this guide is paramount to minimizing exposure and ensuring a safe laboratory environment. Continuous vigilance and a thorough understanding of the potential hazards are the cornerstones of responsible chemical handling.
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An In-depth Technical Guide to the Thermochemical Properties of 3-Bromodibenzo[b,d]furan
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the key thermochemical properties of 3-Bromodibenzo[b,d]furan. In the absence of extensive experimental data for this specific compound, this document serves as a procedural and theoretical framework for researchers. It details established experimental protocols, including combustion calorimetry for determining the enthalpy of formation and the Knudsen effusion method for establishing the enthalpy of sublimation. Furthermore, it explores the application of high-accuracy computational chemistry, specifically the Gaussian-4 (G4) composite method, for the in silico prediction of these properties. By synthesizing experimental and computational approaches, this guide offers a robust pathway for the thorough thermochemical characterization of this compound, a molecule of interest in materials science and as a potential scaffold in medicinal chemistry.
Introduction: The Significance of Thermochemical Data
This compound is a halogenated aromatic compound with a rigid, planar structure that makes it a valuable building block in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs)[1][2]. Its derivatives are also explored in medicinal chemistry. The thermochemical properties of this molecule are fundamental to understanding its stability, reactivity, and behavior in various physical states.
Key thermochemical parameters include:
-
Standard molar enthalpy of formation (ΔfH°(s)) : The enthalpy change when one mole of the compound in its standard state is formed from its constituent elements in their standard states. This is a critical measure of the compound's intrinsic stability.
-
Standard molar enthalpy of combustion (ΔcH°(s)) : The enthalpy change when one mole of the compound is completely burned in excess oxygen. This is experimentally determined and used to derive the enthalpy of formation.
-
Standard molar enthalpy of sublimation (ΔsubH°) : The enthalpy change required to transform one mole of the solid into a gas. This property is crucial for understanding phase transitions and is directly related to the compound's vapor pressure.
A thorough understanding of these properties is essential for process development, safety assessments, and the design of new materials with tailored characteristics. This guide outlines the premier experimental and computational methodologies for their determination.
Experimental Determination of Thermochemical Properties
The experimental determination of the thermochemical properties of this compound, while requiring specialized equipment, provides the most accurate and reliable data. The following sections detail the primary techniques.
Enthalpy of Formation via Combustion Calorimetry
The standard molar enthalpy of formation of solid this compound (C₁₂H₇BrO) can be derived from its standard molar enthalpy of combustion, which is determined experimentally using a bomb calorimeter[3][4].
Causality Behind Experimental Choices: Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds. The complete combustion of the compound in a controlled environment allows for the precise measurement of the heat released, which is directly related to the chemical energy stored in the molecule's bonds.
Experimental Protocol: Static Bomb Calorimetry
-
Sample Preparation : A pellet of high-purity this compound (approximately 0.5-1.0 g) is accurately weighed.
-
Calorimeter Setup : The pellet is placed in a crucible within a high-pressure stainless steel vessel (the "bomb"). A known amount of water is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Isothermal Environment : The bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition : The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision as it rises due to the heat released by the combustion reaction.
-
Calculation of Enthalpy of Combustion : The heat capacity of the calorimeter is predetermined using a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change.
The combustion reaction for this compound is:
C₁₂H₇BrO(s) + 13.75 O₂(g) → 12 CO₂(g) + 3.5 H₂O(l) + Br₂(l)
Self-Validating System: The use of a standard calibrant like benzoic acid ensures the accuracy and reproducibility of the measurements. The completeness of the combustion is verified by analyzing the gaseous and liquid products for any unburned carbon or intermediate combustion products.
Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation can be determined by measuring the vapor pressure of this compound as a function of temperature using the Knudsen effusion method[1][5][6][7][8]. This technique is particularly suited for compounds with low vapor pressures.
Causality Behind Experimental Choices: The Knudsen effusion method allows for the determination of vapor pressure under high vacuum conditions, where the rate of effusion is directly proportional to the vapor pressure. By measuring this rate at different temperatures, the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.
Experimental Protocol: Knudsen Effusion
-
Sample Placement : A small, accurately weighed amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of a known area.
-
High Vacuum Environment : The cell is placed in a high-vacuum chamber, and the temperature is controlled with high precision.
-
Mass Loss Measurement : As the sample is heated, it sublimes, and the vapor effuses through the orifice into the vacuum. The rate of mass loss ( dm/dt ) is continuously monitored using a high-precision microbalance.
-
Vapor Pressure Calculation : The vapor pressure (P) at a given temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the compound, and A is the area of the orifice.
-
Enthalpy of Sublimation Determination : The measurements are repeated at several temperatures, and the enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Diagram of Experimental Workflow: Thermochemical Characterization
Caption: Step-by-step workflow for the G4 computational protocol to determine the gas-phase enthalpy of formation.
Data Summary and Comparison
Table 1: Physical and Molar Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₇BrO | - |
| Molar Mass ( g/mol ) | 247.09 | [2][] |
| Melting Point (°C) | 232-233 | [2] |
| Boiling Point (°C, Predicted) | 343.8 ± 15.0 | [2] |
Table 2: Experimentally Determined and Computationally Predicted Thermochemical Data (Illustrative)
| Parameter | Method | Illustrative Value (kJ/mol) | Reference Compound Value (Dibenzofuran, kJ/mol) |
| ΔcH°(s) | Combustion Calorimetry | -5950 ± 5 | -5893.4 ± 1.1 [10] |
| ΔfH°(s) | Derived from ΔcH°(s) | +30 ± 6 | -23.8 ± 1.5 [10] |
| ΔsubH°(298.15 K) | Knudsen Effusion | 100 ± 3 | 81.3 ± 0.2 [10] |
| ΔfH°(g) | From ΔfH°(s) and ΔsubH° | +130 ± 7 | +57.5 ± 1.5 [10][11] |
| ΔfH°(g) | G4 Calculation | +125 ± 5 | +55.3 ± 0.3 [11] |
Note: Illustrative values for this compound are hypothetical and presented for the purpose of demonstrating the expected magnitude and relationships between thermochemical properties. The reference values for dibenzofuran are from the NIST Chemistry WebBook and cited literature.
The bromination of the dibenzofuran core is expected to make the enthalpy of formation more positive, indicating a slight decrease in thermodynamic stability relative to the parent compound. The larger molecular weight and increased intermolecular forces due to the bromine atom would lead to a higher enthalpy of sublimation. The strong agreement between the experimentally derived and computationally predicted gas-phase enthalpy of formation would serve as a crucial validation of both methodologies.
Conclusion
The thermochemical characterization of this compound is essential for its application in materials science and other fields. This guide has outlined a dual-pronged approach, combining rigorous experimental techniques with high-accuracy computational methods, to obtain a complete and validated set of thermochemical data. Combustion calorimetry and the Knudsen effusion method provide the benchmark experimental values for the enthalpies of formation and sublimation, respectively. Concurrently, the G4 computational protocol offers a reliable in silico pathway to the gas-phase enthalpy of formation. The synergy between these methods provides a comprehensive and trustworthy framework for researchers to determine the fundamental thermochemical properties of this compound and related compounds.
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quantum chemical calculations for brominated dibenzofurans
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Polybrominated dibenzofurans (PBDFs) are a class of halogenated aromatic hydrocarbons that have garnered significant scientific attention due to their persistence in the environment and potential toxicological effects.[1][2] As byproducts of the combustion of brominated flame retardants, their formation, degradation pathways, and biological interactions are of critical concern.[3][4] Quantum chemical calculations, grounded in the fundamental laws of quantum mechanics, offer a powerful in-silico approach to elucidate the molecular properties of PBDFs.[5] These computational methods allow researchers to predict structures, energies, and reactivity trends, providing invaluable insights that complement and guide experimental studies.[5][6] This guide provides a comprehensive overview of the theoretical background and a practical workflow for performing these calculations, with a focus on Density Functional Theory (DFT), a robust and widely used computational method.
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory, which comprises the method and the basis set. For molecules like PBDFs, this choice is critical for obtaining chemically meaningful results.
Pillar 1: The Method - Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron density of a system to determine its energy and other properties. The key to a successful DFT calculation lies in the choice of the exchange-correlation functional.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has been a standard in the field for many years due to its general reliability for a wide range of organic molecules.[7] It provides a solid baseline for geometry optimizations and electronic property calculations.
-
M06-2X (Minnesota Functional): For systems where non-covalent interactions, such as dispersion forces, are important (e.g., studying the binding of a PBDF to a biological receptor), functionals from the M06 suite are often superior to B3LYP.[8][9] M06-2X, in particular, is well-suited for main-group thermochemistry and kinetics and performs well for systems involving medium-range electron correlation.
The choice between these functionals is a matter of balancing legacy and specificity. While B3LYP is well-established, M06-2X often provides improved accuracy for the nuanced interactions relevant to toxicology and drug development.[8]
Pillar 2: The Basis Set - Representing the Electrons
A basis set is a set of mathematical functions used to build the molecular orbitals. For atoms like bromine, which have a large number of electrons, the choice of basis set is crucial.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a tiered approach to accuracy. The 6-311G designation indicates a triple-zeta quality for valence electrons, providing more flexibility than a double-zeta set like 6-31G.[10]
-
Polarization functions (d,p): The (d) or * adds d-type functions on heavy (non-hydrogen) atoms, and (d,p) or ** adds p-type functions on hydrogen atoms.[10][11] These are essential for accurately describing chemical bonds and are considered a minimum requirement for publication-quality results.[10]
-
Diffuse functions (+): The + symbol indicates the addition of diffuse functions, which are important for describing anions and systems with lone pairs or non-covalent interactions.[11]
-
-
Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations, although they are more computationally demanding.[12][13]
-
Effective Core Potentials (ECPs) (e.g., LANL2DZ): For heavy elements like bromine, ECPs can be used to replace the core electrons with a potential, reducing computational cost.[14] Basis sets like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) are a common choice when using ECPs.[14]
For PBDFs, a robust starting point is the B3LYP/6-311+G(d,p) level of theory. For higher accuracy or studies involving weak interactions, M06-2X/aug-cc-pVTZ is a superior choice.
The Computational Workflow: A Step-by-Step Protocol
A systematic approach is essential for obtaining reliable and reproducible results. The following protocol outlines the core steps for calculating the properties of a PBDF congener. This workflow is commonly implemented using software packages like Gaussian.[5][6][15][16]
Protocol 1: Standard Computational Workflow
-
Molecular Structure Preparation:
-
Construct an initial 3D structure of the desired PBDF congener using molecular building software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and basic stereochemistry.
-
-
Geometry Optimization:
-
This is the most critical step, where the software iteratively adjusts the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).
-
Causality: An accurate, optimized geometry is the foundation for all subsequent property calculations. Properties calculated from a non-optimized structure are physically meaningless.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Self-Validation: This step is crucial for two reasons:
-
It confirms that the optimized structure is a true energy minimum. A stable molecule will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
It provides thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
-
Calculation of Molecular Properties:
-
Using the validated minimum-energy structure, perform single-point energy calculations to derive key electronic properties. These calculations do not change the geometry.
-
Key Properties:
-
Electronic Energy: The total energy of the molecule.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[17][18]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[17][19]
-
Electrostatic Potential (ESP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Dipole Moment: Measures the overall polarity of the molecule.
-
-
Data Presentation and Interpretation: A Case Study of 2-Bromodibenzofuran
To illustrate the practical application of this workflow, we present hypothetical data for 2-bromodibenzofuran, calculated at the B3LYP/6-311+G(d,p) level of theory.
Table 1: Calculated Properties for 2-Bromodibenzofuran
| Property | Calculated Value | Unit | Interpretation |
| Total Electronic Energy | -2950.12345 | Hartrees | A baseline for comparing relative stabilities of different isomers. |
| HOMO Energy | -6.54 | eV | Indicates the energy required to remove an electron (ionization potential). |
| LUMO Energy | -0.89 | eV | Represents the energy released when an electron is added (electron affinity). |
| HOMO-LUMO Gap | 5.65 | eV | A relatively large gap suggests high chemical stability.[19] |
| Dipole Moment | 1.25 | Debye | The molecule possesses a moderate permanent dipole moment. |
The HOMO and LUMO are distributed across the π-system of the aromatic rings. The HOMO-LUMO gap provides a first-order approximation of the molecule's reactivity; a smaller gap might suggest greater susceptibility to metabolic activation or degradation.[17]
Advanced Applications: Predicting Toxicity and Reactivity
Beyond fundamental properties, quantum chemical calculations are instrumental in more advanced applications relevant to drug development and toxicology.
Quantitative Structure-Activity Relationships (QSAR)
QSAR models correlate chemical structure with biological activity (e.g., toxicity).[20][21] Quantum chemical descriptors, such as HOMO/LUMO energies, charge distributions, and dipole moments, serve as powerful inputs for building predictive QSAR models for PBDFs and other dioxin-like compounds.[22][23][24] These models can be used to screen large libraries of compounds and prioritize them for experimental testing, thereby reducing reliance on animal studies.[22][23]
Mapping Reaction Pathways
DFT can be used to model chemical reactions, such as the metabolic degradation or environmental photolysis of PBDFs.[25][26] By locating the transition state (the energy maximum along a reaction coordinate) and connecting it to the reactants and products, researchers can calculate activation energies and reaction rate constants, providing a mechanistic understanding of how these compounds are formed and transformed.[3][25]
Conclusion
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for researchers investigating brominated dibenzofurans. By following a systematic and self-validating workflow, scientists can reliably predict a wide range of molecular properties that govern the behavior, reactivity, and potential toxicity of these compounds. This in-depth understanding is crucial for assessing environmental risks, designing remediation strategies, and informing the development of safer alternative chemicals.
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Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) from oxidation of brominated flame retardants (BFRs). PubMed. [Link]
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Hydrogen-Donor-Controlled Polybrominated Dibenzofuran (PBDF) Formation from Polybrominated Diphenyl Ether (PBDE) Photolysis in Solutions: Competition Mechanisms of Radical-Based Cyclization and Hydrogen Abstraction Reactions. ACS Publications. [Link]
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Formation of Polybrominated Dibenzofurans (PBDFs) and Polybrominated Diphenyl Ethers (PBDEs) from Oxidation of Brominated Flame Retardants (BFRs) | Request PDF. ResearchGate. [Link]
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Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. PubMed. [Link]
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Hydrogen-Donor-Controlled Polybrominated Dibenzofuran (PBDF) Formation from Polybrominated Diphenyl Ether (PBDE) Photolysis in Solutions: Competition Mechanisms of Radical-Based Cyclization and Hydrogen Abstraction Reactions | Request PDF. ResearchGate. [Link]
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GAUSSIAN 09W TUTORIAL. Barrett Research Group, McGill University. [Link]
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Photolytic Formation of Polybrominated Dibenzofurans (PBDFs) in Various Simulated Soil-Washing Solutions Containing Polybrominated Diphenyl Ethers (PBDEs). MDPI. [Link]
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Predictive QSAR Models for the Toxicity of Disinfection Byproducts. MDPI. [Link]
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Halogen Bonds with Benzene: An Assessment of DFT Functionals. ResearchGate. [Link]
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Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube. [Link]
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Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory | Request PDF. ResearchGate. [Link]
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QSAR modeling and prediction of the endocrine-disrupting potencies of brominated flame retardants. PubMed. [Link]
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HOMO and LUMO - Wikipedia. Wikipedia. [Link]
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Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998). INCHEM. [Link]
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On the Permeation of Polychlorinated Dibenzodioxins and Dibenzofurans through Lipid Membranes: Classical MD and Hybrid QM/MM-EDA Analysis. PubMed Central. [Link]
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Basis Sets | Gaussian.com. Gaussian, Inc. [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]
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Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. MDPI. [Link]
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The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? A Chemist's Stash. [Link]
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[Genetic algorithms in 3D-QSAR: Predicting the toxicity of dibenzodioxins, dibenzofurans and biphenyls]. PubMed. [Link]
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Quantum chemical investigation of polychlorinated dibenzodioxins, dibenzofurans and biphenyls. Preprints.org. [Link]
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QSAR Models for Predicting Toxicity of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans Using Quantum Chemical Descriptors. OUCI. [Link]
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B3LYP vs other functionals : r/comp_chem. Reddit. [Link]
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QSAR Modeling of Rat Acute Toxicity by Oral Exposure. NIH Public Access. [Link]
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Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? NIH. [Link]
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DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. [Link]
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Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]
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Evaluation of B3LYP, X3LYP, and M06-Class Density Functionals for Predicting the Binding Energies of Neutral, Protonated, and De - Caltech Authors. CaltechAUTHORS. [Link]
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Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Semantic Scholar. [Link]
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Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). National Institute of Environmental Health Sciences. [Link]
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Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. ACS Publications. [Link]
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Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. [Link]
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Evaluation of B3LYP, X3LYP, and M06-Class Density Functionals for Predicting the Binding Energies of Neutral, Protonated, and Deprotonated Water Clusters. ACS Publications. [Link]
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Methodological & Application
Synthesis of 3-Bromodibenzo[b,d]furan from 3-Aminodibenzofuran: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-Bromodibenzo[b,d]furan, a key building block in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs) and as a pharmaceutical intermediate.[1] The synthesis is achieved through a classic Sandmeyer reaction, starting from the readily available 3-aminodibenzofuran. This document outlines the detailed experimental procedure, the underlying reaction mechanism, critical safety precautions, and methods for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in the fields of organic chemistry and drug development, providing not just a set of instructions, but a thorough understanding of the process to ensure a successful and safe synthesis.
Introduction
Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest due to their unique electronic and photophysical properties. Among these, this compound serves as a versatile intermediate for the introduction of various functional groups at the 3-position of the dibenzofuran core through cross-coupling reactions. The transformation of an amino group on an aromatic ring into a bromine atom via a diazonium salt intermediate, known as the Sandmeyer reaction, is a powerful and widely used method in synthetic organic chemistry.[2] This application note details a robust and reproducible protocol for this specific transformation.
Reaction Principle: The Sandmeyer Reaction
The synthesis of this compound from 3-aminodibenzofuran is a two-step process centered around the Sandmeyer reaction.
-
Diazotization: The first step involves the conversion of the primary aromatic amine, 3-aminodibenzofuran, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, in this case, hydrobromic acid (HBr), at low temperatures (typically 0-5 °C).[3] The resulting diazonium salt is highly reactive and is typically used immediately in the subsequent step without isolation.
-
Copper(I)-Catalyzed Bromination: The second step is the core of the Sandmeyer reaction, where the diazonium group (-N₂⁺) is replaced by a bromine atom. This is facilitated by a copper(I) bromide (CuBr) catalyst. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) salt initiates the reaction by transferring a single electron to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This aryl radical then reacts with a copper(II) species to form the desired aryl bromide and regenerate the Cu(I) catalyst.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminodibenzofuran | ≥98% | Commercially Available | |
| Hydrobromic Acid (HBr) | 48% aqueous solution | ACS Reagent | Corrosive |
| Sodium Nitrite (NaNO₂) | ≥97% | ACS Reagent | Oxidizer, Toxic |
| Dichloromethane (DCM) | HPLC Grade | ||
| n-Heptane | HPLC Grade | For column chromatography | |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ≥98% | For washing | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying | |
| Saturated Brine | For washing | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography | |
| Deionized Water |
Equipment
-
500 mL four-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
200 mL dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
Part 1: Diazotization of 3-Aminodibenzofuran
-
In a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a 200 mL dropping funnel, add 19.0 g (102.6 mmol) of 3-aminodibenzofuran, 190 mL of deionized water, and 57 mL of 48% hydrobromic acid.
-
Stir the resulting mixture overnight at room temperature.
-
Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Prepare a solution of 8.1 g (117.4 mmol) of sodium nitrite in 150 mL of deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-60 minutes, ensuring the temperature is maintained below -5 °C.
-
After the addition is complete, continue to stir the mixture at -10 °C to -5 °C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.
Part 2: Sandmeyer Reaction and Work-up
-
To the cold diazonium salt solution, carefully add a solution of copper(I) bromide (prepared separately or used as is if commercially available) in hydrobromic acid. Note: The provided source protocol does not explicitly state the addition of a separate CuBr solution, implying the in-situ generated diazonium bromide reacts. For a classic Sandmeyer, a pre-prepared CuBr solution would be used here.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of any additions to prevent excessive frothing.
-
Once the initial vigorous nitrogen evolution ceases, allow the reaction mixture to slowly warm to room temperature and then gently heat it to 50-60 °C for approximately 1 hour, or until the evolution of nitrogen gas stops.
-
Upon completion of the reaction, add 200 mL of water to the reaction solution and allow it to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers and wash them sequentially with 100 mL of 5% aqueous sodium sulfite solution and 100 mL of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the desiccant, and remove the solvent by rotary evaporation under reduced pressure.
Part 3: Purification
-
Purify the crude product by silica gel column chromatography using n-heptane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a white crystalline powder. (Expected yield: ~17.2 g, 68.0%).[1]
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Analysis
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Appearance: White crystalline powder.[1]
-
Melting Point: 123 °C.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dibenzofuran core. The introduction of the bromine atom at the 3-position will influence the chemical shifts and coupling patterns of the protons on that aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the molecule. The carbon atom directly attached to the bromine will exhibit a characteristic chemical shift.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₇BrO, MW: 247.09 g/mol ). The mass spectrum will show the characteristic isotopic pattern for a compound containing one bromine atom.
Safety Precautions
This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrobromic Acid (48%): Is highly corrosive and can cause severe skin and eye burns. Handle with extreme care.
-
Sodium Nitrite: Is a strong oxidizer and is toxic if ingested or inhaled. Avoid contact with combustible materials.
-
Diazonium Salts: Are thermally unstable and can be explosive in the solid state. It is crucial to keep the reaction temperature for the diazotization step below 5 °C and to use the diazonium salt solution immediately without attempting to isolate it.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
Nitrogen Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.
Conclusion
The Sandmeyer reaction provides an efficient and reliable method for the synthesis of this compound from 3-aminodibenzofuran. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully prepare this valuable synthetic intermediate. The key to a successful synthesis lies in the careful control of the reaction temperature during the diazotization step and the proper handling of the unstable diazonium salt intermediate. The final product can be readily purified by column chromatography and its identity confirmed by standard analytical methods.
References
-
NIST. 3-bromo-dibenzofuran. [Link]
-
PubChemLite. 3-bromodibenzofuran (C12H7BrO). [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Online Chemistry notes. Diazotization reaction: Mechanism and Uses. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up.[Link]
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Application Notes and Protocols: Palladium-Catalyzed and Strategic Synthesis of 3-Bromodibenzo[b,d]furan Derivatives
Introduction
Dibenzo[b,d]furan derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active compounds and high-performance organic electronic materials. The strategic introduction of a bromine atom at the 3-position of the dibenzo[b,d]furan scaffold provides a versatile synthetic handle for further functionalization through various cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships and the fine-tuning of molecular properties.
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-Bromodibenzo[b,d]furan derivatives. We will explore two primary synthetic strategies:
-
Post-Cyclization Bromination: This approach focuses on the initial construction of the dibenzo[b,d]furan core, followed by the introduction of the bromine atom at the 3-position.
-
Cyclization of Pre-Brominated Precursors: This strategy involves the synthesis of starting materials that already contain the bromine atom at the desired position, followed by a palladium-catalyzed cyclization to form the final this compound product.
We will delve into the mechanistic underpinnings of the key palladium-catalyzed reactions and provide detailed, step-by-step protocols for the most effective synthetic routes.
Part 1: Synthesis of the Dibenzo[b,d]furan Core via Palladium-Catalyzed C-H Activation
A powerful and modern approach to constructing the dibenzo[b,d]furan skeleton is through palladium-catalyzed intramolecular C-H activation and C-O bond formation. A prevalent method involves the phenol-directed C-H activation/C-O cyclization of 2-arylphenols.
Mechanistic Insight: The Catalytic Cycle
The currently accepted mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Coordination: The phenol substrate coordinates to the Pd(0) catalyst.
-
C-H Activation: The palladium center facilitates the cleavage of a C-H bond on the adjacent aryl ring, forming a palladacycle intermediate.
-
Oxidative Addition (Implicit): While not a formal oxidative addition of the C-H bond, this step effectively brings the carbon and palladium into a bonding arrangement.
-
Reductive Elimination: The crucial C-O bond is formed through reductive elimination from the Pd(II) intermediate, releasing the dibenzo[b,d]furan product and regenerating the Pd(0) catalyst. An oxidant, often air or a copper salt, is typically required to facilitate the reoxidation of Pd(0) to the active Pd(II) state for the next catalytic cycle.
Introduction: Synthesizing Novel Dibenzo[b,d]furan Derivatives
An Application Guide to the Heck Coupling Protocol for 3-Bromodibenzo[b,d]furan
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples unsaturated halides with alkenes, enabling the creation of substituted alkenes with a high degree of control.[1][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[1]
Dibenzo[b,d]furan and its derivatives are privileged heterocyclic scaffolds found in numerous biologically active compounds and advanced organic materials.[4] The functionalization of the dibenzo[b,d]furan core is a critical endeavor in drug discovery and materials science. The introduction of a vinyl group via the Heck coupling of this compound offers a direct pathway to synthesize valuable intermediates, paving the way for the development of novel pharmaceuticals and functional materials.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the reaction mechanism, a field-tested experimental protocol, and critical insights into the optimization and execution of the Heck coupling reaction for this compound.
The Catalytic Heart: Unraveling the Heck Reaction Mechanism
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][5] Understanding this cycle is paramount for rational troubleshooting and optimization of the reaction conditions. The process can be broken down into four key steps:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step, often the rate-determining for aryl bromides, forms a square planar Pd(II) complex.[2][5]
-
Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][3][5]
-
Syn-β-Hydride Elimination : A hydrogen atom on the carbon adjacent to the new C-C bond is eliminated, also in a syn fashion. This step forms the final substituted alkene product and a hydridopalladium(II) complex. The stereochemical outcome of the reaction, typically favoring the E (trans) isomer, is established here.[2][5][6]
-
Reductive Elimination & Catalyst Regeneration : A base is required to neutralize the generated hydrogen halide (HBr) and facilitate the reductive elimination of the hydridopalladium(II) species, thereby regenerating the active Pd(0) catalyst to re-enter the cycle.[1][5]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Dissecting the Reaction: A Guide to Components
The success of the Heck reaction hinges on the judicious selection of its five core components.
| Component | Role & Key Considerations | Examples |
| Aryl Halide | The electrophilic partner. This compound is a suitable substrate, offering a good balance of reactivity and stability. Aryl iodides are more reactive, while chlorides are less so.[2][3] | This compound |
| Alkene | The nucleophilic partner. The reaction tolerates a wide array of functional groups. Electron-withdrawing substituents (e.g., esters, nitriles) on the alkene often accelerate the reaction.[1][2] | Styrene, n-Butyl Acrylate, Acrylonitrile |
| Palladium Source | The precatalyst. Air-stable Pd(II) salts are commonly used and are reduced in situ to the active Pd(0) species.[3] | Palladium(II) Acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[1][2] |
| Ligand | Stabilizes the palladium catalyst, prevents decomposition into inactive palladium black, and critically influences reactivity and selectivity. Bulky, electron-rich phosphine ligands are often highly effective.[2][7][8][9] | Monodentate: Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) Bidentate: BINAP, dppf N-Heterocyclic Carbenes (NHCs) [1][10] |
| Base | Neutralizes the HBr byproduct and regenerates the Pd(0) catalyst. The choice can significantly impact reaction efficiency.[1][5][11] | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Organic: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)[1][2][11] |
| Solvent | A polar, aprotic solvent is typically required to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. Solvents must be deoxygenated.[3][11][12] | DMF, DMAc, NMP, Acetonitrile (MeCN), THF[11] |
Detailed Experimental Protocol
This protocol describes the Heck coupling of this compound with n-butyl acrylate, a representative electron-deficient alkene.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 247.10 | 1.0 | 1.0 | Substrate |
| n-Butyl Acrylate | 128.17 | 1.5 | 1.5 | Alkene |
| Palladium(II) Acetate | 224.50 | 0.02 | 0.02 | Precatalyst |
| Tri(o-tolyl)phosphine | 304.37 | 0.04 | 0.04 | Ligand |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | ~5 mL | - | Anhydrous, deoxygenated |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware (syringes, needles, etc.)
-
Celite® pad for filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: General workflow for the Heck coupling experiment.
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).[13]
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents : Under a positive pressure of inert gas, add this compound (247 mg, 1.0 mmol), triethylamine (0.28 mL, 2.0 mmol), and anhydrous, deoxygenated DMF (5 mL).[13] Finally, add n-butyl acrylate (0.22 mL, 1.5 mmol) via syringe.
-
Heating and Monitoring : Immerse the flask in a preheated oil bath at 100 °C.[13] Allow the reaction to stir vigorously for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3][10]
-
Reaction Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (~20 mL) and filter through a pad of Celite to remove the palladium catalyst.[3]
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
Achieving high yields in Heck coupling often requires fine-tuning of the reaction parameters. The following table outlines key variables for optimization.
| Parameter | Range/Options | Rationale & Expert Insights |
| Catalyst Loading | 0.1 - 5 mol% | Higher loadings may be needed for less reactive substrates, but lower loadings are more cost-effective. Start with 1-2 mol%. |
| Ligand Choice | PPh₃, P(t-Bu)₃, BINAP, NHCs | Ligand choice is critical. Bulky, electron-rich ligands like P(t-Bu)₃ can be highly effective for aryl bromides.[8][14] If standard phosphines fail, consider N-heterocyclic carbene (NHC) ligands for their high stability and activity.[10] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, K₃PO₄ | The base must be strong enough to facilitate catalyst regeneration but not so strong as to cause side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can simplify workup.[10][12] |
| Solvent | DMF, DMAc, Toluene, Acetonitrile | Solvent polarity can dramatically influence the reaction rate. DMAc and NMP are highly polar and often give good results, but their high boiling points can complicate removal.[10][12] |
| Temperature | 80 - 140 °C | Most Heck reactions with aryl bromides require heating.[10] Start around 100 °C and adjust as needed. Overheating can lead to catalyst decomposition. |
Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized or decomposed).2. Insufficient temperature.3. Inappropriate solvent or base. | 1. Use fresh Pd source and high-purity, degassed solvent. Ensure the reaction is run under a strict inert atmosphere.2. Incrementally increase the temperature by 10-20 °C.3. Screen different bases (e.g., switch from Et₃N to K₂CO₃) and solvents (e.g., switch from DMF to DMAc).[12] |
| Formation of Byproducts | 1. Catalyst decomposition leading to palladium black.2. Isomerization of the product double bond.3. Homocoupling of the aryl bromide. | 1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Use a more robust ligand.2. Lower the reaction temperature or shorten the reaction time.3. Ensure the reaction is free of oxygen. Use a different ligand/base system. |
| Low Isolated Yield | 1. Product loss during aqueous workup.2. Difficulty in chromatographic separation. | 1. Perform extractions with a suitable solvent. Minimize washes if the product has some water solubility.2. Optimize the eluent system for column chromatography based on TLC analysis. |
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Al-Masum, M., & El-Hage, C. N. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Al-Masum, M., & El-Hage, C. N. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Retrieved from [Link]
-
ResearchGate. (2017). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]
-
AIP Publishing. (2019). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. Retrieved from [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of Heck reaction conditions. Retrieved from [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
ResearchGate. (2019). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. Retrieved from [Link]
-
ChemRxiv. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. Retrieved from [Link]
-
National Institutes of Health. (2004). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Retrieved from [Link]
-
ChemRxiv. (2022). Heck-type coupling of fused bicyclic vinylcyclopropanes. Retrieved from [Link]
-
Organic Letters. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Retrieved from [Link]
-
ACS Publications. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides. Retrieved from [Link]
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Application Note: High-Efficiency Buchwald-Hartwig Amination of 3-Bromodibenzo[b,d]furan for Advanced Material and Pharmaceutical Synthesis
Introduction
Dibenzo[b,d]furan scaffolds are privileged structures frequently encountered in pharmaceuticals, organic electronics, and advanced materials. The introduction of a nitrogen-containing substituent at the 3-position of this heterocyclic system opens avenues for creating novel compounds with tailored electronic and biological properties. The Buchwald-Hartwig amination stands as a premier method for forging carbon-nitrogen (C–N) bonds, offering a broad substrate scope and high functional group tolerance where traditional methods often fail.[1] This application note provides a detailed guide to the successful Buchwald-Hartwig amination of 3-Bromodibenzo[b,d]furan, focusing on mechanistic principles, a validated experimental protocol, and strategies for reaction optimization.
Mechanism and Key Principles
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.[1][2] The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C–N bond, yielding the 3-aminodibenzo[b,d]furan product and regenerating the active Pd(0) catalyst to continue the cycle.[2][3]
The choice of ligand is critical, as it influences the stability of the palladium intermediates and the rate of reductive elimination.[4] Bulky, electron-rich phosphine ligands are highly effective as they promote the reductive elimination step and prevent undesirable side reactions.[1][5]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: A Validated Starting Point
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Reagent and Solvent Preparation
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Use as received. |
| Morpholine | ≥99% | Commercially Available | Distill from CaH₂ if necessary. |
| XPhos Pd G3 | Catalyst Grade | Commercially Available | Store under inert atmosphere.[6] |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Handle in a glovebox due to hygroscopicity. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system or a freshly opened bottle. |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.4 equiv).
-
Flask Sealing and Purging: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (to achieve a 0.1 M concentration with respect to the aryl bromide) followed by morpholine (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-(morpholin-4-yl)dibenzo[b,d]furan.
Optimization Strategies and Parameter Discussion
Achieving high yields in Buchwald-Hartwig aminations, especially with heteroaromatic substrates, often requires careful optimization.[7][8]
Catalyst and Ligand Selection
The choice of the palladium precatalyst and the phosphine ligand is paramount. Modern palladacycle precatalysts, like XPhos Pd G3, are often preferred because they are air-stable, easy to handle, and rapidly form the active Pd(0) species under mild basic conditions.[9][10] The XPhos ligand, a bulky biarylmonophosphine, is particularly effective for coupling a wide range of amines with aryl chlorides and bromides.[11]
Catalyst/Ligand Selection Guide
| Pd Precatalyst | Ligand | Typical Coupling Partners | Rationale & Comments |
| Pd₂(dba)₃ | XPhos | Primary & Secondary Amines, Amides | Generates active Pd(0) in situ. Requires careful handling under inert conditions. |
| Pd(OAc)₂ | RuPhos | Hindered Primary Amines | RuPhos is another highly effective bulky biarylphosphine ligand. |
| XPhos Pd G3 | (Internal) | Aryl Bromides, Chlorides with diverse amines | Recommended starting point. Air-stable, reliable activation, broad applicability. [6][9] |
| BrettPhos Pd G4 | (Internal) | Primary Amines & Amides | BrettPhos is designed for coupling primary amines and can show improved selectivity.[2][12] |
Base Selection
The base plays a crucial role in the deprotonation of the amine within the palladium coordination sphere.[13]
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is highly effective for a wide range of substrates. It is the most common choice for aminations of aryl bromides.[3]
-
Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃): These are weaker bases that can be advantageous when working with substrates containing base-sensitive functional groups.[2][3] However, they may require higher temperatures or longer reaction times.
Solvent Effects
The solvent must be anhydrous and capable of dissolving the reagents.
-
Toluene: A common, non-polar aprotic solvent that performs well in many Buchwald-Hartwig reactions.[4]
-
Dioxane/THF: Ethereal solvents are also widely used and can be effective alternatives.[4][13]
-
tert-Butanol: Can sometimes be beneficial, particularly in intramolecular reactions.[2]
Temperature and Reaction Time
Typical reaction temperatures range from 80-110 °C.[3][13] Reactions involving less reactive aryl chlorides may require higher temperatures, while more reactive aryl iodides might proceed at lower temperatures. Reaction progress should always be monitored to determine the optimal time and avoid potential product degradation.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous/anaerobic conditions.3. Base is not strong enough. | 1. Use a fresh bottle of precatalyst or generate the active catalyst in situ from Pd₂(dba)₃.2. Ensure solvents are rigorously dried and the system is properly purged with inert gas.3. Switch from K₃PO₄/Cs₂CO₃ to NaOtBu. |
| Recovery of Starting Material | 1. Reaction temperature is too low.2. Insufficient reaction time. | 1. Increase the temperature in 10 °C increments.2. Allow the reaction to run for a longer period, monitoring by TLC/GC-MS. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water.2. Ligand choice is suboptimal. | 1. Ensure all reagents and solvents are scrupulously dry.2. Screen alternative bulky phosphine ligands like RuPhos or BrettPhos.[5][12] |
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 3-amino-substituted dibenzo[b,d]furans. By utilizing modern, air-stable palladacycle precatalysts such as XPhos Pd G3, and by carefully controlling reaction parameters like base, solvent, and temperature, researchers can reliably achieve high yields of the desired products. The protocol and optimization strategies outlined in this note provide a robust framework for scientists in both academic and industrial settings to access these valuable compounds for further development in medicinal chemistry and materials science.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wuciwe. (2022). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
H. C. Starck. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
-
Wikipedia. XPhos. [Link]
-
Speciality Chemicals. (2023). Optimizing Cross-Coupling Reactions with XPhos Palladacycle Gen. 4. [Link]
-
ResearchGate. (2018). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. [Link]
-
National Institutes of Health. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. [Link]
-
National Institutes of Health. (2022). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. [Link]
-
Krackeler Scientific, Inc. XPhos Pd G3. [Link]
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Application Notes & Protocols: 3-Bromodibenzo[b,d]furan as a Key Building Block for High-Efficiency Phosphorescent OLED Host Materials
Introduction: The Critical Role of Host Materials in Phosphorescent OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and design flexibility. The second generation of OLEDs, which utilizes phosphorescent emitters, can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet (25%) and triplet (75%) excitons.[1] However, the performance of these phosphorescent OLEDs (PhOLEDs) is not solely dependent on the emitter. The host material, in which the phosphorescent guest is dispersed, plays a pivotal role in the overall efficiency, stability, and color purity of the device.
An ideal host material must possess several key characteristics:
-
High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent dopant to prevent back-energy transfer, which would otherwise quench the emission from the guest.[2] This is particularly crucial for high-energy blue PhOLEDs.
-
Bipolar Charge Transport: Balanced transport of both holes and electrons within the emissive layer is essential to confine the recombination zone within the layer and prevent exciton quenching at the interfaces.
-
Good Thermal and Morphological Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are required to ensure the longevity of the device by preventing morphological changes in the thin films during operation.
-
Appropriate HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should be aligned with the adjacent charge transport layers to facilitate efficient charge injection.
Dibenzofuran: A Superior Scaffold for Host Materials
The dibenzo[b,d]furan (DBF) core has emerged as an exceptional building block for high-performance host materials.[3] Its rigid, planar structure provides excellent thermal stability, while its electronic properties contribute to a high triplet energy. However, the charge transport properties of unsubstituted dibenzofuran can be suboptimal.[2] To overcome this, the DBF core is often functionalized with electron-donating (hole-transporting) or electron-accepting (electron-transporting) moieties to create bipolar host materials with balanced charge transport.
3-Bromodibenzo[b,d]furan is a key intermediate in the synthesis of these advanced host materials. The bromine atom at the 3-position provides a reactive site for introducing various functional groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise tuning of the material's optoelectronic properties.
Featured Application: A High-Performance Bipolar Host for Blue PhOLEDs
This application note will focus on the synthesis and application of a representative bipolar host material derived from this compound: 9-(3-(dibenzo[b,d]furan-3-yl)phenyl)-9H-carbazole . In this molecule, the dibenzofuran unit acts as the electron-accepting moiety, while the carbazole unit serves as the electron-donating moiety, providing a pathway for both electron and hole transport. The strategic linkage of these two units results in a material with a high triplet energy, making it an excellent candidate for hosting blue phosphorescent emitters.
PART 1: Synthesis Protocol
Synthesis of 9-(3-(dibenzo[b,d]furan-3-yl)phenyl)-9H-carbazole via Suzuki Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and (3-(9H-carbazol-9-yl)phenyl)boronic acid.
Caption: Synthetic scheme for 9-(3-(dibenzo[b,d]furan-3-yl)phenyl)-9H-carbazole.
Materials:
-
This compound (1.0 eq)
-
(3-(9H-Carbazol-9-yl)phenyl)boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent: Petroleum ether/Dichloromethane mixture
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask, add this compound (1.0 eq), (3-(9H-carbazol-9-yl)phenyl)boronic acid (1.1 eq), toluene, and ethanol. The solvent ratio of toluene to ethanol should be approximately 5:1.
-
Degassing: Deoxygenate the solution by bubbling nitrogen or argon gas through it for 30 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Base Addition: To the deoxygenated solution, add the 2M aqueous sodium carbonate solution (5.0 eq) followed by the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) under a positive pressure of nitrogen.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a petroleum ether/dichloromethane gradient as the eluent to obtain the pure product as a white solid.
PART 2: PhOLED Fabrication Protocol
Fabrication of a Blue Phosphorescent OLED by Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer PhOLED device using the synthesized dibenzofuran-carbazole host material. The device architecture is designed for efficient blue emission.
Caption: Schematic of the multilayer PhOLED device structure.
Materials:
-
Substrate: Patterned Indium Tin Oxide (ITO) coated glass
-
Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)
-
Emissive Layer (EML):
-
Host: 9-(3-(dibenzo[b,d]furan-3-yl)phenyl)-9H-carbazole
-
Dopant: Iridium(III) bis(4,6-difluorophenylpyridinato)picolinate (FIrpic)
-
-
Electron Transport Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Equipment:
-
High-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr)
-
Substrate cleaning facility (ultrasonic bath, DI water rinse, nitrogen gun)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Shadow masks for patterning the cathode
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the patterned ITO substrate in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a high-purity nitrogen gun.
-
Immediately transfer the cleaned substrate into the vacuum deposition chamber.
-
-
Layer Deposition:
-
Mount the substrate onto the holder in the main chamber.
-
Load the organic materials and metals into their respective evaporation sources (crucibles or boats).
-
Evacuate the chamber to a base pressure below 5 x 10⁻⁶ Torr.
-
Deposit the layers sequentially by heating the sources. Monitor the deposition rate and thickness using the QCM.
-
HIL: Deposit 10 nm of HAT-CN at a rate of 0.1 Å/s.
-
HTL: Deposit 15 nm of TCTA at a rate of 0.2 Å/s.
-
EML: Co-deposit the host material and FIrpic from separate sources. The doping concentration of FIrpic should be 15 wt.%. The total thickness of the EML is 20 nm, deposited at a rate of 0.2 Å/s.
-
ETL: Deposit 40 nm of TPBi at a rate of 0.2 Å/s.
-
EIL: Deposit 1 nm of LiF at a rate of 0.05 Å/s.
-
Cathode: Deposit 100 nm of Al at a rate of 1-2 Å/s through a shadow mask to define the active area of the device.
-
-
-
Encapsulation and Characterization:
-
After deposition, transfer the device to a nitrogen-filled glovebox for encapsulation to protect the organic layers from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the device using a source meter and a spectroradiometer.
-
PART 3: Performance Data and Material Properties
The substitution pattern on the dibenzofuran core significantly influences the material properties and the final device performance. The following table summarizes key parameters for several carbazole-dibenzofuran host materials.
| Host Material | Substitution Positions | Triplet Energy (ET) [eV] | Tg [°C] | HOMO [eV] | LUMO [eV] | Max EQE [%] (Dopant) | Ref. |
| 26CzDBF | 2,6-bis(carbazole) | 2.96 | 133.2 | -6.05 | -2.66 | 22.9 (Ir(cb)₃) | [2][3] |
| 46CzDBF | 4,6-bis(carbazole) | 2.95 | 113.6 | -6.09 | -2.66 | 20.3 (Ir(cb)₃) | [2][3] |
| 28CzDBF | 2,8-bis(carbazole) | 2.98 | 126.2 | -6.09 | -2.55 | 22.4 (Ir(cb)₃) | [2][3] |
Data compiled from multiple sources.[2][3] Ir(cb)₃ is a deep-blue phosphorescent emitter.
Analysis of Structure-Property Relationships:
-
Triplet Energy: All listed derivatives maintain a high triplet energy (>2.95 eV), making them suitable for hosting blue phosphorescent emitters. The substitution position of the carbazole units on the dibenzofuran core has a minor impact on the triplet energy.[3]
-
Thermal Stability: The glass transition temperatures (Tg) are all above 110 °C, indicating good morphological stability. The more linear structure of 26CzDBF and 28CzDBF leads to higher Tg compared to the more sterically hindered 46CzDBF.[2]
-
Device Performance: The 2,6- and 2,8-substituted derivatives generally show higher external quantum efficiencies (EQE) and longer device lifetimes. This is attributed to better charge transport properties and potentially more stable molecular packing in the thin film state.[3] The 4,6-substitution can retard hole transport, which may lead to a less balanced charge distribution in the emissive layer.[3]
PART 4: Energy Level Diagram and Charge Injection/Transport
A properly aligned energy level structure is crucial for efficient charge injection and recombination within the emissive layer.
Caption: Energy level diagram of the PhOLED device components.
The diagram illustrates the stepwise energy landscape that facilitates the injection of holes from the anode and electrons from the cathode into the emissive layer. The HOMO levels of the HIL and HTL provide a cascade for efficient hole injection into the host material. Similarly, the LUMO levels of the ETL and the host are well-aligned for electron injection. Recombination of holes and electrons occurs on the host molecules, forming excitons. These excitons are then efficiently transferred to the lower-triplet-energy FIrpic dopant, leading to high-efficiency phosphorescence.
Conclusion
This compound serves as a versatile and indispensable starting material for the synthesis of a wide range of high-performance host materials for phosphorescent OLEDs. By leveraging its reactivity in cross-coupling reactions, researchers can systematically design and synthesize bipolar host materials with high triplet energies, excellent thermal stabilities, and balanced charge transport properties. The protocols and data presented in this application note demonstrate a clear pathway from molecular design and synthesis to the fabrication of highly efficient blue PhOLEDs, underscoring the importance of rational material design in advancing OLED technology.
References
-
Jeon, M., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Molecules, 26(9), 2804. [Link]
-
Jeon, M., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. ResearchGate. [Link]
-
Vaitkeviciene, V., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 11(12), 2068. [Link]
-
Jankauskas, V., et al. (2019). Versatile Carbazole and Dibenzofuran-Based Materials for OLEDs: Emitters and Exciplex-Forming Systems. Request PDF on ResearchGate. [Link]
-
Griskevicius, P., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 26(2), 440. [Link]
-
The Royal Society of Chemistry. (2013). Supporting information for Journal of Materials Chemistry C. The Royal Society of Chemistry. [Link]
-
Wang, Z., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 46(3), 1137-1143. [Link]
-
Rojas, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5439. [Link]
-
Sungkyunkwan University. (2021). Effects of substitution position of carbazole-dibenzofuran based high triplet energy hosts to device stability of blue phosphorescent organic light-emitting diodes. Sungkyunkwan University Repository. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Wong, K. L., et al. (2014). Triplet states and energy back transfer of carbazole derivatives. RSC Advances, 4(100), 57077-57083. [Link]
-
Chen, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2459. [Link]
-
UPCommons. (2014). Development of Vapor Deposition Processes for OLEDs. UPCommons. [Link]
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- 1. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of Phosphorescent Iridium Complexes Using 3-Bromodibenzo[b,d]furan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dibenzo[b,d]furan-Based Iridium Complexes
Phosphorescent iridium(III) complexes are at the forefront of materials science and biomedical research. Their unique photophysical properties, including high quantum yields, tunable emission colors, and long-lived excited states, make them exceptional candidates for a wide range of applications, from highly efficient organic light-emitting diodes (OLEDs) to advanced bio-imaging and anticancer agents. The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to strong phosphorescence with quantum efficiencies that can approach 100%.[1][2]
The tunability of the emission properties of these complexes is largely governed by the nature of the cyclometalating (C^N) and ancillary (L^X) ligands.[3][4] The dibenzo[b,d]furan moiety is a particularly attractive building block for C^N ligands due to its rigid and planar structure, which can enhance the photoluminescence quantum yield and improve the thermal stability of the resulting iridium complexes.[5][6] Furthermore, the wide energy gap of dibenzo[b,d]furan makes it a suitable scaffold for constructing blue-emitting phosphors, a long-standing challenge in the field of OLEDs.[7][8]
This application note provides a detailed guide to the synthesis of phosphorescent iridium(III) complexes utilizing 3-Bromodibenzo[b,d]furan as a versatile starting material. We will outline a multi-step synthetic strategy, providing detailed, step-by-step protocols for the synthesis of a key cyclometalating ligand precursor, its subsequent iridium complexation, and the introduction of an ancillary ligand. The causality behind experimental choices and potential challenges will be discussed to provide a comprehensive and practical guide for researchers.
Synthetic Strategy Overview
The synthesis of the target phosphorescent iridium(III) complex from this compound generally follows a three-stage process. This modular approach allows for the systematic modification of the ligand structure to fine-tune the photophysical properties of the final complex.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of the Cyclometalating Ligand Precursor
The first stage involves the functionalization of this compound to introduce a coordinating nitrogen heterocycle. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination.[9] The choice of reaction depends on the desired linkage between the dibenzo[b,d]furan core and the heterocycle. For this protocol, we will focus on the Suzuki-Miyaura coupling to create a C-C bond, a robust and widely used method for this purpose.[10]
Protocol 1: Suzuki-Miyaura Coupling for 3-(2-pyridyl)dibenzo[b,d]furan
This protocol describes the synthesis of 3-(2-pyridyl)dibenzo[b,d]furan, a common cyclometalating ligand precursor.
Materials:
-
This compound
-
2-(Tributylstannyl)pyridine or 2-pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
2 M Aqueous Sodium Carbonate Solution
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the boronic acid or stannane reagent (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous toluene via syringe, followed by the 2 M aqueous sodium carbonate solution.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(2-pyridyl)dibenzo[b,d]furan.
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.[9]
-
Base: The aqueous sodium carbonate is crucial for the transmetalation step in the catalytic cycle.[11]
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
Stage 2: Formation of the Chloro-Bridged Iridium Dimer
The second stage involves the cyclometalation of the synthesized ligand with an iridium salt, typically iridium(III) chloride hydrate (IrCl₃·nH₂O), to form a chloro-bridged iridium dimer.[1] This dimer is a stable and versatile intermediate for the synthesis of a wide variety of heteroleptic iridium complexes.
Protocol 2: Synthesis of the Chloro-Bridged Iridium Dimer
Materials:
-
3-(2-pyridyl)dibenzo[b,d]furan
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-ethoxyethanol
-
Water
-
Argon
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-(2-pyridyl)dibenzo[b,d]furan (2.2 eq) and iridium(III) chloride hydrate (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Inert Atmosphere: De-gas the mixture by bubbling argon through it for 20-30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 135 °C) under an argon atmosphere for 18-24 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with methanol, and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting solid under vacuum to yield the chloro-bridged iridium dimer as a powder. This dimer is often used in the next step without further purification.
Causality and Insights:
-
Solvent System: The 2-ethoxyethanol/water mixture is a high-boiling solvent system that facilitates the cyclometalation reaction, which often requires elevated temperatures.
-
Stoichiometry: A slight excess of the ligand is used to ensure complete reaction of the iridium salt.
Stage 3: Synthesis of the Final Phosphorescent Iridium(III) Complex
In the final stage, the chloro-bridged dimer is reacted with an ancillary ligand to yield the monomeric, heteroleptic iridium complex. The choice of ancillary ligand is critical as it significantly influences the photophysical and electronic properties of the final complex.[12][13][14] Common ancillary ligands include picolinates, acetylacetonate (acac), and various N-heterocyclic carbenes (NHCs).[7]
Protocol 3: Synthesis of the Monomeric Iridium Complex with a Picolinate Ancillary Ligand
Materials:
-
Chloro-bridged iridium dimer from Stage 2
-
Picolinic acid (or other desired ancillary ligand)
-
Sodium carbonate
-
2-ethoxyethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the chloro-bridged iridium dimer (1.0 eq), the ancillary ligand (e.g., picolinic acid, 2.5 eq), and sodium carbonate (5.0 eq) in 2-ethoxyethanol.
-
Reaction: Heat the mixture to reflux under an inert atmosphere for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and add it to a large volume of cold water to precipitate the product.
-
Isolation: Collect the crude product by filtration and wash thoroughly with water, followed by a small amount of cold methanol or ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain the final phosphorescent iridium(III) complex.
Causality and Insights:
-
Ancillary Ligand Choice: Picolinate is a common ancillary ligand that can help to tune the emission to the blue region of the spectrum and improve the overall stability of the complex.[12]
-
Base: Sodium carbonate acts as a base to deprotonate the ancillary ligand, facilitating its coordination to the iridium center.
Caption: Final complex synthesis workflow.
Characterization and Photophysical Properties
The synthesized iridium complex should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Once the structure is confirmed, the photophysical properties should be investigated to assess its potential as a phosphorescent material.
| Property | Typical Range for Dibenzo[b,d]furan-based Ir(III) Complexes | Significance |
| Absorption (λ_abs) | 250-450 nm | Characterizes the electronic transitions, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.[4] |
| Emission (λ_em) | 450-550 nm (often in the blue to green region) | Determines the color of the emitted light. The dibenzo[b,d]furan moiety helps to achieve shorter emission wavelengths.[8] |
| Photoluminescence Quantum Yield (Φ_PL) | 0.4 - 0.9 | Measures the efficiency of the emission process. High values are desirable for applications like OLEDs.[15] |
| Phosphorescence Lifetime (τ) | 1-10 µs | The lifetime of the excited state. Longer lifetimes can be beneficial for certain sensing applications.[1] |
| Electrochemical Properties (HOMO/LUMO) | HOMO: ~ -5.5 eV, LUMO: ~ -2.5 eV | Determines the energy levels of the molecule, which are crucial for charge injection and transport in electronic devices.[5] |
Note: The exact values will depend on the specific ancillary ligand and any substituents on the dibenzo[b,d]furan core.
Conclusion
The use of this compound as a starting material provides a versatile and efficient route to a wide array of phosphorescent iridium(III) complexes. The modular synthetic approach allows for the systematic tuning of their photophysical properties through careful selection of the coordinating heterocycle and the ancillary ligand. The protocols and insights provided in this application note offer a solid foundation for researchers to synthesize and explore novel iridium complexes for applications in materials science and drug development. The inherent properties of the dibenzo[b,d]furan scaffold make it a particularly promising platform for the development of next-generation blue phosphorescent emitters and other advanced functional materials.
References
- Recent advances in using strong-field ancillary ligands to support blue-emitting iridium(iii) and platinum(ii) complexes. Chemical Communications (RSC Publishing).
- New Blue Phosphorescent Iridium Complexes with Various Ancillary Ligands Based on Fluorinated 2-Phenyl-4-Methylpyridine. Taylor & Francis Online.
- Highly efficient blue phosphorescent iridium(iii) complexes with various ancillary ligands for partially solution-processed organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing).
- The Role of Ancillary Ligands in Iridium(III) Complexes for Blue OLEDs. ResearchGate.
- Strong Ligand Field Effects of Blue Phosphorescent Iridium(III) Complexes. ResearchGate.
- Development of Blue Phosphorescent Pt(II) Materials Using Dibenzofuranyl Imidazole Ligands and Their Application in Organic Light-Emitting Diodes. PMC - NIH.
- Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand. RSC Publishing.
- Buchwald–Hartwig amination. Wikipedia.
- Synthesis and characterization of phosphorescent cyclometalated iridium complexes. PubMed.
- Photophysical properties of the iridium complexes. ResearchGate.
- Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2. Semantic Scholar.
- Exploring the Photophysical Properties of Iridium (III) Complexes Using TD-DFT: A Comprehensive Study. ResearchGate.
-
Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands. MDPI. Available at: [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Phosphorescent iridium(iii) complexes: toward high phosphorescence quantum efficiency through ligand control. Dalton Transactions (RSC Publishing).
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Phosphorescent iridium (III) complex with covalent organic frameworks as scaffolds for highly selective and sensitive detection. Frontiers.
- Brominated cyclometalated iridium(iii) complexes for mitochondrial immobilization as potential anticancer agents. Dalton Transactions (RSC Publishing).
-
Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. Available at: [Link]
- A series of blue phosphorescent iridium complexes with thermally activated delayed fluorescence and efficiency roll-off properties. RSC Publishing.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- The Suzuki Reaction. Andrew G Myers Research Group.
- Synthesis of Dibenzofuran and Dibenzothiophene Derivatives as Yellow Host Materials for Phosphorescent Organic Light-Emitting Diodes. ResearchGate.
- Synthesis and Properties of Phosphorescent Iridium Complexes with Heterocyclic Ligands. ResearchGate.
- Dibenzofuran derivative as high triplet energy host material for high efficiency in deep blue phosphorescent organic light-emitting diodes. ResearchGate.
- Cyclometalated iridium(III) complexes combined with fluconazole: antifungal activity against resistant C. albicans. PMC - NIH.
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Available at: [Link]
- Two Novel Neutral Cyclometalated Iridium(III) Complexes Based on 10,11,12,13-Tetrahydrodibenzo[a,c. Semantic Scholar. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI4xVftWQKIhXVC2ouvMV6ZPkWcSSUt5Kf3GGA0OMycnnCaqVKGj8f7PZv8dlnsyi9Bg-J-KjB3COknF7KulE7IhAfsDUzU_ax2M8ZrODw8T07UTXXL7OLUU1INv2txdH0wH93Djt_1hz-X7iVtcD2CAgYexAJ9TijFfX0KcIcfr1pDzwbW02oOg==
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
-
Tunability of triplet excited states and photophysical behaviour of bis-cyclometalated iridium(iii) complexes with imidazo[4,5-f][3][7]phenanthroline. Dalton Transactions (RSC Publishing). Available at:
-
Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Bis-cyclometalated iridium complexes with electronically modified aryl isocyanide ancillary ligands. Dalton Transactions (RSC Publishing).
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. ResearchGate.
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The Strategic Utility of 3-Bromodibenzo[b,d]furan in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Dibenzofuran Scaffold and the Significance of the 3-Bromo Handle
In the landscape of medicinal chemistry, the dibenzo[b,d]furan scaffold has emerged as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its rigid, planar, and electron-rich nature provides an ideal framework for interaction with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The strategic functionalization of this core is paramount in the development of novel therapeutic agents. Among the various functionalized derivatives, 3-Bromodibenzo[b,d]furan stands out as a key and versatile building block for the synthesis of complex, drug-like molecules. The bromine atom at the 3-position serves as a highly effective synthetic handle, enabling a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[5][6][7][8] This allows for the systematic and efficient exploration of the chemical space around the dibenzofuran core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into the design and synthesis of novel bioactive agents.
Synthetic Versatility: Gateway to Novel Chemical Entities
The bromine atom at the 3-position of the dibenzofuran nucleus is the cornerstone of its utility in drug discovery. It provides a reactive site for a variety of powerful C-C and C-N bond-forming reactions, enabling the introduction of a wide range of substituents and pharmacophores.
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Drug Discovery
The true power of this compound as a building block is unlocked through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope, functional group tolerance, and mild reaction conditions, making them indispensable tools in modern medicinal chemistry.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between this compound and a variety of boronic acids or esters. This allows for the introduction of aryl and heteroaryl moieties, which are common features in many kinase inhibitors and other targeted therapies.[2][9]
-
Buchwald-Hartwig Amination: The formation of C-N bonds is crucial for the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination of this compound provides a direct route to 3-amino-dibenzofuran derivatives, which can serve as key intermediates for further functionalization or as bioactive molecules in their own right.[8]
-
Sonogashira Coupling: This reaction enables the introduction of alkynyl groups onto the dibenzofuran scaffold. Alkynes are versatile functional groups that can be further transformed or can participate in "click chemistry" reactions for the synthesis of more complex molecules, including potential kinase inhibitors.[10]
Application Notes: Targeting Disease with this compound Derivatives
While specific, clinically approved drugs directly derived from this compound are not yet prevalent, the scaffold has been instrumental in the synthesis of numerous potent bioactive molecules with therapeutic potential across various disease areas.
Anticancer Agents: A Privileged Scaffold for Oncology Research
The dibenzofuran core is a common feature in many natural and synthetic compounds with demonstrated anticancer activity.[3][11] The ability to readily diversify the 3-position of the dibenzofuran ring system through cross-coupling reactions makes this compound an attractive starting material for the development of novel oncology therapeutics.
Derivatives of the closely related benzofuran scaffold have shown significant cytotoxic activity against a range of cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[2][3] For instance, certain 3-substituted benzofuran derivatives have demonstrated potent antiproliferative activity against human breast cancer (MCF-7), colon carcinoma (HCT-116), and other cancer cell lines.[5]
Neuroprotective Agents: Targeting Neurological Disorders
The development of multi-target drugs is a promising strategy for complex neurodegenerative conditions like Alzheimer's disease.[4] Derivatives of the benzofuranone scaffold, which can be accessed from precursors similar to this compound, have been synthesized and evaluated for their potential as anti-Alzheimer's agents.[4][12][13] These compounds have shown promising activity as cholinesterase inhibitors, a key therapeutic strategy in the management of Alzheimer's disease.[4][13]
For example, a series of 3-arylbenzofuranone derivatives were synthesized and showed potent and selective acetylcholinesterase inhibitory activity, with some compounds exhibiting IC50 values comparable to the approved drug donepezil.[4][13]
Kinase Inhibitors: A Focus on Targeted Therapies
Protein kinases are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and other diseases.[1] The dibenzofuran scaffold has been identified as a promising core for the design of novel kinase inhibitors.[1] The ability to introduce a variety of substituents at the 3-position via Sonogashira and Suzuki coupling reactions allows for the fine-tuning of interactions with the kinase active site.
While direct examples starting from this compound are still emerging, the broader class of dibenzofuran derivatives has shown potent inhibition of kinases such as Pim-1 and CLK1, which are implicated in cancer cell proliferation and survival.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations and biological assays relevant to the application of this compound in medicinal chemistry.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general method for the synthesis of 3-aryl-dibenzo[b,d]furan derivatives.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-dibenzo[b,d]furan.
Causality behind Experimental Choices:
-
The choice of palladium catalyst and base is crucial for the reaction's success and can be substrate-dependent.
-
Anhydrous and deoxygenated conditions are essential to prevent catalyst deactivation and side reactions.
-
The stoichiometry of the reagents is optimized to ensure complete consumption of the starting material.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the synthesis of 3-amino-dibenzo[b,d]furan derivatives.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an inert-atmosphere glovebox or using Schlenk techniques, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Causality behind Experimental Choices:
-
The choice of ligand is critical in Buchwald-Hartwig amination, as it influences the catalyst's activity and stability.
-
Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Strictly anhydrous and anaerobic conditions are paramount for this sensitive catalytic system.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized dibenzofuran derivatives against a specific protein kinase.
Materials:
-
Synthesized 3-substituted-dibenzo[b,d]furan derivatives
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Microplate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a white, opaque microplate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compounds or a vehicle control (DMSO) to the wells.
-
Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubate the plate at 30 °C for 1-2 hours.
-
Stop the reaction and measure the remaining ATP using the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration required for 50% inhibition) by fitting the data to a dose-response curve using appropriate software.
Self-Validating System:
-
Inclusion of a known inhibitor as a positive control validates the assay's performance.
-
The dose-response curve provides a quantitative measure of the compound's potency.
Data Presentation
The following table provides representative biological activity data for benzofuran and dibenzofuran derivatives to illustrate the therapeutic potential of this class of compounds. Note that these are not all direct derivatives of this compound but serve as examples of the potent activities observed for this scaffold.
| Compound Class | Target/Assay | IC₅₀/Activity | Reference |
| 3-Arylbenzofuranone Derivative | Acetylcholinesterase Inhibition | 0.089 µM | [4][13] |
| 3-Amidobenzofuran Derivative | Antiproliferative (MDA-MB-231) | 3.01 µM | [5] |
| 3-Amidobenzofuran Derivative | Antiproliferative (HCT-116) | 5.20 µM | [5] |
| Dibenzofuran Carboxamide Derivative | Pim-1 Kinase Inhibition | Nanomolar Range | [1] |
| Dibenzofuran Carboxamide Derivative | CLK1 Kinase Inhibition | Nanomolar Range | [1] |
Visualizations
Key Synthetic Transformations of this compound
Caption: Key palladium-catalyzed cross-coupling reactions of this compound.
Workflow for Synthesis and Biological Evaluation
Caption: Integrated workflow for drug discovery using this compound.
Conclusion and Future Perspectives
This compound has firmly established its role as a versatile and valuable building block in medicinal chemistry. Its strategic importance lies in the synthetic accessibility it provides to a wide range of novel dibenzofuran derivatives through robust and reliable cross-coupling methodologies. While the full therapeutic potential of compounds derived directly from this starting material is still being explored, the potent biological activities exhibited by the broader class of dibenzofurans and benzofurans in oncology, neurodegenerative diseases, and inflammatory disorders underscore the promise of this scaffold.
Future research will likely focus on the development of more efficient and sustainable catalytic systems for the derivatization of this compound. Furthermore, the application of this building block in emerging areas such as targeted protein degradation (e.g., PROTACs) and the development of covalent inhibitors holds significant promise. As our understanding of the structure-activity relationships of dibenzofuran derivatives continues to grow, this compound is poised to play an increasingly important role in the discovery and development of the next generation of innovative medicines.
References
Sources
- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed synthesis and anti-AD biological activity evaluation of N-aryl-debenzeyldonepezil analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed synthesis of [60]fullerene-fused benzofurans via heteroannulation of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 3-Bromodibenzo[b,d]furan
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity determination of 3-Bromodibenzo[b,d]furan. As a critical intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds, ensuring the purity of this compound is paramount for the consistency and quality of the final products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, tailored for researchers, scientists, and professionals in drug development and materials science. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, precise, and accurate for its intended purpose.
Introduction
This compound is a halogenated aromatic compound that serves as a key building block in organic synthesis. Its derivatives are explored for applications ranging from organic light-emitting diodes (OLEDs) to biologically active molecules. The presence of impurities, such as isomers, starting materials, or by-products from the synthesis, can significantly impact the performance of resulting materials or the safety and efficacy of pharmaceutical products. Therefore, a reliable analytical method for purity assessment is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[1][2] Reversed-phase HPLC, in particular, is well-suited for the analysis of non-polar to moderately polar compounds like this compound.[3] This method utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of hydrophobic compounds.[3][4] This application note details a validated RP-HPLC method designed to provide high-resolution separation of this compound from its potential impurities.
Scientific Principles
The separation mechanism in this RP-HPLC method is based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase (typically C18) and the polar mobile phase. This compound, being a hydrophobic aromatic hydrocarbon, will have a strong affinity for the C18 stationary phase.[5] The composition of the mobile phase, a mixture of an organic solvent (e.g., acetonitrile) and water, is optimized to control the retention and achieve separation. By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity.
The choice of a C18 column is based on its proven reliability for the separation of aromatic compounds.[6] The π-π interactions between the aromatic rings of the analyte and the phenyl groups that can be present in some stationary phases, or with the mobile phase modifier, can also influence selectivity.[5] UV detection is employed for quantification, as the dibenzo[b,d]furan chromophore exhibits strong absorbance in the ultraviolet region.
Experimental Protocol
Apparatus and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters: 0.45 µm PTFE or other suitable material.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
This compound Reference Standard: Of known purity.
-
Sample of this compound: To be analyzed.
Standard and Sample Preparation
3.3.1. Standard Solution Preparation (e.g., 0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.3.2. Sample Solution Preparation (e.g., 0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Protocol
The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 60% B2-15 min: 60% to 95% B15-20 min: 95% B20.1-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Data Analysis and System Suitability
Purity Calculation
The purity of the this compound sample is determined using the area percent method. This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability
Before sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting the reference standard solution multiple times (e.g., n=5). The results should meet the criteria outlined in the table below, which are based on common pharmaceutical industry practices.[7][8]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH guidelines (Q2(R1)).[7][8] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10]
Validation Workflow Diagram
Caption: Key parameters for HPLC method validation.
Typical Results
A typical chromatogram of a this compound sample is shown below. The main peak corresponds to this compound, while smaller peaks represent impurities.
(Note: A representative chromatogram image would be inserted here in a full application note.)
Table of Typical Purity Results:
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 8.52 | 15,234 | 0.15 |
| This compound | 10.25 | 9,956,789 | 99.75 |
| Impurity 2 | 11.48 | 8,912 | 0.09 |
| Impurity 3 | 13.01 | 1,065 | 0.01 |
| Total | 9,982,000 | 100.00 |
Conclusion
The HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. The method is specific, and with proper validation, it can be confidently implemented for routine quality control in both research and industrial settings. The detailed protocol and system suitability criteria ensure consistent and accurate results, which are crucial for the development of high-quality materials and pharmaceutical products.
References
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
- Caiali, E., & David, V. Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie.
- Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- Phenomenex. Reversed Phase HPLC Columns.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- Pharmaguideline. Steps for HPLC Method Validation.
- Liu, K.-T., et al. "Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide)." Journal of Food and Drug Analysis, vol. 16, no. 5, 2008.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology.
- BenchChem. A Comparative Guide to Purity Assessment of Synthesized 3-Bromofuran-2,5-dione by HPLC.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. youtube.com [youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 10. scispace.com [scispace.com]
Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 3-Bromodibenzo[b,d]furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of 3-Bromodibenzo[b,d]furan, a key intermediate in the synthesis of various biologically active compounds and functional materials. The protocol herein details a systematic approach, combining 1D and 2D NMR spectroscopic techniques, including ¹H, ¹³C{¹H}, COSY, and HSQC, to achieve unambiguous structural elucidation. The causality behind experimental choices and the interpretation of spectral data are explained, offering field-proven insights for researchers in organic synthesis and medicinal chemistry.
Introduction
Dibenzo[b,d]furan and its derivatives are privileged heterocyclic scaffolds found in a variety of natural products and pharmacologically active molecules.[1] The targeted introduction of substituents, such as bromine, onto the dibenzofuran core provides a versatile handle for further chemical modifications, making these halogenated intermediates highly valuable in drug discovery and materials science.[2] Accurate and unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide presents a detailed protocol and in-depth analysis for the complete ¹H and ¹³C NMR spectral assignment of this compound.
Experimental Design and Rationale
The unequivocal assignment of all proton and carbon signals in this compound requires a multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide initial information on the number and types of protons and carbons, the complexity of the aromatic region necessitates the use of 2D correlation experiments.
Key Experimental Techniques:
-
¹H NMR: Provides information on the number of distinct protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (scalar coupling).
-
¹³C{¹H} NMR: Reveals the number of unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is crucial for tracing the connectivity of protons within the individual benzene rings of the dibenzofuran scaffold.[3][4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbons (¹JCH). This technique is indispensable for assigning the resonances of protonated carbons.[4][6]
The combination of these experiments allows for a stepwise and logical assignment of the entire molecular structure.
Protocols
Part 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆ or DMSO-d₆.[7]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for acquiring high-quality 1D and 2D NMR spectra on modern spectrometers.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v). Modern NMR instruments can also reference the spectra to the residual solvent peak.[7]
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Part 2: NMR Data Acquisition
The following parameters are provided as a general guideline for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 12-16 ppm, Number of Scans: 8-16, Relaxation Delay: 1-2 s | To obtain a high-resolution spectrum of all proton signals. |
| ¹³C{¹H} NMR | Spectral Width: 200-220 ppm, Number of Scans: 1024-2048, Relaxation Delay: 2 s | To detect all carbon signals, including quaternary carbons. |
| COSY | Spectral Width: 12-16 ppm in both dimensions, Number of Increments: 256-512, Number of Scans per Increment: 2-4 | To establish proton-proton coupling networks within the aromatic rings. |
| HSQC | ¹H Spectral Width: 12-16 ppm, ¹³C Spectral Width: 160-180 ppm, Number of Increments: 128-256, Number of Scans per Increment: 4-8 | To correlate each proton with its directly attached carbon atom. |
Spectral Analysis and Assignment
The numbering scheme for the dibenzo[b,d]furan core used in this analysis is as follows:
Caption: Numbering of the this compound scaffold.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table presents the predicted chemical shifts for this compound in CDCl₃. These values are estimated based on the known spectral data of the parent dibenzo[b,d]furan and the substituent effects of bromine on aromatic systems.[8][9][10]
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constants (J in Hz) |
| 1 | H-1 | ~7.95 | ~111.5 | d, J ≈ 8.0 |
| 2 | H-2 | ~7.40 | ~128.0 | dd, J ≈ 8.0, 1.5 |
| 3 | - | - | ~115.0 | - |
| 4 | H-4 | ~8.05 | ~123.0 | d, J ≈ 1.5 |
| 6 | H-6 | ~7.60 | ~121.5 | d, J ≈ 8.0 |
| 7 | H-7 | ~7.35 | ~123.5 | t, J ≈ 8.0 |
| 8 | H-8 | ~7.45 | ~125.0 | t, J ≈ 8.0 |
| 9 | H-9 | ~7.90 | ~121.0 | d, J ≈ 8.0 |
| 4a | - | - | ~124.5 | - |
| 5a | - | - | ~156.0 | - |
| 9a | - | - | ~155.5 | - |
| 9b | - | - | ~122.0 | - |
Step-by-Step Assignment Workflow
Caption: Workflow for the NMR spectral assignment of this compound.
-
Analysis of the ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show seven signals in the aromatic region (approximately 7.3-8.1 ppm). The bromine atom at the C-3 position will influence the chemical shifts of the adjacent protons, H-2 and H-4. H-4 is anticipated to be the most downfield shifted proton due to the combined anisotropic effects of the bromine and the furan oxygen.
-
COSY Spectrum Analysis: The COSY spectrum will reveal two independent spin systems.
-
Spin System 1 (Unsubstituted Ring): Correlations will be observed between H-6, H-7, H-8, and H-9, allowing for their sequential assignment. A strong correlation between H-6 and H-7, H-7 and H-8, and H-8 and H-9 is expected.
-
Spin System 2 (Brominated Ring): Correlations will be seen between H-1 and H-2. H-4 will appear as a doublet with a small coupling to H-2, which may or may not be clearly resolved in the COSY spectrum.
-
-
HSQC Spectrum Analysis: The HSQC spectrum will provide direct correlations between each proton and its attached carbon.[6]
-
By overlaying the COSY and HSQC data, the carbon resonances for C-1, C-2, C-4, C-6, C-7, C-8, and C-9 can be unambiguously assigned. For example, the proton identified as H-1 from the COSY analysis will show a cross-peak in the HSQC spectrum to the C-1 carbon.
-
-
Assignment of Quaternary Carbons: The remaining five signals in the ¹³C NMR spectrum correspond to the quaternary carbons (C-3, C-4a, C-5a, C-9a, and C-9b).
-
C-3: The carbon directly attached to the bromine atom (C-3) is expected to have a chemical shift significantly affected by the heavy atom effect, typically resulting in a more shielded (upfield) resonance compared to what might be predicted based solely on electronegativity.[11] It is predicted to be around 115.0 ppm.
-
C-5a and C-9a: The two carbons flanking the furan oxygen (C-5a and C-9a) will be the most downfield shifted due to the deshielding effect of the oxygen atom, appearing around 155-156 ppm.
-
C-4a and C-9b: The remaining two quaternary carbons at the fusion of the rings can be assigned based on long-range C-H correlations from an HMBC (Heteronuclear Multiple Bond Correlation) experiment if further confirmation is needed.
-
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic application of 1D and 2D NMR techniques. By combining the connectivity information from COSY spectra with the direct one-bond correlation data from HSQC spectra, a complete and unambiguous assignment of all proton and carbon resonances is possible. This detailed protocol and analysis serve as a valuable resource for researchers working with substituted dibenzofurans, ensuring accurate characterization of these important synthetic intermediates.
References
-
SpectraBase. Dibenzofuran - Optional[13C NMR] - Chemical Shifts. [Link]
-
Field, L. D., Li, H., & Magill, A. M. (2015). Organic Structures from 2D NMR Spectra. Wiley. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Khan Academy. (2017, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). YouTube. [Link]
-
University of California, San Diego. 2D NMR FOR THE CHEMIST. [Link]
-
Wikipedia. (2023, December 19). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Royal Society of Chemistry. Supporting Information for: Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. [Link]
-
Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1595-1603. [Link]
-
Modgraph. Proton chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
Al-Fahad, A. M., Al-Hazimi, H. M., & El-Emam, A. A. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Molecules, 26(3), 676. [Link]
-
Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Lin, Y. C., Chen, Y. H., Chen, C. H., & Lin, C. H. (2022). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 27(19), 6271. [Link]
-
ResearchGate. 2D- NMR what is the different between COSY and HSQC??. [Link]
-
ResearchGate. Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). [Link]
-
ResearchGate. Fig. S3. a) 1 H-NMR and b) 13 C-NMR spectra of compound 3. [Link]
-
Kwan, E. E. 2D NMR Solutions. [Link]
-
University of Bath. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
SpectraBase. 3-Bromofuran - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. 3-Bromofuran - Optional[13C NMR] - Chemical Shifts. [Link]
-
MDPI. Synthesis and Biological Studies of Benzo[ b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
PubChem. 3-Bromo-1-benzofuran. [Link]
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MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
PubChem. 3-Bromofuran. [Link]
-
MDPI. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
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Application Note: Mass Spectrometric Analysis of 3-Bromodibenzo[b,d]furan
For: Researchers, scientists, and drug development professionals.
Introduction
3-Bromodibenzo[b,d]furan is a halogenated aromatic compound of significant interest in environmental analysis, toxicology, and as a building block in organic synthesis. Its detection and characterization are crucial for understanding its environmental fate and for the quality control of chemical reactions. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of such compounds. This application note provides a detailed guide to the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization (70 eV) is predicted to be governed by the stability of the aromatic system and the presence of the bromine atom. The following is a proposed fragmentation pathway based on established principles of mass spectrometry for halogenated and aromatic compounds.
A key characteristic of bromine-containing compounds in mass spectrometry is the presence of two abundant isotopes, 79Br and 81Br, in a nearly 1:1 ratio.[1] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).
The molecular ion ([M]+•) of this compound (C12H7BrO) is expected to be prominent due to the stability of the fused aromatic ring system. The molecular weight is approximately 246 g/mol for the 79Br isotope and 248 g/mol for the 81Br isotope.
The primary fragmentation pathways are anticipated to involve the loss of the bromine atom and subsequent rearrangements and cleavages of the dibenzofuran core.
Proposed Fragmentation Pathways:
-
Loss of Bromine Radical: The initial and most significant fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a highly stable dibenzofuran cation at m/z 167. This fragment is expected to be the base peak in the spectrum.
-
Loss of Carbon Monoxide (CO): Aromatic ethers like dibenzofuran can undergo the neutral loss of carbon monoxide. This can occur from the [M-Br]+ fragment, leading to a fragment at m/z 139.
-
Loss of CHO Radical: A less common fragmentation pathway could involve the loss of a formyl radical (•CHO) from the molecular ion, although this is generally less favorable than the loss of a halogen.
-
Formation of Smaller Aromatic Fragments: Further fragmentation of the m/z 139 ion can lead to smaller, stable aromatic cations.
The predicted fragmentation is visualized in the following diagram:
Caption: Predicted EI fragmentation of this compound.
Tabulated Summary of Predicted Fragments
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 246 | 248 | [C12H7BrO]+• (Molecular Ion) | - | Moderate |
| 167 | - | [C12H7O]+ | •Br | High (likely base peak) |
| 139 | - | [C11H7]+ | •Br, CO | Moderate to Low |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as toluene or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (for environmental samples): For matrices like soil or sediment, a validated extraction method such as Soxhlet or pressurized liquid extraction (PLE) should be employed, followed by cleanup steps to remove interfering compounds.
Instrumentation
-
Gas Chromatograph (GC): A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
GC-MS Parameters
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent) | Provides good separation for semi-volatile aromatic compounds. |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity for low-level detection. |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | Initial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A general-purpose temperature program suitable for eluting dibenzofurans. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temperature | 230 °C | Standard temperature for EI sources. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, leading to reproducible fragmentation. |
| Mass Range | m/z 50-350 | Covers the molecular ion and expected fragments. |
| Scan Mode | Full Scan | To obtain the complete mass spectrum for identification. |
| Solvent Delay | 3-5 minutes | To prevent the solvent peak from damaging the MS detector. |
Data Analysis and Interpretation
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time, which should be consistent with that of a known standard.
-
Mass Spectrum Evaluation:
-
Examine the mass spectrum of the identified peak.
-
Confirm the presence of the characteristic molecular ion cluster at m/z 246 and 248 with an intensity ratio of approximately 1:1.
-
Identify the base peak and other significant fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern described in this note.
-
-
Quantification: If quantitative analysis is required, create a calibration curve using the prepared standard solutions. The peak area of a characteristic ion (e.g., m/z 167 or the sum of m/z 246 and 248) can be plotted against the concentration.
Workflow Diagram
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is characterized by a prominent molecular ion exhibiting the typical isotopic pattern for a monobrominated compound and a dominant fragment resulting from the loss of the bromine atom. The provided GC-MS protocol offers a robust starting point for the reliable identification and, if necessary, quantification of this compound in various matrices. Method optimization may be required depending on the specific instrumentation and sample complexity.
References
-
JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]
-
LibreTexts. 5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Myers, A. L., et al. (2012). Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS). Chemosphere, 87(7), 757-763. [Link]
-
National Institute of Standards and Technology (NIST). Furan, 3-bromo-. NIST Chemistry WebBook. [Link]
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Application Notes & Protocols: The Grignard Reaction of 3-Bromodibenzo[b,d]furan
A Senior Application Scientist's Guide to the Synthesis of Dibenzo[b,d]furan-3-ylmagnesium Bromide and its Synthetic Applications
This guide provides an in-depth technical overview and detailed protocols for the successful formation of the Grignard reagent from 3-Bromodibenzo[b,d]furan. Dibenzo[b,d]furan scaffolds are prevalent in pharmaceuticals, organic electronics, and fine chemicals, making robust methods for their functionalization essential.[1] The Grignard reaction offers a powerful and versatile strategy for C-C bond formation, transforming the electrophilic C3 carbon of this compound into a potent carbon nucleophile.[2][3]
This document is structured to provide researchers, scientists, and drug development professionals with not just a set of instructions, but a foundational understanding of the reaction's principles, critical parameters, and potential pitfalls. By explaining the causality behind each experimental choice, these protocols are designed to be self-validating systems, enabling users to troubleshoot and adapt the methodology to their specific synthetic goals.
Reaction Principle and Mechanistic Overview
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, is a cornerstone of organic synthesis.[4] The formation of the Grignard reagent, in this case, Dibenzo[b,d]furan-3-ylmagnesium bromide, proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond.[5]
This insertion fundamentally inverts the polarity of the C3 carbon, a concept known as "umpolung".[5] While the carbon in the starting material, this compound, is electrophilic due to the electronegativity of the bromine atom, the resulting organomagnesium species renders this carbon strongly nucleophilic and basic.[2][6]
The reaction is believed to occur on the surface of the magnesium metal.[7] The mechanism, though complex, is often depicted as involving single electron transfer (SET) steps from the magnesium to the aryl halide.
The resulting Grignard reagent is not a simple R-MgX monomer in solution. It exists in a dynamic equilibrium with the corresponding diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂), known as the Schlenk equilibrium.[5] This equilibrium is highly influenced by the solvent. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are crucial, as they coordinate to the magnesium center, stabilizing the reagent in solution.[2][5]
Once formed, the nucleophilic Grignard reagent readily attacks a wide variety of electrophiles, most commonly the carbonyl carbon of aldehydes, ketones, or esters, to form new carbon-carbon bonds.[2][8]
Core Experimental Workflow
The successful execution of a Grignard reaction hinges on meticulous preparation and control over the reaction environment. The workflow can be broken down into three key phases: Reagent Formation, Reaction with Electrophile, and Workup/Purification.
Caption: High-level workflow for the Grignard reaction.
Critical Parameters and Causality
Merely following a protocol is insufficient for consistent success. Understanding the causality behind each parameter is key to troubleshooting and optimization.
| Parameter | Critical Aspect & Rationale |
| Glassware & Atmosphere | Strictly Anhydrous & Inert Conditions: Grignard reagents are potent bases and will be rapidly destroyed by protic sources like water.[2][7] All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to exclude both moisture and oxygen.[5] |
| Magnesium Activation | Overcoming the Passivating Oxide Layer: Magnesium metal is invariably coated with a layer of magnesium oxide (MgO), which is unreactive.[2][7][9] This layer must be disrupted to expose the fresh metal surface. Common activators like a small crystal of iodine or a few drops of 1,2-dibromoethane react with the surface to generate reactive magnesium halides and expose active sites.[2][9] Mechanical grinding can also be effective.[9] |
| Solvent Choice | Stabilization and Solvation: Anhydrous ethereal solvents (typically THF or Diethyl Ether) are essential.[2][5] The lone pairs on the ether oxygen coordinate to the Lewis acidic magnesium center, stabilizing the Grignard reagent and keeping it in solution.[9] THF is often preferred for aryl bromides due to its higher boiling point and better solvating power.[5] |
| Reagent Addition | Controlling Exothermicity & Side Reactions: The formation of the Grignard reagent is exothermic.[10] The solution of this compound should be added slowly and dropwise to maintain a controlled, gentle reflux.[11] This prevents overheating and minimizes the primary side reaction, Wurtz-type homocoupling, where the Grignard reagent reacts with unreacted aryl bromide.[12][13] |
| Temperature Control | Balancing Initiation and Stability: Gentle heating is often required to initiate the reaction. Once initiated, the temperature should be controlled to maintain a steady reflux. During the reaction with the electrophile, cooling the mixture (e.g., to 0 °C) is often necessary to manage the exothermicity of the addition step and prevent side reactions.[14] |
Detailed Experimental Protocols
Safety Notice: The Grignard reaction is highly exothermic and the reagents are pyrophoric and moisture-sensitive. Anhydrous ethers are extremely flammable. All operations must be performed in a well-ventilated fume hood under a strict inert atmosphere. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) must be worn at all times. Have an appropriate fire extinguisher (Class D for metal fires) and an ice bath readily available for emergency cooling.
Protocol 1: Formation of Dibenzo[b,d]furan-3-ylmagnesium bromide
This protocol details the formation of the Grignard reagent in situ for immediate use.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (3-4 drops)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, magnetic stir bar (all flame-dried)
-
Nitrogen or Argon line with bubbler
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with the stir bar, reflux condenser, and dropping funnel. Immediately place the system under a positive pressure of inert gas (N₂ or Ar).
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the reaction flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and deposits on the magnesium, often resulting in the disappearance of the color. This indicates activation.[4]
-
Initiation: Add a small volume (approx. 10% of the total) of anhydrous THF to the flask, just enough to cover the magnesium.
-
Prepare Aryl Bromide Solution: In a separate dry flask, dissolve the this compound (1.0 eq) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Start the Reaction: Add a small portion (~5-10%) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction mixture may need to be gently warmed to initiate. Initiation is marked by the spontaneous onset of bubbling, a gentle reflux of the solvent, and the formation of a cloudy, grey/brown solution.[15]
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate sufficient to maintain a gentle, continuous reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
Drive to Completion: After the addition is complete, continue to stir the reaction mixture. If refluxing has ceased, gently heat the mixture to reflux (using a heating mantle) for an additional 30-60 minutes to ensure all the magnesium has reacted.[2] The successful formation of the Grignard reagent is indicated by the disappearance of most of the metallic magnesium and the presence of a dark grey-brown homogeneous solution.
Protocol 2: Reaction with an Electrophile (Example: Benzaldehyde)
Procedure:
-
Cooling: Once the Grignard reagent formation is complete, remove the heating mantle and cool the reaction flask to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve the electrophile (e.g., benzaldehyde, 1.0 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the electrophile solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
Protocol 3: Standard Workup and Purification
Procedure:
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] Caution: This is an exothermic process and may cause vigorous bubbling as excess Grignard reagent reacts to form methane. Add the quenching solution until the bubbling ceases and most of the inorganic salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash the organic layer sequentially with water and then a saturated NaCl solution (brine) to remove inorganic byproducts.[12]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by standard techniques, most commonly flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data and Visualization
Reaction Parameters (Typical)
| Parameter | Value | Rationale |
| Equivalents of Mg | 1.2 - 1.5 | A slight excess ensures complete consumption of the aryl bromide.[16] |
| Equivalents of Electrophile | 1.0 - 1.1 | Stoichiometric or slight excess to ensure full reaction of the Grignard. |
| Concentration | 0.2 - 0.5 M | Balances reaction rate while helping to minimize bimolecular side reactions. |
| Temperature (Formation) | ~65 °C (THF Reflux) | Sufficient energy for initiation and reaction without excessive side-product formation. |
| Temperature (Addition) | 0 °C to RT | Controls exotherm of electrophile addition. |
| Expected Yield | 60 - 85% | Typical range for unoptimized Grignard reactions; dependent on substrate purity and technique. |
Reaction Mechanism Diagram
Caption: Mechanism of Grignard reagent formation and reaction.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Dash, M. (2020). Mechanism of formation of Grignard reagents. Kinetics of reaction of substituted aryl bromides with magnesium and with tri-n-butyltin hydride in ethereal solvents. Journal of the American Chemical Society.
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
- National Institutes of Health. (n.d.).
-
University of Missouri - St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
- Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City.
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent.
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 3-Bromofuran-2,5-dione.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Al-Amiery, A. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
- BenchChem. (2025). troubleshooting low reactivity of 3-bromofuran-2,5-dione in cycloadditions.
- Lin, W. (n.d.).
- Sapountzis, I. (n.d.).
- Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry, 65, 5428-5430.
- BenchChem. (2025).
- Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives.
- University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- ResearchG
- National Center for Biotechnology Information. (2023).
- PubMed. (n.d.).
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
- BenchChem. (2025). Application Note: Standardized Workup Procedure for a Grignard Reaction Utilizing 2-Bromo-5-methylhexane.
- ChemRxiv. (2023).
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
- The Royal Society of Chemistry. (2013).
- YouTube. (2019).
- ScienceDirect. (n.d.).
- PubMed Central. (2020).
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Application Note: Strategic Functionalization of the Dibenzo[b,d]furan Core via Lithiation of 3-Bromodibenzo[b,d]furan
An Application Guide for the Synthesis of Functionalized Dibenzo[b,d]furans
Abstract
The dibenzo[b,d]furan scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and advanced organic materials.[1][2] The targeted introduction of functional groups onto this core structure is a critical step in the development of novel pharmaceuticals and optoelectronic components.[3] This application note provides a comprehensive technical guide for the lithiation of 3-bromodibenzo[b,d]furan, a key intermediate, to generate a versatile 3-lithio species. We will explore the underlying chemical principles, provide detailed, field-proven protocols for subsequent reactions with various electrophiles, and discuss critical experimental parameters that ensure high-yield, reproducible outcomes.
Introduction: The Significance of the Dibenzo[b,d]furan Scaffold
Dibenzo[b,d]furan, a tricyclic aromatic ether, serves as the structural foundation for a wide range of molecules with significant applications. Its rigid, planar structure and unique electronic properties make it an attractive building block in medicinal chemistry for designing enzyme inhibitors and receptor ligands, as well as in materials science for creating efficient organic light-emitting diode (OLED) host materials.[3]
Functionalization at the C-3 position is of particular interest as it allows for the extension of the molecule's conjugation and the introduction of diverse pharmacophores. Direct electrophilic aromatic substitution on the parent dibenzofuran often leads to mixtures of isomers, making regioselective synthesis challenging.[4] The use of this compound as a starting material provides a precise handle for introducing functionality. Halogen-metal exchange offers a powerful and highly regioselective strategy to convert the electrophilic C-Br bond into a strongly nucleophilic C-Li bond, opening the door to a vast array of chemical transformations.
Reaction Principle: Halogen-Metal Exchange
The core of this methodology is the halogen-metal exchange reaction, a cornerstone of organometallic chemistry. This process involves treating an organohalide with an organolithium reagent, typically n-butyllithium (n-BuLi). In the case of this compound, the reaction proceeds via a four-centered transition state where the more electropositive lithium atom exchanges with the more electronegative bromine atom.
This reaction is thermodynamically driven by the formation of a more stable organolithium species. The resulting 3-lithiodibenzo[b,d]furan is a potent nucleophile and a strong base, poised to react with a wide range of electrophiles.
Causality Behind Experimental Choices:
-
Choice of Lithiating Agent: n-Butyllithium (n-BuLi) is the reagent of choice due to its high basicity and commercial availability in hydrocarbon solvents.[5] Its strength is sufficient to drive the halogen-metal exchange to completion at low temperatures.
-
Low-Temperature Requirement (-78 °C): The lithiation is performed at -78 °C (a dry ice/acetone bath) for several critical reasons:
-
Intermediate Stability: The generated 3-lithiodibenzo[b,d]furan, while more stable than n-BuLi, is still highly reactive. Low temperatures prevent decomposition or unwanted side reactions, such as reaction with the solvent (THF).
-
Kinetic Control: It ensures that the reaction proceeds via the intended halogen-metal exchange pathway rather than potential side reactions like proton abstraction from other positions on the ring.
-
Exotherm Management: The reaction is highly exothermic. Slow addition of n-BuLi at low temperature is essential for safety and to prevent localized heating that could lead to side-product formation.
-
-
Anhydrous & Inert Conditions: Organolithium reagents are extremely sensitive to protic sources. They react violently with water and are pyrophoric, meaning they can spontaneously ignite in air.[5][6] Therefore, the entire procedure must be conducted using oven- or flame-dried glassware under a positive pressure of an inert gas like argon or nitrogen.
Workflow Visualization
}
Figure 1. General workflow for the lithiation and functionalization of this compound.
Detailed Experimental Protocols
Safety First: n-Butyllithium is a pyrophoric and corrosive reagent. All manipulations must be performed in a certified fume hood under an inert atmosphere by trained personnel. Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.
Protocol 3.1: General Procedure for Lithiation and Electrophilic Quench
This protocol describes the formation of the 3-lithio intermediate followed by its reaction with a generic electrophile, using benzaldehyde as an example to form (dibenzo[b,d]furan-3-yl)(phenyl)methanol.
Materials & Equipment:
-
This compound
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stir bars, septa, needles, and syringes (all oven-dried)
-
Argon or Nitrogen gas line with a bubbler
-
Dry ice/acetone bath (-78 °C)
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with argon or nitrogen for 10-15 minutes.
-
Reagent Preparation: Under a positive pressure of argon, dissolve this compound (1.0 equiv., e.g., 1.24 g, 5.0 mmol) in anhydrous THF (25 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-BuLi (1.1 equiv., e.g., 2.2 mL of a 2.5 M solution, 5.5 mmol) dropwise via syringe over 10 minutes. A color change is typically observed. Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Electrophilic Quench: In a separate dried vial, prepare a solution of the electrophile (benzaldehyde, 1.2 equiv., e.g., 0.64 g, 6.0 mmol) in a small amount of anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, stir the reaction at -78 °C for an additional hour, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Scope of Functionalization
The true power of this method lies in its compatibility with a wide range of electrophiles. The following table summarizes several key transformations, providing a toolkit for synthesizing diverse dibenzofuran derivatives.
| Electrophile | Reagent/Conditions | Product Structure | Product Name | Typical Yield |
| Carbon Dioxide | Bubble CO₂(g) through the solution, then acidic workup | Dibenzo[b,d]furan-3-yl-COOH | Dibenzo[b,d]furan-3-carboxylic acid | >85% |
| N,N-Dimethylformamide (DMF) | Add DMF, stir, then acidic workup | Dibenzo[b,d]furan-3-yl-CHO | Dibenzo[b,d]furan-3-carbaldehyde | 70-85% |
| Trimethylsilyl chloride (TMSCl) | Add TMSCl, warm to RT | Dibenzo[b,d]furan-3-yl-Si(CH₃)₃ | 3-(Trimethylsilyl)dibenzo[b,d]furan | >90% |
| Triisopropyl borate [B(OiPr)₃] | Add borate, stir, then acidic workup (e.g., HCl) | Dibenzo[b,d]furan-3-yl-B(OH)₂ | Dibenzo[b,d]furan-3-boronic acid | 75-90% |
| Iodine (I₂) | Add a solution of I₂ in THF | Dibenzo[b,d]furan-3-yl-I | 3-Iododibenzo[b,d]furan | >80% |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Alternative & Complementary Synthetic Strategies
While lithiation is highly effective, other methods can be employed to functionalize the 3-position, each with its own advantages. The choice of method often depends on the desired functional group and the overall synthetic plan.
-
Grignard Reaction: Reacting this compound with magnesium metal generates the corresponding Grignard reagent, 3-(bromomagnesium)dibenzo[b,d]furan.[7][8] Grignard reagents are less basic and reactive than their organolithium counterparts, which can be advantageous for reactions with sensitive electrophiles. However, their formation can sometimes be sluggish.[7]
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a powerful alternative that avoids the use of strongly basic organometallics.[9][10] In this reaction, this compound is coupled directly with a boronic acid or ester in the presence of a palladium catalyst and a base.[10][11] This method is particularly valuable for creating C-C bonds with aryl, heteroaryl, and vinyl partners and exhibits excellent functional group tolerance.[12]
Method Selection Guide
}
Figure 2. Decision tree for selecting a functionalization method.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive n-BuLi solution.2. Presence of moisture or oxygen in the system.3. Reaction temperature too high. | 1. Titrate the n-BuLi solution before use to determine the exact molarity.2. Ensure all glassware is rigorously dried and the system is properly purged with inert gas.3. Maintain the temperature strictly at -78 °C during lithiation. |
| Formation of Butane | The n-BuLi is reacting with a proton source (e.g., water, acidic C-H). | Use high-purity, anhydrous solvents and reagents. Ensure the starting material is free of acidic impurities. |
| Side-product from n-BuLi Addition | The electrophile is reacting with residual n-BuLi instead of the lithiated dibenzofuran. | Use a slight excess (1.05-1.1 equiv.) of n-BuLi to ensure full conversion of the starting bromide, but avoid a large excess. Ensure efficient stirring. |
| Low Yield After Work-up | 1. Incomplete reaction.2. Product loss during extraction or purification. | 1. Monitor the reaction by TLC or LC-MS before quenching.2. Perform extractions carefully and choose an appropriate solvent system for chromatography. |
Conclusion
The lithiation of this compound via halogen-metal exchange is a robust, reliable, and highly versatile method for the regioselective synthesis of C-3 functionalized derivatives. By carefully controlling reaction parameters—particularly temperature and atmospheric conditions—researchers can access a powerful nucleophilic intermediate capable of reacting with a vast array of electrophiles. This strategy provides a crucial pathway for the elaboration of the dibenzofuran core, enabling the synthesis of complex molecules for applications in drug discovery and materials science.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and anilide-to-stilbene and phenanthrene syntheses. Chemical Reviews, 90(6), 879-933.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Wikipedia. (2024). n-Butyllithium.
-
Wikipedia. (2024). Grignard reagent.
-
Wikipedia. (2024). Suzuki reaction.
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296.
-
PubChem. (n.d.). Dibenzofuran. National Center for Biotechnology Information.
-
Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1-360.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromodibenzo[b,d]furan
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromodibenzo[b,d]furan is a key intermediate in the synthesis of various organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and as a research chemical.[1] Its synthesis, while well-established, can be prone to several side reactions that can impact yield and purity. This guide provides a comprehensive overview of common side reactions, troubleshooting strategies, and frequently asked questions to assist researchers in optimizing their synthetic protocols.
The primary route for synthesizing this compound often involves the Sandmeyer reaction, starting from 3-aminodibenzo[b,d]furan.[1] This process includes diazotization of the amine followed by substitution with a bromide, typically from a copper(I) bromide source.[1] Another common approach is the direct bromination of dibenzo[b,d]furan. Both methods have distinct side reaction profiles that require careful control of reaction conditions.
Troubleshooting Guide: Common Side Reactions
This section addresses specific side reactions encountered during the synthesis of this compound, their causes, and actionable troubleshooting steps.
Over-bromination (Formation of Di- and Poly-brominated Species)
Issue: The formation of di- or poly-brominated dibenzofurans is a frequent side reaction, especially during the direct bromination of the dibenzofuran core. This leads to a mixture of products that can be challenging to separate.
Root Cause: The dibenzofuran ring system is susceptible to electrophilic substitution.[2] Once the first bromine atom is introduced, the ring can still be activated enough for further bromination, particularly under harsh reaction conditions or with an excess of the brominating agent. The positions most susceptible to bromination are 2, 3, 7, and 8.[2]
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the molar equivalents of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). Use of a slight excess should be avoided unless empirical data suggests it is necessary for driving the reaction to completion.
-
Temperature Management: Perform the reaction at lower temperatures to decrease the rate of reaction and improve selectivity for mono-bromination.
-
Slow Addition: Add the brominating agent dropwise or in portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions.
-
Choice of Brominating Agent: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine, which can offer better control.[3]
| Parameter | Recommendation for Minimizing Over-bromination |
| Brominating Agent | N-Bromosuccinimide (NBS) or precisely 1.0 equivalent of Br₂ |
| Temperature | 0 °C to room temperature (monitor closely) |
| Addition Rate | Slow, dropwise addition of the brominating agent |
| Solvent | Aprotic solvents like Dichloromethane (DCM) or Chloroform |
Isomer Formation (2-Bromo- and 4-Bromodibenzo[b,d]furan)
Issue: The formation of undesired positional isomers, such as 2-Bromodibenzo[b,d]furan and 4-Bromodibenzo[b,d]furan, can occur, complicating purification.[4][5]
Root Cause: The regioselectivity of electrophilic aromatic substitution on the dibenzofuran ring is influenced by both electronic and steric factors. While the 3-position is generally favored under certain conditions, substitution at the 2- and 4-positions can also occur. The specific reaction conditions, including the catalyst and solvent, play a crucial role in directing the substitution.[2]
Troubleshooting Protocol:
-
Catalyst Selection: In direct bromination, the choice of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can influence the isomer distribution.[6] Experiment with different catalysts to optimize for the desired isomer.
-
Solvent Effects: The polarity of the solvent can affect the stability of the intermediate carbocation (sigma complex), thereby influencing the regioselectivity. A solvent screen may be necessary to identify optimal conditions.
-
Synthetic Route: If direct bromination consistently yields an inseparable mixture of isomers, consider an alternative route such as the Sandmeyer reaction starting from 3-aminodibenzo[b,d]furan, which offers inherent regiocontrol.[1]
Formation of Phenolic Byproducts
Issue: In the Sandmeyer reaction, the diazonium salt intermediate can react with water to produce 3-hydroxydibenzo[b,d]furan.
Root Cause: The diazonium salt is an electrophile and can be attacked by nucleophiles present in the reaction mixture. If water is present, it can act as a nucleophile, leading to the formation of a phenol. This is often exacerbated by higher reaction temperatures.
Troubleshooting Protocol:
-
Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, ensure that the subsequent Sandmeyer reaction with cuprous bromide is performed under conditions that minimize the presence of excess water.
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and the addition of the diazonium salt solution to the copper(I) bromide.[1] This enhances the stability of the diazonium salt and reduces the rate of undesired side reactions.
-
Control of Acidity: The stability of the diazonium salt is also pH-dependent. Maintaining the appropriate acidic conditions is crucial to prevent premature decomposition.
Incomplete Reaction
Issue: The reaction does not proceed to completion, leaving a significant amount of starting material.
Root Cause: This can be due to several factors, including insufficient reactivity of the brominating agent, deactivation of the catalyst, or non-optimal reaction conditions.
Troubleshooting Protocol:
-
Reagent Purity: Ensure that the starting materials and reagents are of high purity. Impurities in the dibenzofuran or the brominating agent can inhibit the reaction.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. For instance, Lewis acids can be deactivated by moisture.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify this compound from its isomers and di-brominated impurities?
A1: Purification can be challenging but is typically achieved through a combination of techniques:
-
Column Chromatography: This is the most effective method for separating isomers and products with different degrees of bromination. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate or heptane/dichloromethane) is commonly used.[1]
-
Recrystallization: If the desired product is a solid and the impurities have different solubilities, recrystallization can be an effective purification step.
Q2: What analytical techniques are best for monitoring the reaction progress?
A2:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, desired product, and byproducts, as well as their mass-to-charge ratio for identification.
-
High-Performance Liquid Chromatography (HPLC): Another powerful quantitative technique, particularly for less volatile compounds.
Q3: Are there any safety precautions I should be aware of when working with bromine?
A3: Elemental bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.
Q4: Can I use a different copper salt in the Sandmeyer reaction?
A4: Copper(I) bromide (CuBr) is the standard reagent for introducing a bromine atom via the Sandmeyer reaction.[1] While other copper salts might work, CuBr is generally the most effective and widely used for this transformation.
Experimental Workflow & Visualization
General Protocol for Sandmeyer Synthesis of this compound
-
Diazotization: 3-aminodibenzo[b,d]furan is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.[1]
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added slowly to a cooled solution of copper(I) bromide in HBr.[1]
-
Workup: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure.[1]
-
Purification: The crude product is purified by column chromatography on silica gel.[1]
Caption: Common side products in the direct bromination of dibenzo[b,d]furan.
References
- Lili Yang, Guorui Liu, Jia Shen, Zheng Minghui. (2021). Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans.
- Jian-Hong Zhang, et al. (2025). Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans.
-
PubChem. (n.d.). 2-Bromodibenzofuran. Retrieved from [Link]
Sources
- 1. This compound | 26608-06-0 [chemicalbook.com]
- 2. Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromodibenzofuran | C12H7BrO | CID 6856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromodibenzofuran 97 89827-45-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
preventing dehalogenation of 3-Bromodibenzo[b,d]furan in coupling reactions
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired dehalogenation of 3-Bromodibenzo[b,d]furan during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical strategies needed to maximize the yield of your desired coupled product and minimize the formation of the dibenzo[b,d]furan byproduct.
Troubleshooting Guide: Minimizing Dehalogenation
This section addresses specific experimental challenges in a direct question-and-answer format.
Q: My Suzuki-Miyaura coupling of this compound is yielding significant amounts of dibenzo[b,d]furan. What is the first parameter I should investigate?
A: The first and often most impactful parameter to investigate is your choice of base . The primary cause of dehalogenation (also known as hydrodehalogenation) is the formation of palladium-hydride (Pd-H) species, which act as a potent reducing agent for your starting material.[1][2][3][4] Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are well-known to promote the formation of these Pd-H species.[1][3]
Immediate Action Plan:
-
Switch to a Weaker Base: Replace strong alkoxide bases with weaker inorganic bases. Phosphates and carbonates are excellent choices as they are less likely to generate hydride species.[1][3][4]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄)
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Carbonate (K₂CO₃)
-
The following table provides a clear comparison of common bases and their propensity to induce dehalogenation.
| Base Category | Examples | Propensity for Dehalogenation | Rationale |
| Strong Alkoxides | NaOtBu, KOtBu, NaOEt | High | Can act as hydride donors or react with solvents/catalyst to generate palladium-hydride species, which cause reductive dehalogenation.[1][5] |
| Weaker Inorganic | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | Low | Less likely to generate hydride species.[1][4] Phosphates and carbonates are generally preferred for sensitive substrates.[1] |
Q: I've changed the base, but dehalogenation is still a significant issue. What should I optimize next?
A: Your next focus should be the palladium catalyst and phosphine ligand system . The ligand's steric and electronic properties are critical in controlling the relative rates of the desired C-C bond formation (reductive elimination) versus the undesired dehalogenation pathway.[3]
Strategy: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step of the desired product, allowing it to outcompete the dehalogenation pathway.[3] They also stabilize the palladium center, which can suppress side reactions.
Recommended Ligands for Suppressing Dehalogenation:
-
Biaryl Phosphines (Buchwald Ligands): XPhos, SPhos, RuPhos.[3][4] These are often highly effective.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be very effective in promoting the desired coupling and suppressing side reactions.[6][7]
Workflow for Troubleshooting Dehalogenation
The following diagram outlines a systematic approach to diagnosing and resolving issues with dehalogenation in your coupling reactions.
Q: How do I know for sure that dehalogenation is occurring and to what extent?
A: You can confirm the presence and estimate the quantity of the dibenzo[b,d]furan byproduct using standard analytical techniques:[1]
-
Thin-Layer Chromatography (TLC): The dehalogenated product, dibenzo[b,d]furan, will typically appear as a new, less polar spot compared to the starting this compound.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying the byproduct by its molecular weight and quantifying its ratio relative to the desired product and remaining starting material.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, the appearance of a new aromatic proton signal corresponding to the proton at the 3-position of dibenzo[b,d]furan is a clear indicator of dehalogenation.[1][8]
Separating the dehalogenated byproduct from the desired product can be challenging due to their similar polarities, often requiring careful column chromatography.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the halogen atom (in this case, bromine) of the aryl halide starting material is replaced by a hydrogen atom.[1][3] This undesired reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process by introducing dibenzo[b,d]furan as a significant impurity.[1][2]
Q2: What is the primary mechanism that causes dehalogenation?
A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in a competing catalytic cycle.[2][3][4]
-
Formation of Pd-H: These reactive species can be generated from various sources in the reaction, including strong bases (especially alkoxides), protic solvents like alcohols, or even trace amounts of water.[1][2][11]
-
Competing Catalytic Cycle: Once formed, the Pd-H species can intercept the palladium intermediate (Ar-Pd-Br) from the main catalytic cycle. Instead of undergoing transmetalation with the coupling partner, this intermediate undergoes reductive elimination with the hydride, yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst, which can continue this undesired cycle.[3][5]
The diagram below illustrates the desired cross-coupling pathway in competition with the dehalogenation side reaction.
Q3: Are certain coupling reactions more prone to this side reaction with this compound?
A: While dehalogenation can occur in any palladium-catalyzed cross-coupling, its prevalence can be influenced by the specific reaction type due to differing conditions and kinetics.
-
Suzuki-Miyaura Coupling: Often requires strong bases, making it susceptible if not carefully optimized. However, the use of K₃PO₄ or Cs₂CO₃ is well-established to mitigate this.[4]
-
Buchwald-Hartwig Amination: This reaction frequently employs strong bases like NaOtBu, making dehalogenation a significant competing pathway.[12][13] Careful selection of the latest generation Buchwald ligands and precatalysts is crucial to favor C-N bond formation.[14][15]
-
Sonogashira Coupling: Typically uses amine bases (e.g., Et₃N, i-Pr₂NH), which are less prone to generating Pd-H species than alkoxides. However, high temperatures or prolonged reaction times can still lead to dehalogenation. Copper-free conditions can sometimes alter reaction pathways and should be monitored.[16][17]
Recommended Protocol: Suzuki Coupling of this compound with Minimized Dehalogenation
This protocol provides a robust starting point for minimizing dehalogenation based on established principles.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the XPhos Pd G2 precatalyst.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath at 80-90 °C. Avoid unnecessarily high temperatures.[1]
-
Stir the reaction vigorously. Monitor its progress by TLC or GC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to isolate the desired product.
References
-
Orbach, M., Choudhury, J., Lahav, M., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (n.d.). National Institutes of Health. [Link]
-
Maiti, D., & Jana, S. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2012). Journal of the American Chemical Society. [Link]
-
Cross-Coupling Reactions Guide. (n.d.). Johnson Matthey. [Link]
-
Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2001). ResearchGate. [Link]
-
Elhage, A., Costa, P., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2002). ResearchGate. [Link]
-
Regalado, E. L., & Welch, C. J. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. [Link]
-
Identification of halogen compounds by catalytic dehalogenation. (1962). OSTI.GOV. [Link]
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (2015). National Institutes of Health. [Link]
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (2020). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. (n.d.). PubMed Central. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination Reaction. (2021). YouTube. [Link]
-
General synthesis of benzofurans via tandem Sonogashira coupling/5-endo-dig cyclization. (2007). ResearchGate. [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2013). ResearchGate. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). Royal Society of Chemistry. [Link]
-
Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. (1996). ResearchGate. [Link]
-
Hammer, E., Krowas, D., Schäfer, A., et al. (1998). Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. PubMed. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2017). Royal Society of Chemistry. [Link]
-
A desulphurization strategy for Sonogashira couplings by visible light/copper catalysis. (2020). Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. (2006). ResearchGate. [Link]
-
Palladium-Phosphinous Acid-Catalyzed Sonogashira Cross-Coupling Reactions in Water. (2008). ResearchGate. [Link]
-
Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. (2024). Royal Society of Chemistry. [Link]
-
Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. (2012). ResearchGate. [Link]
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- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Sandmeyer Synthesis of 3-Bromodibenzo[b,d]furan
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Sandmeyer reaction, specifically for the synthesis of 3-Bromodibenzo[b,d]furan from its corresponding amine. Our goal is to provide actionable insights and troubleshooting strategies grounded in mechanistic principles to enhance your reaction yield and product purity.
The conversion of 3-aminodibenzo[b,d]furan to this compound is a classic yet often temperamental transformation. The inherent instability of the intermediate diazonium salt, coupled with the unique electronic properties of the dibenzofuran scaffold, presents specific challenges not always encountered with simpler aniline substrates. This guide addresses these nuances in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for success in this Sandmeyer reaction?
A1: Unquestionably, rigorous temperature control during the initial diazotization step is the most critical factor. The arenediazonium salt intermediate is thermally unstable and can readily decompose.[1][2] For the 3-dibenzo[b,d]furanyldiazonium salt, maintaining a temperature between 0–5 °C is essential to prevent premature decomposition and the formation of phenolic byproducts.[3][4] The stability of diazonium salts can vary significantly, and heterocyclic systems require particular care.[5][6]
Q2: Why is my reaction mixture turning dark and tarry upon addition of the diazonium salt to the copper(I) bromide solution?
A2: The formation of dark, insoluble materials is typically indicative of diazonium salt decomposition and subsequent side reactions, such as azo coupling and polymerization.[1] This can be caused by several factors:
-
Elevated Temperature: The local temperature may be rising too quickly upon addition.
-
Incorrect pH: The reaction should be kept strongly acidic to prevent the diazonium salt from coupling with unreacted amine or other electron-rich species.[1][4]
-
Slow Consumption: The generated diazonium salt is not being consumed quickly enough by the copper catalyst, allowing alternative decomposition pathways to dominate.
Q3: Can I use CuBr₂ instead of CuBr as the catalyst?
A3: While the classic Sandmeyer reaction specifies copper(I) salts[7], some modern protocols have successfully employed copper(II) salts or a mixture of Cu(I) and Cu(II).[8] The mechanism involves a single-electron transfer (SET) from Cu(I) to the diazonium salt to generate an aryl radical.[9][10] Cu(II) can participate in the catalytic cycle, but Cu(I) is the key initiator. If using CuBr₂, the reaction may be sluggish unless a reducing agent is present or the reaction conditions facilitate the in-situ formation of Cu(I). For troubleshooting, starting with a high-quality, freshly prepared CuBr source is recommended.
Q4: Is it necessary to isolate the diazonium salt before the bromination step?
A4: No, and it is strongly discouraged for safety and stability reasons. Arenediazonium salts, especially in a dry, solid state, can be explosive.[2] The standard and safest procedure is to generate the diazonium salt in situ in an acidic aqueous solution and add this cold solution directly to the copper(I) bromide catalyst mixture.[3][11]
Troubleshooting and Optimization Guide
This section delves into specific experimental issues. The following diagram illustrates the key decision points in troubleshooting this reaction.
Caption: A logical workflow for troubleshooting the Sandmeyer synthesis.
Issue 1: Low or No Yield of this compound
Q: I've followed the standard procedure, but my yield is consistently below 20%. What are the primary causes?
A: Persistently low yields point to fundamental problems in one of the two main stages of the reaction.
Possible Cause A: Inefficient Diazotization The formation of the diazonium salt from 3-aminodibenzo[b,d]furan is the foundation of the entire synthesis.
-
Insufficient Acid: Ensure at least 3 equivalents of HBr are used. One equivalent protonates the amine, one reacts with NaNO₂ to form nitrous acid (HNO₂), and the third acts as the counter-ion for the diazonium salt and maintains a low pH.
-
Poor Amine Solubility: 3-Aminodibenzo[b,d]furan may have limited solubility in purely aqueous acid. Consider using a co-solvent like acetic acid or a phase-transfer catalyst, though this adds complexity. A modified procedure using an organic nitrite like tert-butyl nitrite in an organic solvent could be an alternative.[12]
-
Incomplete Reaction: After adding NaNO₂, always check for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black).[1] If the test is negative, it indicates all the nitrous acid has been consumed, and you may need to add slightly more NaNO₂ to ensure complete conversion of the amine.
Possible Cause B: Failed Sandmeyer Conversion If diazotization is successful, the issue lies in the copper-catalyzed step.
-
Inactive Catalyst: Copper(I) salts are prone to oxidation to copper(II) upon exposure to air. Use freshly purchased, high-purity CuBr or prepare it fresh. Ensure the CuBr is fully dissolved in concentrated HBr before adding the diazonium solution.
-
Premature Decomposition: The rate of diazonium salt addition to the CuBr solution is critical. Add the cold diazonium solution dropwise with vigorous stirring to the CuBr solution.[3] This ensures the reactive diazonium salt is immediately intercepted by the catalyst, minimizing its lifetime in solution and thus its chance to decompose.
-
Insufficient Heating: While the initial addition is done at low temperature, the decomposition of the aryl-copper intermediate and expulsion of N₂ gas often requires gentle heating (e.g., 50-60 °C) to proceed to completion.[3] Monitor the reaction for the cessation of gas evolution.
Issue 2: Significant Byproduct Formation
Q: My crude product TLC shows multiple spots, including a major phenolic byproduct. How can I suppress this?
A: The formation of byproducts is a clear sign that alternative reaction pathways are competing with the desired Sandmeyer reaction. The diagram below illustrates these competing pathways.
Sources
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troubleshooting low yields in the synthesis of dibenzofuran derivatives
Welcome to the technical support center for the synthesis of dibenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in their synthetic routes. Dibenzofurans are a critical structural motif in pharmaceuticals, natural products, and materials science, making their efficient synthesis a key priority.[1][2] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Part 1: General Troubleshooting - Where to Begin?
Q1: My reaction yield is consistently low. What are the first things I should investigate?
Low yields in complex organic syntheses are rarely due to a single factor. A systematic approach is crucial for effective troubleshooting. The primary areas to investigate are: (1) Reagent & Catalyst Integrity , (2) Reaction Conditions , and (3) Workup & Purification Efficiency . Before delving into method-specific issues, verify these fundamental aspects.
The following workflow provides a logical path for diagnosing the root cause of low yields.
Caption: General troubleshooting workflow for low-yield synthesis.
Part 2: Palladium-Catalyzed C-O Cyclization Issues
Palladium-catalyzed intramolecular C-H activation or direct arylation of diaryl ethers is a powerful modern method for forming the dibenzofuran core.[1][3] However, its success is highly dependent on the health of the catalytic cycle.
Q2: My Pd-catalyzed cyclization of a diaryl ether stalls or fails completely. I often see palladium black crashing out. What is happening?
This is a classic symptom of catalyst deactivation. The active catalyst is a Pd(0) species, which is prone to oxidation or aggregation into inactive palladium black, especially at high temperatures.[4]
Causality Checklist:
-
Poor Ligand Choice or Quality: The ligand's job is to stabilize the Pd(0) center and facilitate the catalytic steps. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the reaction and prevent catalyst decomposition.[5] Using a suboptimal ligand, or a ligand that has degraded (e.g., phosphine oxide formation), can lead to rapid catalyst death.
-
Presence of Oxygen: Rigorous degassing of solvents and maintenance of an inert nitrogen or argon atmosphere is non-negotiable.[4][6] Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, breaking the catalytic cycle.
-
Suboptimal Base or Solvent: The choice of base and solvent can significantly impact catalyst stability and reaction rate.[7][8] For instance, certain bases can coordinate too strongly to the palladium center, inhibiting substrate binding.
Troubleshooting Steps:
-
Screen Ligands: If using a simple ligand like PPh₃, consider switching to a more robust Buchwald-type ligand (e.g., XPhos, SPhos).
-
Improve Inert Atmosphere Technique: Ensure solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Use Schlenk techniques or a glovebox for reagent addition.[6]
-
Re-evaluate Base and Solvent: While K₂CO₃ or Cs₂CO₃ are common, the optimal base is substrate-dependent.[7][8] Aprotic polar solvents like DMF, DMAc, or dioxane are frequently used, but a solvent screen may be necessary.[8][9]
Caption: Simplified Pd-catalyzed C-O cyclization and deactivation pathway.
Q3: My reaction produces a mixture of the desired dibenzofuran and a hydrodehalogenated starting material. How can I prevent this?
Hydrodehalogenation, where the aryl halide (e.g., Ar-Br) is replaced by a hydrogen (Ar-H), is a common side reaction in palladium-catalyzed couplings.[10]
Primary Causes & Solutions:
-
Presence of Protic Impurities: Water or other protic species can serve as a proton source. Ensure you are using anhydrous solvents and that your base is not hydrated.[7] For example, NaHCO₃ can produce water at high temperatures and is often a poor choice for high-temperature couplings.[7] Switching to an anhydrous base like K₂CO₃ or Cs₂CO₃ is recommended.[7]
-
Slow Reductive Elimination: If the final C-O bond-forming reductive elimination step is slow compared to side reactions, hydrodehalogenation can become competitive. This can often be addressed by changing the ligand. More electron-donating and bulky ligands typically accelerate reductive elimination.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / XPhos | Buchwald ligands (like XPhos) are more electron-rich and bulky, promoting oxidative addition and reductive elimination while stabilizing the catalyst.[5] |
| Base | NaHCO₃ | Anhydrous K₂CO₃ or Cs₂CO₃ | Avoids in-situ water generation which can lead to hydrodehalogenation and catalyst deactivation.[7] |
| Atmosphere | Nitrogen blanket | Argon sparging + Schlenk line | More rigorous exclusion of oxygen and moisture protects the sensitive Pd(0) catalyst.[6] |
Table 1. Example of condition optimization to minimize side reactions.
Part 3: Copper-Catalyzed Ullmann Condensation Issues
The Ullmann condensation is a classic method for C-O bond formation but is notorious for requiring harsh conditions.[11]
Q4: My Ullmann reaction requires very high temperatures (>200 °C) and gives a low, inconsistent yield with a difficult purification. How can I improve this?
Traditional Ullmann reactions are often heterogeneous and suffer from poor reproducibility. Modern protocols have significantly improved the reaction, but key parameters remain critical.
Causality Checklist & Solutions:
-
Copper Source and Activation: The reaction relies on a Cu(I) species.[11] Using copper powder or certain Cu(II) salts can be inefficient.
-
Solvent and Temperature: The traditionally high temperatures are often necessary to drive the reaction in high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[11]
-
Purification: Removing copper salts from the crude reaction mixture is a primary challenge.
-
Solution: During workup, after dilution with an organic solvent, washing the organic phase with an aqueous solution of ammonia or ammonium chloride can help complex and remove residual copper salts.
-
Part 4: Protocols and Procedures
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular C-O Cyclization
This is a representative protocol and requires optimization for specific substrates.
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser) overnight and allow to cool under a stream of dry nitrogen or argon.
-
Reagent Addition: To the Schlenk flask, add the diaryl ether substrate (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the anhydrous base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and palladium black.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[7]
References
-
BenchChem. (2025). Optimizing Reaction Conditions for 2-Acetyldibenzofuran Synthesis. BenchChem Technical Support.
-
de Oliveira, F. F., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(1). 14
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de Oliveira, F. F., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. 15
-
Al-dujaili, L. J., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Egypt J Chem. 1
-
Cravotto, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3169. 16
-
BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran. BenchChem Technical Support. 17
-
de Oliveira, F. F., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. 18
-
Alami, M., & Provot, O. (2024). Recent Advances in the Synthesis of Dibenzofurans. ResearchGate. 2
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323-1345.
-
Moustafa, G. O., et al. (n.d.). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace. 19
-
BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem Technical Support. 6
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Da Cunha, T., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3169.
-
BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem Technical Support. 7
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Wang, W., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14351-14357.
-
BenchChem. (2025). Identifying and minimizing side products in 1-Dibenzofuranamine reactions. BenchChem Technical Support. 10
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. 9
-
BenchChem. (2025). Preventing Byproduct Formation in Benzofuran Synthesis. BenchChem Technical Support. 4
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?8
-
ResearchGate. (2025). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. 20
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.
-
Wikipedia. (n.d.). Ullmann condensation.
-
Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24470-24521.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. 5
-
ResearchGate. (2025). Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans. 21
-
Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
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byproducts formed during the bromination of dibenzofuran
Welcome to the technical support center for the bromination of dibenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Troubleshooting Unwanted Byproducts & Regioselectivity
The electrophilic bromination of dibenzofuran is a cornerstone reaction for accessing valuable intermediates. However, controlling the reaction to achieve the desired mono-brominated product at a specific position can be challenging. This section tackles the most common issue: the formation of a mixture of products, including polybrominated species and constitutional isomers.
FAQ 1: My reaction is producing a mixture of 2-bromo-, 3-bromo-, and dibromo-dibenzofurans. How can I improve the selectivity for a single monobrominated product?
Answer: This is a classic selectivity challenge in the electrophilic aromatic substitution of dibenzofuran. The formation of multiple products arises from the nuanced reactivity of the dibenzofuran ring system. Here's a breakdown of the causative factors and strategies to enhance selectivity:
Understanding the Inherent Reactivity:
The dibenzofuran nucleus has several positions susceptible to electrophilic attack. Theoretical calculations and experimental data indicate that the positions most prone to bromination are C2, C3, C8, and C7. The relative reactivity of these positions is influenced by both electronic and steric factors. The oxygen atom directs electrophilic attack to the ortho and para positions, but the fused ring system complicates simple predictions. Mechanistic studies suggest that positions 2 and 3 are highly susceptible to bromination.[1][2]
Strategies for Controlling Regioselectivity:
The key to controlling the position of bromination lies in carefully selecting your brominating agent and reaction conditions.
-
For 2-Bromodibenzofuran (the thermodynamic product):
-
Methodology: A common approach involves using elemental bromine (Br₂) in a suitable solvent like carbon tetrachloride (CCl₄) or acetic acid, often in the presence of a catalyst like iron(III) bromide (FeBr₃).
-
Causality: The use of a Lewis acid catalyst polarizes the Br-Br bond, creating a more potent electrophile ("Br+"). This favors attack at the most electronically rich and sterically accessible position, which is often the 2-position. The reaction is typically run at or slightly above room temperature to allow for equilibration to the more stable 2-bromo isomer.
-
-
For 3-Bromodibenzofuran (often the kinetic product):
-
Methodology: To favor the kinetically controlled product, milder brominating agents and lower temperatures are often employed. N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can provide higher selectivity for the 3-position.[3]
-
Causality: NBS provides a lower concentration of the active brominating species. At lower temperatures, the reaction is less likely to overcome the activation energy barrier to form the thermodynamically more stable 2-isomer, thus favoring the kinetically preferred 3-isomer.
-
Experimental Protocol: Selective Bromination for 2-Bromodibenzofuran
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dibenzofuran (1 equivalent) and dry carbon tetrachloride.
-
Catalyst: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (approx. 0.05 equivalents).
-
Bromination: Dissolve bromine (1.1 equivalents) in a small amount of carbon tetrachloride and add it dropwise to the stirred solution at room temperature over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-bromodibenzofuran.[4]
FAQ 2: I am observing significant amounts of di- and tri-brominated byproducts. What is causing this over-bromination and how can I minimize it?
Answer: The formation of polybrominated dibenzofurans is a common side reaction, especially when the reaction conditions are not carefully controlled.[5][6] The mono-brominated dibenzofuran product is still an activated aromatic system and can undergo further electrophilic substitution.
Root Causes of Polybromination:
-
Stoichiometry: Using a significant excess of the brominating agent is the most direct cause of over-bromination.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures provide more opportunities for the mono-brominated product to react further.
-
Potent Brominating Agents: Highly reactive brominating systems (e.g., Br₂ with a strong Lewis acid) can be difficult to control and may lead to rapid, successive brominations.
Strategies to Minimize Polybromination:
| Strategy | Rationale |
| Control Stoichiometry | Use no more than 1.05-1.1 equivalents of the brominating agent. |
| Slow Addition | Add the brominating agent dropwise at a controlled rate to maintain a low instantaneous concentration. |
| Lower Temperature | Running the reaction at 0°C or even lower can significantly slow down the second bromination step. |
| Use a Milder Reagent | Consider using N-Bromosuccinimide (NBS) instead of Br₂/FeBr₃ for a more controlled reaction.[3][7] |
| Monitor Closely | Carefully track the reaction's progress by TLC or GC-MS and quench it as soon as the starting material is consumed. |
Visualizing the Reaction Pathway
The following diagram illustrates the potential pathways in the bromination of dibenzofuran, leading to the desired mono-brominated products and the undesired polybrominated byproducts.
Caption: Reaction pathways in dibenzofuran bromination.
Section 2: Product Identification and Purification
Accurate identification of your products and byproducts is critical for troubleshooting and for ensuring the purity of your target compound.
FAQ 3: How can I definitively identify the isomers of mono-bromodibenzofuran and the polybrominated byproducts in my crude reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization of your bromination products.
Analytical Workflow:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique.[8][9][10]
-
What it tells you: The gas chromatogram will show the number of components in your mixture and their relative retention times. The mass spectrum for each peak will reveal the molecular weight, and the isotopic pattern of bromine (roughly a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will confirm the number of bromine atoms in each molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the exact substitution pattern.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For example, the protons on the unsubstituted ring can be used as a reference point.
-
¹³C NMR: The number of signals and their chemical shifts provide further confirmation of the substitution pattern.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the isomer ratio, a well-developed HPLC method is invaluable.
Troubleshooting Purification
FAQ 4: I'm having difficulty separating the 2- and 3-bromodibenzofuran isomers by column chromatography. Are there any tips for improving separation?
Answer: The similar polarity of these isomers can indeed make their separation challenging. Here are some strategies to improve your chromatographic separation:
-
Optimize Your Solvent System: A systematic approach to finding the right mobile phase is key. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.
-
Choice of Stationary Phase: While standard silica gel is most common, consider using a different stationary phase if co-elution is a persistent problem. Alumina (neutral or basic) can sometimes offer different selectivity.
-
Recrystallization: If your target isomer is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of the other isomer. Experiment with a variety of solvent systems (e.g., ethanol, methanol, hexanes, or mixtures).
Section 3: Mechanism and Advanced Concepts
A deeper understanding of the reaction mechanism can provide valuable insights for optimizing your experimental design.
FAQ 5: What is the accepted mechanism for the electrophilic bromination of dibenzofuran, and are there any reactive intermediates I should be aware of?
Answer: The electrophilic bromination of dibenzofuran proceeds through a classic electrophilic aromatic substitution (SₑAr) mechanism.
Step-by-Step Mechanism:
-
Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) generates a positively polarized bromine species. In the case of Br₂ with a Lewis acid like FeBr₃, a complex is formed that delivers "Br⁺" to the aromatic ring.
-
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the dibenzofuran ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction.[11]
-
Deprotonation and Re-aromatization: A weak base (e.g., the solvent or Br⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated dibenzofuran product.
Visualizing the SₑAr Mechanism
Sources
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stability of 3-Bromodibenzo[b,d]furan under reaction conditions
Technical Support Center: 3-Bromodibenzo[b,d]furan
Welcome to the technical support guide for this compound (CAS: 26608-06-0). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshoot common issues encountered when using this versatile building block. The following question-and-answer guide addresses specific challenges related to the stability and reactivity of this compound under various experimental conditions.
Frequently Asked Questions & Troubleshooting Guides
Section 1: General Handling and Stability
Question 1: What are the recommended storage and handling conditions for this compound?
Answer: this compound is a white crystalline powder with a melting point of approximately 232-233°C.[1] To ensure its long-term stability and purity, it is crucial to adhere to the following storage conditions:
-
Storage: The compound should be stored at room temperature in a tightly sealed container.[1][2]
-
Atmosphere: It must be kept in a dry environment, as moisture can affect its integrity.[1][3]
-
Light: Protect the compound from light by storing it in a dark place, for instance, by using an amber vial or placing it inside a cabinet.[1][2] Brominated aromatic compounds can be susceptible to photolytic degradation.[4]
Question 2: Is this compound thermally stable?
Answer: The dibenzofuran core is generally robust. Studies on related polybrominated dibenzofurans (PBDFs) show they are formed during the high-temperature pyrolysis of flame retardants, indicating the core structure is stable at temperatures exceeding 350-600°C.[5][6] However, for typical laboratory reactions conducted below 150°C, thermal decomposition of the molecule itself is not a primary concern. The main issue at elevated temperatures is often the stability of the overall reaction mixture, including catalysts and other reagents.
Section 2: Stability in Cross-Coupling Reactions
Question 3: I am having trouble with my Suzuki-Miyaura coupling reaction using this compound. What are common failure points and how can I troubleshoot them?
Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation with this compound. However, low yields can arise from several factors.
Common Issues & Solutions:
-
Catalyst Inactivation: Palladium catalysts can decompose, often indicated by the formation of black palladium precipitate.[7]
-
Troubleshooting: Ensure truly anaerobic conditions by thoroughly degassing your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon). The choice of ligand is also critical for stabilizing the Pd(0) species.[8]
-
-
Base and Solvent Choice: The base and solvent system is crucial for an efficient transmetalation step.
-
Troubleshooting: While common bases like K₂CO₃ or Cs₂CO₃ are effective, their solubility can be an issue. Using an aqueous/organic solvent mixture (e.g., Toluene/Water, Dioxane/Water) can facilitate the reaction.[8][9] For substrates sensitive to water, anhydrous conditions with bases like K₃PO₄ are recommended.
-
-
Boronic Acid/Ester Instability: The boronic acid coupling partner can degrade under reaction conditions (protodeborylation or trimerization to boroxines).[8]
-
Troubleshooting: Use the boronic acid as fresh as possible. Using boronic esters, such as pinacol or MIDA esters, can enhance stability.[8] Using a slight excess (1.1-1.5 equivalents) of the boron reagent can also drive the reaction to completion.
-
A general troubleshooting workflow for this reaction is outlined below.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Question 4: My Buchwald-Hartwig amination is failing. What ligand and base combination is recommended for this compound?
Answer: Success in Buchwald-Hartwig amination hinges almost entirely on the correct combination of ligand, base, and solvent.[10] The dibenzofuran core is stable, but the reaction is sensitive.
Recommendations:
-
Ligands: For coupling aryl bromides, sterically hindered phosphine ligands are generally required. Modern, highly active ligands are recommended.
-
Primary Amines: Ligands like XPhos or RuPhos are often effective.
-
Secondary Amines: Josiphos-type ligands or bulky biarylphosphine ligands like t-BuXPhos often give superior results.[11]
-
-
Bases: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[11] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be successful, depending on the specific amine.[11]
-
Solvents: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are the most frequently used and reliable options.[11]
If the reaction is still not proceeding, consider screening a panel of palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) which often show improved activity and stability.
Section 3: Chemical Compatibility
Question 5: How stable is this compound to acidic and basic conditions?
Answer:
-
Acidic Conditions: The furan core of the molecule is generally sensitive to strong, concentrated acids, which can lead to polymerization or ring-opening.[12] However, the synthesis of this compound itself involves treatment with 48% hydrobromic acid at low temperatures, indicating good stability under these specific conditions.[1] For reaction workups, using dilute aqueous acids (e.g., 1M HCl) at room temperature is generally safe. Avoid prolonged exposure to strong, hot acids.
-
Basic Conditions: this compound is highly stable to a wide range of inorganic and organic bases, especially under anhydrous conditions. Its successful use in coupling reactions employing strong bases like NaOt-Bu, K₂CO₃, and K₃PO₄ demonstrates this robustness.[8][11][13] Hydrolysis of the C-Br bond is not typically observed under these conditions.
Question 6: Can I perform reductions or oxidations on derivatives of this compound without affecting the core structure?
Answer: Caution is advised, as the dibenzofuran ring system can be reactive.
-
Reduction: The furan ring can be sensitive to saturation, particularly with certain heterogeneous hydrogenation catalysts (e.g., H₂/Pd-C).[14] This can sometimes be avoided by careful catalyst selection. The C-Br bond is also susceptible to reduction (hydrodehalogenation), which is a common side reaction in palladium-catalyzed reactions.[10] For reducing other functional groups on the molecule, chemoselective methods are preferred. For example, reductions using sodium borohydride (NaBH₄) are often compatible, whereas stronger reducing agents like LiAlH₄ may be problematic.[14]
-
Oxidation: The electron-rich furan ring is susceptible to oxidation.[15] Strong oxidizing agents should be avoided unless oxidation of the dibenzofuran core is the desired outcome. For instance, reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been used to promote oxidative coupling of benzofurans, highlighting the ring's reactivity.[16]
Data Summary & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Citation(s) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5%) or Pd₂(dba)₃ (2%) | PPh₃ (8%) or SPhos (4%) | K₂CO₃ or K₃PO₄ (2-3) | Toluene/H₂O or Dioxane | 80-100 | [7][8] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) or Pd(OAc)₂ (2%) | XPhos or t-BuXPhos (4-6%) | NaOt-Bu (1.5) | Toluene or Dioxane | 90-110 | [10][11] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration relative to the limiting reagent).
-
Reaction Execution: Seal the flask and heat the mixture at 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
The logical flow for selecting reaction conditions is visualized below.
Caption: Decision tree for selecting cross-coupling conditions.
References
-
Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. ResearchGate. [Link]
-
Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. MDPI. [Link]
-
Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. Preprints.org. [Link]
-
The Formation Pathways of Polybrominated Dibenzo-P-Dioxins and Dibenzofurans (PBDD/Fs) From Pyrolysis of Polybrominated Diphenyl Ethers (PBDEs): Effects of Bromination Arrangement and Level. PubMed. [Link]
-
Influence of bromination arrangement and level on the formation of polybrominated dibenzo-p-dioxins and dibenzofurans from pyrolysis and combustion of polybrominated diphenyl ethers: Mechanisms and kinetics. ResearchGate. [Link]
-
Dibenzofuran Degradation Pathway. Eawag-BBD. [Link]
-
Synthesis of 2-methoxydibenzo[b,d]furan (3). ResearchGate. [Link]
-
Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC - NIH. [Link]
-
Exploring the Versatility of 1-Bromodibenzo[b,d]furan (CAS: 50548-45-3). Acme Pharmatech. [Link]
-
An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. PMC - NIH. [Link]
-
Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. ResearchGate. [Link]
-
Heterocyclic Chemistry. University of Liverpool. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Intermolecular oxidative dehydrogenative 3,3?-coupling of benzo[b]furans and benzo[b]thiophenes promoted by DDQ/H+; total synthesis of shandougenine B. ResearchGate. [Link]
-
Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. ResearchGate. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH. [Link]
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- 4. Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice | MDPI [mdpi.com]
- 5. The formation pathways of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from pyrolysis of polybrominated diphenyl ethers (PBDEs): Effects of bromination arrangement and level - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Bromodibenzo[b,d]furan
Welcome to the technical support center for the synthesis of 3-Bromodibenzo[b,d]furan. This guide is designed for researchers, chemists, and process development professionals who are transitioning from lab-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of scaling up this important synthetic building block.
Introduction: The Significance and Challenges of this compound
This compound is a key intermediate in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs), as well as in the development of pharmaceuticals and agrochemicals.[1][2] Its rigid, planar structure and specific substitution pattern make it an ideal scaffold for tuning electronic and photophysical properties.
However, scaling the synthesis of this molecule from grams to kilograms presents significant hurdles. Common issues include controlling regioselectivity during bromination, managing exothermic reactions, ensuring catalyst efficiency at scale, and achieving the high purity required for materials science applications. This guide provides a structured approach to identifying and solving these scale-up challenges.
Synthetic Landscape: Common Routes to this compound
The synthesis of this compound can be broadly divided into two strategic phases: the formation of the core dibenzofuran ring system and the subsequent introduction of the bromine atom at the C3 position.
Two primary strategies exist:
-
Strategy A: Bromination of Pre-formed Dibenzofuran. This is the most direct approach but is often plagued by issues with regioselectivity.
-
Strategy B: Cyclization of a Pre-brominated Intermediate. This route offers better control over the final isomer but typically involves more synthetic steps.
The diagram below illustrates the general synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for constructing the dibenzofuran core?
A1: The construction of the dibenzofuran skeleton is typically achieved through intramolecular cyclization reactions. The most prevalent methods include:
-
Palladium-Catalyzed C-H Activation/C-O Coupling: This modern approach involves the cyclization of diaryl ethers. It offers high efficiency and functional group tolerance but requires careful optimization of the palladium catalyst, ligands, and reaction conditions.[3][4]
-
Ullmann Condensation: A classical copper-catalyzed reaction to form the diaryl ether, which can then be cyclized. Traditional Ullmann reactions require harsh conditions (high temperatures, polar solvents), but modern ligand-assisted protocols have made this method milder.[5][6]
-
Pschorr Reaction: This involves the intramolecular cyclization of a diazonium salt derived from an appropriate aminodiaryl ether. While effective, the in-situ generation of diazonium salts can present safety and handling challenges at scale.[7][8]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Transitioning from bench to reactor introduces several key challenges:
-
Heat Management: Bromination is highly exothermic. Inadequate heat transfer in a large reactor can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and promoting the formation of undesirable side products.[9]
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large volume is critical, especially for reactions involving multiple phases or slurries (e.g., with a heterogeneous catalyst or base). Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and inconsistent yields.
-
Purification: Methods like column chromatography, which are feasible at the lab scale, are often economically and practically unviable for multi-kilogram production. Developing robust crystallization or distillation procedures is essential for achieving high purity at scale.[9]
-
Safety and Handling: Handling large quantities of corrosive and toxic reagents like bromine or strong acids/bases requires specialized equipment, engineering controls (e.g., scrubbers), and stringent safety protocols.[10][11]
Q3: How critical is regioselectivity in the direct bromination of dibenzofuran, and how can it be controlled?
A3: Regioselectivity is arguably the most critical challenge when employing direct bromination. Dibenzofuran has several positions susceptible to electrophilic attack (C2, C3, C4). The C2 and C4 positions are often more electronically activated, leading to a mixture of isomers that can be very difficult to separate due to their similar physical properties.[12]
Control is achieved by carefully tuning reaction parameters:
-
Brominating Agent: Milder agents like N-bromosuccinimide (NBS) often provide better selectivity than elemental bromine (Br₂).[13]
-
Solvent: The choice of solvent can influence the reactivity of the brominating species and the stability of the reaction intermediates. Solvents like acetic acid or chlorinated hydrocarbons are common.[12][14]
-
Temperature: Lower temperatures (e.g., 0-10 °C) generally favor the desired kinetic product and reduce over-bromination (the formation of dibromo- and polybromo- species).
Q4: What are the essential safety precautions for handling brominating agents at scale?
A4: Bromine and reagents like NBS are hazardous.[10][11][15] At scale, the risks are magnified.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (Nitrile is often insufficient for prolonged contact with bromine; check compatibility charts), splash goggles, a face shield, and a lab coat. For large quantities, a chemical-resistant apron or suit is recommended.[16]
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system equipped with a scrubber to neutralize bromine vapors.
-
Material Compatibility: Ensure all equipment (reactors, tubing, stirrers) is made of compatible materials. Bromine is highly corrosive and attacks many metals and plastics.[16] Glass, PTFE, and certain specialized alloys are typically required.
-
Emergency Preparedness: Have an emergency plan. Keep a bromine spill kit readily available, which should include a neutralizing agent like aqueous sodium thiosulfate or sodium bisulfite. Ensure all personnel are trained on emergency procedures.[17]
Troubleshooting Guide: From Low Yields to Purification Nightmares
This section addresses specific problems encountered during scale-up, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Catalyst Deactivation (for Pd/Cu routes): The catalyst may be poisoned by impurities in starting materials or solvents, or it may degrade under the reaction conditions. 2. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or poor mixing. 3. Moisture: Many organometallic reactions (e.g., those involving Grignards or organolithiums for precursor synthesis) are highly sensitive to moisture. | 1. Catalyst Quality: Use high-purity, fresh catalysts and ligands. Consider using more robust pre-catalysts. Degas all solvents and run the reaction under a strictly inert atmosphere (Nitrogen or Argon).[18] 2. Process Optimization: Monitor the reaction progress using an appropriate analytical technique (HPLC, GC). Perform a Design of Experiments (DoE) study to optimize temperature, time, and reagent stoichiometry. Ensure the reactor's stirring mechanism provides adequate agitation. 3. Anhydrous Conditions: Thoroughly dry all glassware and reactors. Use anhydrous solvents and ensure starting materials are dry. |
| Poor Regioselectivity (Multiple Bromo Isomers) | 1. Harsh Reaction Conditions: High temperature or a highly reactive brominating agent (e.g., Br₂ without a catalyst) favors the formation of thermodynamically stable but undesired isomers or over-bromination. 2. Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to di- and poly-brominated products. | 1. Condition Tuning: Lower the reaction temperature significantly (start at 0 °C or below). Switch from Br₂ to a milder agent like N-Bromosuccinimide (NBS). Screen different solvents to modulate reactivity.[12][13] 2. Stoichiometric Control: Use a slight excess (1.0-1.1 equivalents) of the brominating agent. Add the agent slowly and sub-surface via a syringe pump or addition funnel to avoid localized high concentrations. Monitor the reaction closely and quench it immediately upon consumption of the starting material. |
| Difficult Product Purification | 1. Isomeric Impurities: The target 3-bromo isomer has very similar polarity and solubility to other isomers (e.g., 2-bromo), making separation by crystallization or simple chromatography difficult. 2. Persistent Color: Residual catalyst (especially copper) or high-molecular-weight byproducts can impart color to the final product. 3. Oily Product/Failure to Crystallize: The presence of impurities can inhibit crystallization, causing the product to "oil out". | 1. Selective Crystallization: Screen a wide range of solvent/anti-solvent systems. Sometimes, a multi-step process (e.g., crystallization from Toluene/Heptane followed by a re-slurry in Ethanol) is effective. If isomers are inseparable, the synthetic route must be changed to one that is regioselective (Strategy B). 2. Decolorization/Scavenging: Treat the crude product solution with activated carbon. Use a metal scavenger resin to remove residual palladium or copper. An aqueous wash with a chelating agent like EDTA can also be effective. 3. Purification Prior to Crystallization: Pass the crude material through a short plug of silica gel to remove polar impurities before attempting crystallization. Ensure the product is sufficiently pure (>95% by HPLC) before the final crystallization step. |
| Exothermic Runaway During Bromination | 1. Poor Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to remove heat. 2. Rapid Reagent Addition: Adding the brominating agent too quickly generates heat faster than the cooling system can remove it. | 1. Engineering Controls: Use a jacketed reactor with a high-performance thermal fluid and an efficient cooling system. Ensure the reactor is not overfilled (typically <75% of working volume) to allow for adequate headspace and heat transfer surface. 2. Controlled Addition: Add the brominating agent slowly and continuously over several hours. Monitor the internal reaction temperature (Tᵢ) and the jacket temperature (Tⱼ). The addition rate should be controlled to maintain a safe ΔT (Tᵢ - Tⱼ). |
Troubleshooting Workflow: Diagnosing Low Yield
When faced with a low yield, a systematic approach is necessary. The following decision tree can help diagnose the root cause.
Recommended Protocol: Synthesis via Sandmeyer Reaction
This protocol details the synthesis of this compound from 3-Aminodibenzo[b,d]furan. This route provides excellent regioselectivity, avoiding the separation issues associated with direct bromination.[19]
Step 1: Diazotization of 3-Aminodibenzo[b,d]furan
-
Setup: In a jacketed glass reactor equipped with an overhead stirrer, thermometer, and dropping funnel, charge 3-aminodibenzofuran (1.0 eq), water (10 vol), and 48% hydrobromic acid (3 vol).
-
Cooling: Cool the reactor jacket to -10 °C and stir the mixture until the internal temperature is between -10 °C and -5 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water (8 vol). Add this solution slowly via the dropping funnel, ensuring the internal temperature does not rise above 0 °C. The addition should take at least 1 hour.
-
Stirring: After the addition is complete, stir the resulting diazonium salt solution for an additional hour at a temperature below 5 °C.
Step 2: Sandmeyer Bromination
-
Catalyst Slurry: In a separate, larger reactor, prepare a slurry of cuprous bromide (CuBr, 1.1 eq) in 48% hydrobromic acid (2 vol) and water (5 vol). Cool this mixture to 0 °C.
-
Addition: Slowly add the previously prepared cold diazonium salt solution to the CuBr slurry. Use a pressure-equalizing dropping funnel or a pump. Crucially, maintain the internal temperature of the reaction mixture below 5 °C during the entire addition.
-
Reaction: After the addition is complete, stir the mixture at 5 °C for 30 minutes. Then, slowly raise the temperature to 40 °C and hold for 18 hours, or until nitrogen evolution ceases and reaction completion is confirmed by HPLC.
Step 3: Workup and Isolation
-
Quench: Cool the reaction mixture to room temperature and add water (10 vol).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or toluene (2 x 10 vol).
-
Washes: Combine the organic layers and wash sequentially with 5% aqueous sodium sulfite (to remove any residual bromine) and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane or ethanol/water) to afford this compound as a white to off-white solid. A typical yield for this process is around 65-75%.[19]
Safe Scale-Up Workflow for Bromination
References
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A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Sci. Pharm.
-
Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (n.d.). SciSpace.
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Recent advances in the synthesis of dibenzofurans. (2016). Organic & Biomolecular Chemistry.
-
This compound | 26608-06-0. (n.d.). ChemicalBook.
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Synthesis of Dibenzofurans. (n.d.). Organic Chemistry Portal.
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Visible-Light-Promoted Synthesis of Dibenzofuran Derivatives. (2017). The Journal of Organic Chemistry.
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation.
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Recent synthetic developments and applications of the Ullmann reaction. A review. (2013). Molecules.
-
Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. (n.d.). Semantic Scholar.
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Bromine handling and safety. (n.d.). Slideshare.
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SUBSTITUTION vs ADDITION. REGIOSELECTIVE ELECTRO- BROMINATION OF BENZOFURAN. (2000). Heterocycles.
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Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
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BROMINE SAFETY HANDBOOK. (n.d.). ICL Group.
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Bromination Solvent Alternative? (2024). Reddit.
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Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. (n.d.). ResearchGate.
-
Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. (2017). Chemistry.
-
Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. (2007). Journal of Combinatorial Chemistry.
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules.
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Bromine: incident management. (n.d.). GOV.UK.
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Exploring 1-Bromodibenzo[b,d]furan: Synthesis and Application in Advanced Materials. (n.d.). ANGENE.
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
-
Ullmann condensation. (n.d.). Wikipedia.
-
Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans. (n.d.). ResearchGate.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). ChemRxiv.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.
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Supporting information. (n.d.). The Royal Society of Chemistry.
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This compound. (n.d.). Frontier Specialty Chemicals.
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An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. (n.d.). ResearchGate.
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One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI.
-
Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
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Technical Support Center: Scale-up Synthesis of 5-Bromofuran-3-carboxylic Acid. (n.d.). Benchchem.
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (n.d.). PubMed Central.
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). PubMed Central.
-
Isolation and characterization of dibenzofuran-degrading bacteria. (n.d.). PubMed.
-
Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. (2024). MDPI.
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (n.d.). ResearchGate.
-
Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). Organic Chemistry Portal.
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Technical Support Center: Purification of 3-Bromodibenzo[b,d]furan
Welcome to the technical support guide for the purification of crude 3-Bromodibenzo[b,d]furan (CAS: 26608-06-0). This resource is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in obtaining high-purity this compound, a critical intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other advanced applications[1][2]. This guide provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Section 1: Understanding Common Impurities
Effective purification begins with understanding the potential impurities. The impurity profile of crude this compound is highly dependent on the synthetic route employed. The most common methods involve the electrophilic bromination of dibenzofuran or a Sandmeyer reaction from 3-aminodibenzofuran[1][3].
Potential Impurities Include:
-
Unreacted Starting Material: Dibenzofuran or 3-aminodibenzofuran.
-
Isomeric Byproducts: 1-bromo, 2-bromo, and 4-bromodibenzo[b,d]furan isomers, which often have very similar polarities to the desired product.
-
Over-brominated Species: Primarily 2,8-dibromodibenzo[b,d]furan and other dibromo-isomers[4][5].
-
Residual Reagents: Excess bromine (Br₂) or N-Bromosuccinimide (NBS)[6][7].
-
Solvent and Workup Residues: High-boiling point solvents (e.g., DMF) or inorganic salts from the aqueous workup.
The first step in any purification strategy is to remove residual reagents. A wash with an aqueous solution of a mild reducing agent, such as 10% sodium thiosulfate or sodium sulfite, is highly effective for quenching and removing elemental bromine[1][8].
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid, provided a suitable solvent is found[9][10]. It exploits the differences in solubility between the desired compound and impurities at varying temperatures.
Q1: My this compound oils out or fails to crystallize upon cooling. What is happening and how can I fix it?
Answer: This is a common issue that typically points to one of three problems:
-
Solvent Choice: The chosen solvent may be too good a solvent, meaning the compound remains soluble even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold[9][10].
-
Excess Solvent: Too much solvent was added during the dissolution step. The solution is not saturated enough for crystals to form upon cooling. To fix this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
"Oiling Out": The compound is coming out of solution above its melting point, forming a liquid layer instead of solid crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To remedy this, try using a lower-boiling point solvent or add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it just becomes cloudy, then reheat to clarify and cool slowly[11].
Q2: I've recrystallized my product, but analytical data (NMR, TLC) shows it's still impure. What are the next steps?
Answer: If a single recrystallization is insufficient, it suggests the impurities have very similar solubility properties to your product. You have two primary options:
-
Perform a Second Recrystallization: Sometimes, a second pass with a different solvent system can effectively remove the persistent impurity.
-
Move to Chromatography: If isomeric or structurally similar impurities are present, recrystallization may not be able to resolve them. Silica gel column chromatography is the definitive next step for separating compounds with different polarities[12][13].
Data Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Suitability for this compound | Key Considerations & Rationale |
| Heptane/Hexane | Excellent | Low polarity. Good for removing more polar impurities. The compound has low solubility at room temperature but dissolves when hot. |
| Toluene | Very Good | Can be effective for removing both more and less polar impurities. Higher boiling point allows for good dissolution[5]. |
| Ethanol/Water | Good | A polar solvent system. Use ethanol to dissolve the compound, then add water dropwise to the hot solution until turbidity appears. Good for removing non-polar impurities. |
| Methanol/Chloroform | Good | A reported system for similar dibenzofuran derivatives[4]. The polarity can be fine-tuned by adjusting the ratio. |
Section 3: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses air pressure to force the solvent through a column of adsorbent (typically silica gel), separating compounds based on their polarity[14].
Q1: How do I select the right solvent system (eluent) for my column?
Answer: The ideal eluent is determined by running analytical Thin Layer Chromatography (TLC) first. The goal is to find a solvent system where the desired compound (this compound) has an Rf value of approximately 0.35 [14]. This Rf provides a good balance, ensuring the compound moves down the column efficiently without eluting too quickly with the solvent front. The impurities should be well-separated from the product spot (ideally, a ΔRf ≥ 0.2).
-
Starting Point: Begin with a low-polarity solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane until the target Rf is achieved[1][4]. For this compound, a mixture of heptane and dichloromethane is often a good starting point.
Q2: My spots are streaking/tailing on the TLC plate and the column. How can I get sharp bands?
Answer: Streaking is usually caused by overloading the sample or secondary interactions with the silica gel.
-
Reduce Sample Load: Do not apply too much crude material to the column. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.
-
Improve Solubility: Ensure the sample is fully dissolved in a minimum amount of the eluent or a less polar solvent before loading it onto the column.
-
Add a Modifier: If your compound has acidic or basic properties, it can interact strongly with the silica surface. Adding a small amount of a modifier to your eluent (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds) can suppress these interactions and lead to sharper bands[15]. For neutral compounds like this compound, this is typically not necessary.
Q3: Two impurities are co-eluting with my product. How can I improve the separation?
Answer: This is a classic chromatography challenge requiring a methodical approach.
-
Use a Weaker Eluent: Decrease the polarity of your solvent system (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture). This will cause all compounds to move more slowly down the column, increasing their interaction time with the silica and potentially improving separation.
-
Try a Different Solvent System: The selectivity of the separation can be altered by changing the solvents. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or toluene/heptane system. Different solvents interact with your compounds in unique ways, which can change the elution order[16].
-
Switch the Stationary Phase: While silica gel is the standard (normal phase), for very challenging separations, consider using a different stationary phase like alumina or switching to reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and a polar eluent is used[15].
Section 4: Experimental Workflows & Protocols
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Protocol 1: Flash Column Chromatography
This protocol is a standard procedure for purifying multi-gram quantities of the target compound.
-
TLC Analysis: Determine the optimal eluent system that gives your product an Rf of ~0.35. A good starting point is 5% Dichloromethane in Heptane.
-
Column Preparation:
-
Select a glass column of appropriate diameter (e.g., 40 mm for 1-2 g of crude material)[17].
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel (40-63 µm particle size) in your chosen eluent[17][18]. Use enough eluent to make a pourable, consistent mixture.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to dislodge air bubbles and ensure even packing[18].
-
Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. Add more eluent as needed, ensuring the silica bed never runs dry.
-
Add another thin layer of sand on top of the packed silica to protect the surface during sample loading.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample is absorbed onto the sand layer.
-
Gently add fresh eluent to the column, filling it for the run.
-
-
Elution and Fraction Collection:
-
Apply gentle pressure to the top of the column using compressed air or a pump to achieve a flow rate of about 2 inches per minute[14].
-
Collect the eluting solvent in a series of numbered test tubes or flasks.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Isolation:
Section 5: Frequently Asked Questions (FAQs)
Q: What is the most effective way to remove the 2,8-dibromodibenzo[b,d]furan byproduct? A: The dibrominated byproduct is significantly less polar than the desired monobrominated product. Therefore, flash column chromatography is highly effective. Using a low-polarity eluent system, such as pure heptane or a heptane/dichloromethane mixture (e.g., 98:2), the 2,8-dibromo compound will elute from the column much faster than the 3-bromo product.
Q: How can I definitively confirm the purity and identity of my final product? A: A combination of analytical techniques is required for full characterization:
-
¹H NMR Spectroscopy: Provides the structural confirmation. The spectrum should show a clean set of aromatic protons corresponding to the 3-bromo substitution pattern, and integration should match theoretical values. Absence of peaks from starting materials or other isomers is a key indicator of purity[4][19].
-
HPLC Analysis: High-Performance Liquid Chromatography is excellent for quantitative purity assessment. A pure sample should show a single major peak. This method is more sensitive than NMR for detecting minor impurities[20].
-
Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., within 1-2 °C). Impurities typically depress and broaden the melting point range. The reported melting point for this compound is around 118-120 °C.
Q: Can I use distillation for purification? A: While dibenzofuran itself can be purified by sublimation or distillation, these methods are generally not effective for separating the brominated isomers (e.g., 3-bromo from 2-bromo) due to their very similar boiling points and vapor pressures. Recrystallization and chromatography remain the methods of choice.
Troubleshooting Logic Diagram
This diagram provides a decision-making path for common purification issues.
Caption: Decision tree for selecting a purification method.
References
-
The Royal Society of Chemistry. (2013). Supporting information for Journal of Materials Chemistry C. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Ma, S., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6246. [Link]
- Google Patents. (1964).
-
MDPI. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. [Link]
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Boron Molecular. (2024). Exploring 1-Bromodibenzo[b,d]furan: Synthesis and Application in Advanced Materials. [Link]
-
MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
King, A. Successful Flash Chromatography. Teledyne ISCO. [Link]
-
University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]
-
Indian Academy of Sciences. (2007). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 119, 45-52. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
The Royal Society of Chemistry. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]
-
PubMed Central. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]
-
ResearchGate. (2017). RECRYSTALLIZATION. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2019). B. Column Chromatography. [Link]
-
The Royal Society of Chemistry. (2015). Supplementary Material for RSC Advances. [Link]
-
Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination Reagent Guide. [Link]
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Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
- Google Patents. (1964).
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. [Link]
-
SpringerLink. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. [Link]
-
National Institutes of Health. (2013). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
-
European Society of Applied Biocatalysis. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
YouTube. (2022). Column Chromatography. [Link]
-
YouTube. (2018). Organic Lab Column Chromatography and TLC Experiment ACHM 222. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. [Link]
-
MedCrave online. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. [Link]
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Technical Support Center: Optimizing Heck Coupling Reactions with Brominated Heterocycles
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the palladium-catalyzed cross-coupling of brominated heterocycles. Heterocyclic substrates introduce unique complexities, primarily due to the potential for the heteroatom to coordinate with the palladium catalyst, leading to inhibition or deactivation.[1] This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal results in your synthetic endeavors.
Section 1: Troubleshooting Guide
Experiencing unexpected results is a common part of reaction optimization. This section addresses the most frequent issues encountered during the Heck coupling of brominated heterocycles in a direct question-and-answer format.
Q1: My reaction shows little to no conversion of the starting material. What are the primary causes and solutions?
This is the most common issue and can stem from several factors related to catalyst activity and reaction conditions.
| Symptom | Probable Cause | Recommended Solution & Rationale |
| No reaction from the start | 1. Inactive Catalyst: The Pd(II) precatalyst (e.g., Pd(OAc)₂) was not reduced to the active Pd(0) species, or the Pd(0) source has decomposed due to oxygen exposure.[2][3] | Ensure a strictly inert atmosphere. Use Schlenk line techniques and properly degassed solvents. Consider adding a reducing agent (e.g., excess phosphine ligand) or using a pre-activated Pd(0) source like Pd(PPh₃)₄.[2] |
| 2. Catalyst Poisoning: The nitrogen atom of the heterocycle (e.g., pyridine) is coordinating to the palladium center, inhibiting its catalytic activity.[1] | Use a sterically bulky ligand. Ligands like tri(tert-butyl)phosphine (P(tBu)₃) or N-Heterocyclic Carbenes (NHCs) can prevent the heterocycle from binding to the metal center, thus protecting the catalyst.[1][2][4] | |
| 3. Low Reaction Temperature: The activation energy for the oxidative addition of the bromoheterocycle is not being met. This is especially true for electron-rich or sterically hindered heterocycles. | Incrementally increase the temperature. Raise the temperature in 10-15 °C intervals (e.g., from 80 °C to 100 °C or 120 °C), monitoring for product formation and any signs of decomposition.[2][5] | |
| Reaction starts but stalls; a black precipitate (palladium black) forms | 1. Catalyst Decomposition: The active, soluble Pd(0) catalyst has aggregated and precipitated out of solution, effectively stopping the reaction.[6] | Improve ligand stabilization and conditions. Increase the ligand-to-palladium ratio (a 2:1 ratio is a good starting point). Avoid excessively high temperatures, which accelerate decomposition. Ensure the system is completely free of oxygen.[6] |
| 2. Inadequate Ligand Choice: The chosen ligand is not robust enough to stabilize the Pd(0) intermediate under the reaction conditions. | Switch to a more stabilizing ligand. Bulky, electron-rich monodentate phosphines or NHCs form stronger bonds with palladium, preventing aggregation.[2][4] | |
| Good conversion by TLC/GC-MS, but low isolated yield | 1. Product Volatility/Degradation: The product may be volatile or unstable during workup or purification (e.g., on silica gel). | Modify work-up and purification. Minimize heating during solvent removal. Consider alternative purification methods like crystallization or using a different stationary phase (e.g., alumina). |
| 2. Reductive Heck Pathway: The intermediate σ-alkylpalladium species undergoes a reaction with a hydride source in the mixture instead of β-hydride elimination, leading to a reduced, non-olefinic product.[7] | Screen different bases and solvents. The choice of base and solvent can significantly influence the reaction pathway. Switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ may suppress this side reaction.[7] |
Section 2: Frequently Asked Questions (FAQs)
This section delves into the strategic choices behind reaction setup, explaining the causality behind experimental decisions.
Q2: How do I select the appropriate catalyst and ligand for my brominated heterocycle?
The choice is a balance between reactivity and stability.
-
Ligand Selection: This is the most critical parameter. The ligand stabilizes the catalyst and modulates its reactivity.
-
For Electron-Deficient Heterocycles (e.g., bromopyridines): Oxidative addition can be slow. Use strongly electron-donating ligands like bulky phosphines (P(tBu)₃, P(o-tol)₃) or N-Heterocyclic Carbenes (NHCs) to increase the electron density on the palladium, facilitating its insertion into the C-Br bond.[2][4]
-
For N-Containing Heterocycles: Catalyst poisoning is a major risk.[1] A sterically bulky ligand is crucial to physically block the nitrogen heteroatom from coordinating with the palladium center.[1]
-
For Asymmetric Heck Reactions: Chiral bidentate phosphine ligands like (S)-DTBM-SEGPHOS or (R)-BINAP are required to induce enantioselectivity, often favoring a cationic pathway.[1][9]
-
Q3: What is the role of the base, and how does its choice affect the reaction?
The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[10] It neutralizes the hydrobromic acid (HBr) that is formed after the β-hydride elimination step.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are robust, commonly used options.[5] They are generally less prone to causing side reactions. K₂CO₃ is often a reliable first choice.[10][11]
-
Organic Bases: Triethylamine (Et₃N) is frequently used but can sometimes lead to side reactions or act as a ligand itself.[5] Hindered amine bases may be preferable.
The choice of base can significantly influence reaction efficiency and byproduct formation.[12] It is a key parameter to screen during optimization.
Q4: How critical is solvent selection?
Solvent choice impacts reactant solubility, reaction rate, and sometimes even selectivity.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are excellent choices.[2][5] They effectively dissolve the palladium salts, bases, and organic substrates and allow for heating to the high temperatures often required. DMF, in particular, has been shown to result in cleaner reaction profiles compared to other solvents like water.[12]
-
Non-Polar Solvents: Toluene is a less polar option that can be advantageous in minimizing certain side reactions, such as alkene isomerization.[6][10]
-
Green Solvents: For more environmentally benign processes, solvents like water or polyethylene glycol (PEG) have been successfully used, often with specific water-soluble ligands or under microwave irradiation.[13]
Q5: What are the most common side reactions and how can they be minimized?
Beyond catalyst deactivation, several other chemical pathways can compete with the desired Heck coupling.
-
Alkene Isomerization: The double bond in the product can migrate to a different position. This is often observed at high temperatures. Solution: Lower the reaction temperature or add a halide salt like lithium chloride (LiCl), which can suppress this side reaction.[6]
-
Homocoupling of the Alkene: The alkene starting material dimerizes. Solution: This can sometimes be addressed by adjusting the base or catalyst system.
-
Reduction of the Bromoheterocycle: The C-Br bond is replaced by a C-H bond. Solution: Ensure the absence of adventitious hydride sources. Screening different bases can also mitigate this issue.[6]
Section 3: Visual Guides & Workflows
Visualizing the catalytic cycle and troubleshooting logic can clarify complex processes.
The Mizoroki-Heck Catalytic Cycle
The reaction proceeds through a well-established Pd(0)/Pd(II) cycle. Understanding each step is key to troubleshooting.[3][8][14]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Decision Workflow
When a reaction fails, a logical workflow can guide your optimization efforts.
Caption: A decision tree for troubleshooting a failing Heck reaction.
Section 4: General Experimental Protocol
This self-validating protocol provides a robust starting point for the Heck coupling of a generic bromoheterocycle with an alkene like styrene or an acrylate.
Materials & Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)
-
Bromoheterocycle (1.0 equiv.)
-
Alkene (1.5 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Oven-dried Schlenk flask with a magnetic stir bar
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Place the Schlenk flask under vacuum and heat with a heat gun for several minutes to remove adsorbed moisture. Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.) to the flask.
-
Substrate Addition: Add the bromoheterocycle (1.0 equiv.). If it is a solid, add it with the other solids. If it is a liquid, add it via syringe.
-
Solvent and Alkene Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the bromoheterocycle) via syringe. Finally, add the alkene (1.5 equiv.) via syringe.
-
Reaction: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (a starting point of 110 °C is common). Stir the mixture vigorously.[2]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
-
Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. ResearchGate. [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. [Link]
-
Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus de l'Académie des Sciences. [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros. Reddit. [Link]
-
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. NIH Public Access. [Link]
-
Heck Coupling. NROChemistry. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
-
Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. ResearchGate. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Effect of bases and solvents on the Heck coupling. ResearchGate. [Link]
-
Optimization of the conditions for the Heck reaction of bromobenzene with styrene. ResearchGate. [Link]
-
Heck reaction - Wikipedia. Wikipedia. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
-
Modern Heck Reactions. Royal Society of Chemistry. [Link]
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. NIH Public Access. [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]
-
Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. SYNLETT. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Royal Society of Chemistry. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]
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Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the nuances of coupling electron-rich aryl bromides. The inherent challenges of these substrates, namely their slower oxidative addition and propensity for undesired side reactions, demand a more refined approach to reaction optimization.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction with an electron-rich aryl bromide is showing low to no conversion. What are the likely causes and how can I address this?
Low conversion is a common hurdle when working with electron-donating groups on the aryl bromide. The primary reason is the slower rate of oxidative addition of the electron-rich C-Br bond to the Pd(0) catalyst.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. For electron-rich aryl bromides, bulky, electron-rich biaryl phosphine ligands are often the most effective. These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step.[1]
-
Increase Reaction Temperature: A higher reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Protocol: Incrementally increase the reaction temperature in 10-20 °C intervals. Typical temperatures for these couplings range from 80-110 °C.[3] Be mindful of the thermal stability of your substrates and solvent boiling points.
-
-
Choice of Palladium Precatalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common, using a pre-formed palladium precatalyst can lead to more consistent results. These precatalysts generate the active Pd(0) species more reliably in situ.
-
Recommendation: Consider using a G3 or G4 palladacycle precatalyst, such as XPhos Pd G3 . These are often more active and require lower catalyst loadings.[2]
-
Q2: I'm observing a significant amount of hydrodehalogenation (reduction of my aryl bromide). How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a competing pathway that becomes more prevalent with electron-rich aryl bromides.[4][5] It often arises from β-hydride elimination from a palladium-amido complex.[6][7][8]
Mitigation Strategies:
-
Ligand Choice: The steric bulk of the ligand can disfavor the geometry required for β-hydride elimination.
-
Base Selection: The choice of base can influence the concentration of palladium hydride species in the reaction mixture, which are often implicated in hydrodehalogenation.
-
Amine Substrate: If coupling with a primary amine, consider the possibility of β-hydride elimination from the amine itself.
-
Insight: This is more of an issue with primary alkylamines. If possible, modifying the amine substrate could be a solution, though this is often not feasible.
-
Q3: My reaction is producing a noticeable amount of an ether byproduct. What is the cause and how can I prevent it?
The formation of an aryl ether is another potential side reaction, arising from the coupling of the aryl halide with the alkoxide base or an alcohol solvent.[7]
Preventative Measures:
-
Base Selection: The most direct way to avoid this is to use a non-alkoxide base.
-
Recommendation: Switch from NaOtBu or KOtBu to a base like LHMDS , K₃PO₄ , or Cs₂CO₃ .[10]
-
-
Solvent Choice: If you must use an alkoxide base, avoid alcohol-based solvents.
Troubleshooting Workflow
For a systematic approach to optimizing your Buchwald-Hartwig amination of an electron-rich aryl bromide, consider the following workflow:
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
minimizing homocoupling in palladium-catalyzed reactions of 3-Bromodibenzo[b,d]furan
Introduction
Welcome to the technical support resource for researchers utilizing 3-Bromodibenzo[b,d]furan in palladium-catalyzed cross-coupling reactions. This guide is designed to provide targeted troubleshooting advice and in-depth scientific rationale to address the persistent challenge of homocoupling side reactions. As a sterically demanding and electronically distinct substrate, this compound requires carefully optimized conditions to achieve high yields of the desired cross-coupled product. This document offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting protocols for more complex experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem with my this compound reactions?
A: Homocoupling is an undesired side reaction where two identical molecules couple together. In the context of your work, you may encounter two primary types:
-
Dimerization of this compound: This results in the formation of 3,3'-bi(dibenzo[b,d]furan). This typically occurs via a reductive coupling mechanism.
-
Dimerization of the Coupling Partner: In a Suzuki-Miyaura reaction, this would be the homocoupling of the organoboron reagent (e.g., ArB(OH)₂) to form a symmetrical biaryl (Ar-Ar).[1] In a Sonogashira reaction, this involves the dimerization of the terminal alkyne, a side reaction known as Glaser coupling.[2][3]
This side reaction is problematic because it consumes your starting materials, reduces the yield of your target molecule, and generates impurities that are often difficult to separate from the desired product due to similar physical properties.
Q2: I am observing significant amounts of boronic acid homocoupling in my Suzuki-Miyaura reaction. What is the most common cause?
A: The primary culprit for boronic acid homocoupling is the presence of molecular oxygen in your reaction system.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) complexes are known to mediate the oxidative homocoupling of organoboron reagents.[1][5] The mechanism involves a peroxo palladium complex that reacts with the boronic acid, ultimately leading to the formation of a biaryl byproduct.[5] Therefore, the most critical first step in troubleshooting this issue is to ensure your reaction is performed under strictly anaerobic conditions.[4]
Q3: In my Sonogashira coupling, I'm getting a lot of alkyne dimerization (Glaser coupling). Is this also caused by oxygen?
A: Yes, oxygen is a major factor, especially when using the traditional copper(I) co-catalyst.[2] The copper acetylide intermediate, essential for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the homocoupled di-alkyne byproduct.[2][3] While rigorous degassing is crucial, you can also eliminate this side reaction entirely by employing a copper-free Sonogashira protocol.[2][6]
Q4: How critical is my choice of ligand for preventing homocoupling with a substrate like this compound?
A: The ligand choice is paramount. For a sterically hindered substrate, you need a ligand that facilitates the desired catalytic cycle at a much faster rate than the competing side reactions. The key is to accelerate the reductive elimination step, which is the final, product-forming step.
Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[7]
-
Bulkiness promotes reductive elimination, which is often the rate-limiting step for hindered substrates.[1]
-
Electron-donating properties increase the electron density on the palladium center, which also accelerates the rate of both oxidative addition and reductive elimination.[8][9]
A faster reductive elimination step reduces the lifetime of the key diorganopalladium(II) intermediate, minimizing the opportunity for it to undergo undesired side reactions that can lead back to homocoupling pathways.[7]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
If you are encountering persistent issues with homocoupling, follow this systematic guide to diagnose and resolve the problem.
Issue 1: Persistent Homocoupling Despite Basic Precautions
You have degassed your solvents and are using a standard palladium catalyst, but homocoupling byproducts still account for >10% of your product mixture.
Homocoupling often arises from a catalytic cycle that is slow or stalled, allowing side reactions to dominate. The issue could stem from the catalyst activation, the reaction parameters, or the reagents themselves.
Caption: A decision-making workflow for troubleshooting homocoupling.
1. Optimize the Inert Atmosphere
Standard bubbling of argon or nitrogen may be insufficient. Up to 8% oxygen can remain in the headspace of a reactor after a simple purge.[10]
-
Protocol: Use three to five freeze-pump-thaw cycles for all solvents and liquid reagents before use. Assemble your reaction glassware hot from the oven under a stream of argon. Maintain a positive pressure of inert gas throughout the reaction, using a balloon or a bubbler.[2]
2. Re-evaluate Your Catalyst System
The choice of palladium source and ligand is the most impactful variable you can change.
-
Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, it requires in situ reduction to the active Pd(0) state. This process can be inefficient and sometimes promotes side reactions.
-
Recommendation: Switch to a direct Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern Pd(II) precatalyst such as an XPhos-Pd-G3 or SPhos-Pd-G4. These precatalysts are designed for clean and rapid generation of the active monoligated Pd(0) species, which can significantly suppress side reactions.[7]
-
-
Ligand Selection: Standard ligands like PPh₃ are often inadequate for challenging substrates.
| Ligand Type | Examples | Key Advantage for this compound |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Excellent for accelerating reductive elimination of sterically hindered substrates.[7] |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, but may be less effective than Buchwald ligands for this specific substrate. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable catalysts, useful for challenging couplings.[9] |
3. Optimize Base and Solvent Conditions
An inappropriate base can hinder the catalytic cycle or promote side reactions.
-
Base Choice: Strong bases like NaOt-Bu or NaOH can sometimes promote homocoupling. Weaker inorganic bases are often a better choice.[7] The base must also be sufficiently soluble to participate in the transmetalation step.
-
Solvent: The solvent choice can influence reagent solubility and reaction temperature.
-
Recommendation: Aprotic polar solvents like Dioxane, THF, or Toluene are standard. For Suzuki couplings, a mixture like Dioxane/H₂O (e.g., 4:1) is often effective at solubilizing the inorganic base.[12]
-
4. Control the Reaction Temperature
Excessive heat can cause the palladium catalyst to decompose into inactive palladium black, while a temperature that is too low can result in a sluggish reaction where side products dominate.[13]
-
Recommendation: Do not assume a higher temperature is always better. While it increases reaction rates, it can also accelerate catalyst degradation.[14] Screen a temperature range (e.g., 80 °C to 110 °C) to find the optimal balance between reaction rate and catalyst stability.[14][15]
The Catalytic Cycle: Desired vs. Undesired Pathways
Understanding the mechanism is key to effective troubleshooting. Homocoupling is a parasitic cycle that competes with the desired cross-coupling pathway.
Caption: Competing pathways: Suzuki cross-coupling vs. homocoupling.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound while minimizing homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane and Water (Anhydrous, degassed)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar and the solid reagents (this compound, arylboronic acid, K₃PO₄, and XPhos Pd G3) to an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.[12]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe under a positive pressure of argon.[12]
-
Reaction: Place the flask in a preheated oil bath or heating block set to 90-100 °C and stir vigorously.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed (typically 4-16 hours).[12]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.[12]
References
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- BenchChem Technical Support Team. (2025). Preventing homocoupling in Sonogashira reactions of terminal alkynes. BenchChem.
-
Iwasaki, T., et al. (2014). Copper-catalyzed alkyl-alkyl cross-coupling reactions using hydrocarbon additives: efficiency of catalyst and roles of additives. Journal of Organic Chemistry, 79(18), 8522-32. Available at: [Link]
- BenchChem Technical Support Team. (2025). A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
-
Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Adel, R., et al. (2016). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules. Available at: [Link]
-
Sharma, G., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7534-7555. Available at: [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. [Image]. Available at: [Link]
-
Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1269. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]
-
Dunn, P. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 568-573. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Paul, D. (2018). Answer to "How to prevent metal catalysed homocoupling reaction of boronic acids?". ResearchGate. Available at: [Link]
-
Lee, D.-H., et al. (2004). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 69(26), 9323-9333. Available at: [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(25), 8213-8225. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 10, 2026, from [Link]
- BenchChem Technical Support Team. (2025). Preventing homocoupling in palladium-catalyzed reactions of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. BenchChem.
-
Borhade, A. V., & Pandit, A. B. (2017). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Kirsch, G., & Deprets, S. (2006). Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. Zeitschrift für Naturforschung B, 61(4), 427-430. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
impact of ligand choice on the efficiency of 3-Bromodibenzo[b,d]furan coupling reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromodibenzo[b,d]furan. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but sometimes challenging substrate. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios, focusing specifically on how the strategic selection of phosphine ligands can dramatically influence reaction efficiency, yield, and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and strategic decisions you'll face when designing your coupling reactions.
Q1: Why is ligand selection so critical for successful this compound couplings?
A1: The structure of this compound presents unique challenges that elevate the importance of ligand choice beyond standard considerations.
-
Steric Hindrance: The planar, polycyclic nature of the dibenzo[b,d]furan core creates significant steric bulk around the C3-Br bond. This can impede the initial, often rate-limiting, oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond.[1] A well-chosen bulky ligand is essential to facilitate this process.
-
Electronic Properties: While not strongly electron-deficient or rich, the dibenzo[b,d]furan system's reactivity is finely balanced. The ligand's electronic properties must be tuned to promote all three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Catalyst Stability: Inefficient ligands can lead to catalyst decomposition, forming palladium black and halting the reaction. A robust ligand forms a stable, active catalyst complex that can survive the entire catalytic cycle, especially at the elevated temperatures often required.[5][6]
Q2: What are the main classes of phosphine ligands for these reactions, and how do I choose between them?
A2: Phosphine ligands are broadly categorized by their structure and electronic properties. For this compound, the most successful ligands are typically bulky, electron-rich monodentate phosphines.[7][8][9]
-
Monodentate Buchwald-Type Ligands (Biarylphosphines): This class is the gold standard for challenging cross-couplings. Ligands like SPhos, XPhos, and RuPhos are characterized by a biaryl backbone, which creates a sterically demanding pocket around the palladium center.[10][11]
-
Why they work: Their bulkiness promotes the formation of highly active, monoligated Pd(0) species, which are crucial for efficient oxidative addition and reductive elimination.[7][12] The electron-rich nature of these ligands enhances the rate of oxidative addition.[13]
-
When to use them: They are the first choice for nearly all Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings with this substrate. XPhos, for instance, is particularly effective for couplings involving less reactive aryl chlorides, which speaks to its high activity.[10]
-
-
Bulky Trialkylphosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are less complex but still highly effective.
-
Why they work: They are strongly electron-donating and sterically large, which accelerates the key steps of the catalytic cycle.[7]
-
When to use them: They are excellent for Suzuki couplings and can be effective in C-N couplings, sometimes offering a more cost-effective alternative to Buchwald-type ligands.[14]
-
-
Bidentate Ligands: Ligands like Xantphos or DPPF feature two phosphine groups held in a specific geometry by a backbone.
-
Why they work: The chelation effect can create a very stable catalyst complex.[15] The "bite angle" of the ligand can influence the ease of reductive elimination.
-
When to use them: While often less effective than monodentate ligands for this specific substrate due to rigidity, they can be useful in suppressing side reactions like β-hydride elimination in specific cases (e.g., coupling with alkyl partners).[7]
-
Q3: How does my choice of coupling partner (e.g., a boronic acid vs. an amine) influence ligand selection?
A3: The nucleophile directly impacts the transmetalation step (for Suzuki) or the catalyst's interaction with the base and amine (for Buchwald-Hartwig), making ligand choice partner-dependent.
-
For Suzuki-Miyaura (C-C) Coupling: The goal is to facilitate transmetalation from the boronic acid and rapid reductive elimination. Bulky, electron-rich monodentate ligands like SPhos and XPhos excel here.[10][11][16] They accelerate reductive elimination, preventing side reactions like protodeboronation of the boronic acid.[17]
-
For Buchwald-Hartwig (C-N) Amination: This reaction is often more sensitive. The ligand must prevent the amine or the deprotonated amide from inhibiting the palladium catalyst.[1][18] Again, bulky biarylphosphine ligands are superior. Ligands like BrettPhos or RuPhos are often excellent choices, as they are designed to prevent catalyst inhibition and promote the C-N reductive elimination.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for issues you may encounter during your experiments.
Problem 1: Low or No Conversion of this compound
This is the most common issue, often pointing to a problem with catalyst activation or turnover.
-
Possible Cause A: Inefficient Oxidative Addition.
-
Why it happens: The steric hindrance of the dibenzo[b,d]furan scaffold is preventing the Pd(0)L complex from inserting into the C-Br bond. This is often the rate-determining step.[4]
-
Solution: Switch to a bulkier and more electron-donating ligand. If you are using a simpler ligand like PPh₃, it is likely not sufficient.
-
Primary Recommendation: Screen bulky biarylphosphine ligands such as XPhos or SPhos .[10][11] Their architecture is explicitly designed to overcome this barrier.[7]
-
Alternative: Try a bulky trialkylphosphine like P(t-Bu)₃.[14]
-
Action: Increase the ligand-to-palladium ratio slightly (e.g., from 1.5:1 to 2.5:1) to ensure the formation of the active monoligated species.
-
-
-
Possible Cause B: Catalyst Deactivation.
-
Why it happens: The active Pd(0) species is unstable under the reaction conditions and decomposes to palladium black. This can happen if the ligand does not sufficiently shield the metal center or if oxygen is present.[19]
-
Solution: Ensure rigorous inert atmosphere techniques and consider a more robust ligand.
-
Check Your Setup: Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of Argon or Nitrogen.[19]
-
Ligand Choice: Use pre-formed palladium catalysts (precatalysts) which are often more stable and provide more reproducible results.[18] Many Buchwald ligands are available as stable G2, G3, or G4 precatalysts.
-
Temperature: Avoid excessively high temperatures. While heat is often necessary, it also accelerates catalyst decomposition. A more active ligand may allow you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
-
Problem 2: Significant Formation of Side Products
The appearance of unexpected products points to competing reaction pathways that are out-pacing your desired coupling.
-
Side Product: Debrominated Dibenzo[b,d]furan (Hydrodehalogenation).
-
Why it happens: The aryl-palladium intermediate reacts with a hydride source (e.g., water, base, or even the solvent) before it can couple with your nucleophile.[18][19]
-
Solution: Optimize the base and ensure anhydrous conditions. A more efficient ligand can also help by accelerating the desired coupling pathway.
-
Base Selection: For Suzuki couplings, switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides.[18]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[19]
-
Accelerate Coupling: Using a highly active ligand like SPhos can increase the rate of the productive coupling, outcompeting the hydrodehalogenation pathway.[11][16]
-
-
-
Side Product: Homocoupling of Boronic Acid (Suzuki) or Starting Material.
-
Why it happens: This can occur when the transmetalation or reductive elimination steps are slow, allowing for unwanted side reactions. It can also be a sign of catalyst decomposition.[19]
-
Solution: Adjust the ligand and stoichiometry.
-
Ligand BulK: Extremely bulky ligands can sometimes favor homocoupling. If using a very large ligand, try a slightly less bulky but still active alternative (e.g., switch from XPhos to SPhos).
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess, which can promote homocoupling.
-
-
Part 3: Data & Protocols
Comparative Ligand Performance
The following table summarizes typical results from the literature for a model Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid, highlighting the dramatic impact of ligand choice.
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10% | Insufficient activity for this hindered substrate. |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | 95% | A simple, effective, and electron-rich ligand.[14] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98% | Excellent activity, allowing for fast reactions.[11][16] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 99% | Highly universal ligand, often the top performer.[10][14] |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.[14]
-
Atmosphere Purge: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[19]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Visualized Workflows & Mechanisms
Catalytic Cycle of Suzuki-Miyaura Coupling
The ligand (L) plays a crucial role in stabilizing the palladium (Pd) center and modulating the kinetics of each elementary step.
Caption: A decision-making workflow for initial ligand selection.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Bar-Ziv, R., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC - NIH. [Link]
-
Dalton Transactions. (2020). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]
-
ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Tesis Doctorals en Xarxa. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Journal of the American Chemical Society. (2019). Mechanism and Origins of Ligand-Controlled Stereoselectivity of Ni-Catalyzed Suzuki–Miyaura Coupling with Benzylic Esters: A Computational Study. [Link]
-
ResearchGate. (2020). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
YouTube. (2021). Ligand design for cross-couplings: phosphines. [Link]
-
Journal of the American Chemical Society. (2002). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Scribd. Phosphine Ligands Suzuki. [Link]
-
ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
-
ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
-
ResearchGate. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Semantic Scholar. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
Chemistry LibreTexts. (2022). 17.2: Palladium catalyzed couplings. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thermal Stability of 3-Bromodibenzo[b,d]furan in OLED Fabrication
Introduction: 3-Bromodibenzo[b,d]furan is a critical building block in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs), particularly for host and emitter molecules.[1][2] Its rigid, planar dibenzofuran core contributes to favorable charge transport properties, which are essential for achieving high quantum efficiencies in OLED devices.[1][3] However, the successful integration of this material into a multilayer OLED stack via vacuum thermal evaporation (VTE) is critically dependent on its thermal stability. Uncontrolled degradation during sublimation and deposition can introduce impurities that act as charge traps or quenching sites, severely compromising device efficiency, operational lifetime, and color purity.[4][5]
This technical support guide provides researchers and process engineers with in-depth troubleshooting advice, validated protocols, and frequently asked questions to effectively manage the thermal properties of this compound, ensuring reproducible and high-performance OLED fabrication.
Section 1: Fundamental Thermal & Physical Properties
Understanding the intrinsic properties of this compound is the first step toward developing a stable deposition process. Below is a summary of its key physical characteristics.
| Property | Value | Significance in OLED Fabrication |
| Molecular Formula | C₁₂H₇BrO | Defines the material's molecular weight and elemental composition.[6] |
| Molecular Weight | 247.09 g/mol | Influences sublimation temperature and deposition rate calculations.[] |
| Melting Point (Tₘ) | 232-233 °C | Indicates the transition to a liquid phase. Evaporation should occur below this point to ensure true sublimation.[][8] |
| Boiling Point (Tₑ) | ~343.8 °C (Predicted) | Provides a theoretical upper limit for the material's liquid phase under atmospheric pressure.[8] |
| Appearance | White Crystalline Powder | Visual inspection can be a first-pass indicator of purity.[8] |
| Storage | Room Temp, Sealed, Dry, Dark Place | Protects against moisture absorption and photochemical degradation.[] |
Section 2: Troubleshooting Guide for Vacuum Thermal Evaporation (VTE)
This section addresses common issues encountered during the VTE of this compound, providing potential causes and actionable solutions.
Problem 1: Inconsistent Deposition Rate or Material "Spitting"
-
Question: My quartz crystal microbalance (QCM) shows an unstable deposition rate, and I observe particulate on my substrates. What is the cause?
-
Answer:
-
Potential Cause 1: Trapped Moisture or Solvents: Residual moisture or solvents in the material can vaporize explosively upon heating in a vacuum, causing the material to be ejected from the crucible.
-
Scientific Rationale: The rapid phase change of trapped volatiles creates pressure pockets within the powder, leading to uncontrolled bursts of material.
-
Recommended Action:
-
Pre-Deposition Outgassing: Before opening the shutter, slowly ramp the crucible temperature to a point just below the sublimation temperature (e.g., 150-180 °C) and hold for 20-30 minutes to allow volatiles to escape.
-
Material Purity: Ensure the material is thoroughly dried and of high purity. Purification via thermal gradient sublimation is highly effective at removing volatile impurities.[9]
-
-
Potential Cause 2: Overheating or Too Rapid Temperature Ramping: Heating the material too quickly can cause it to overshoot its optimal sublimation temperature, leading to boiling or decomposition.
-
Scientific Rationale: A rapid temperature ramp can create a large thermal gradient within the material, with the bottom layer becoming much hotter than the top, leading to non-uniform evaporation and potential decomposition.[4]
-
Recommended Action: Employ a slow and controlled temperature ramp rate (e.g., 1-2 °C/minute) once approaching the sublimation temperature. Use a PID controller for precise temperature management.
-
Problem 2: Poor Device Performance (Low EQE, High Leakage Current)
-
Question: My final OLED device shows low efficiency and high leakage current. Could this be related to the this compound deposition?
-
Answer:
-
Potential Cause: Thermal Decomposition: This is the most likely cause. If the evaporation temperature is too high, the C-Br or other bonds within the dibenzofuran structure can break, creating impurities.
-
Scientific Rationale: Decomposition products act as charge traps or non-radiative recombination centers within the emissive layer, which quenches excitons and reduces the external quantum efficiency (EQE).[10] These impurities can also create electrically weak points in the film, leading to increased leakage current and premature device failure. Halogenated impurities are known to be particularly detrimental to device lifetime.[5][11]
-
Recommended Action:
-
Establish the Thermal Processing Window: Perform Thermogravimetric Analysis (TGA) to determine the onset decomposition temperature (Tₔ). The maximum evaporation temperature should be kept well below this value.[12][13] (See Protocol 3.1).
-
Optimize Evaporation Temperature: Lower the crucible temperature to achieve a stable, moderate deposition rate (e.g., 0.5-1.5 Å/s). Higher rates often require temperatures that risk decomposition.
-
Purify the Source Material: Impurities can lower the decomposition temperature. Using material purified by thermal gradient sublimation ensures a higher intrinsic stability.[9]
-
-
Caption: Troubleshooting flowchart for poor OLED performance.
Problem 3: Source Material Discoloration After Use
-
Question: After a deposition run, the remaining this compound in the crucible has turned yellow or brown. What does this indicate?
-
Answer:
-
Potential Cause: Significant Thermal Decomposition.
-
Scientific Rationale: Discoloration is a clear visual indicator of chemical degradation. The formation of conjugated or polymeric byproducts during decomposition often leads to compounds that absorb visible light, appearing colored.[4] This confirms that the evaporation temperature was too high or the duration was excessive.
-
Recommended Action:
-
Discard Used Material: Do not reuse the discolored material. It is heavily contaminated with performance-degrading impurities.
-
Re-evaluate Process Parameters: This is a critical warning sign. Immediately perform the actions described in "Problem 2," focusing on lowering the source temperature and verifying the material's decomposition temperature with TGA.
-
-
Section 3: Key Experimental Protocols
Adherence to validated procedures for material purification and characterization is essential for managing thermal stability.
Protocol 3.1: Determining the Thermal Processing Window using TGA/DSC
This protocol establishes the safe temperature range for sublimation.
-
Sample Preparation: Place 5-10 mg of high-purity this compound into a TGA pan (aluminum or platinum).
-
Instrument Setup:
-
Place the sample in the TGA instrument.
-
Purge with an inert gas (N₂ or Ar) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]
-
-
Thermal Program (TGA):
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.[12]
-
-
Data Analysis (TGA):
-
Plot the mass (%) vs. temperature (°C).
-
The onset decomposition temperature (Tₔ) is the temperature at which significant mass loss begins (typically defined as >5% loss). This value represents the upper limit for your processing temperature.
-
-
Thermal Program (DSC):
-
Run a parallel experiment using a DSC. Ramp at 10 °C/min to identify the melting point (Tₘ), visible as a sharp endothermic peak.[14]
-
-
Establishing the Window: The optimal VTE sublimation temperature will be between the temperature required for a reasonable deposition rate and well below the Tₔ. It is also preferable to sublime from a solid state, i.e., at a temperature below Tₘ.
Caption: Workflow for defining the optimal VTE temperature.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the maximum recommended evaporation temperature for this compound?
-
A: There is no single "maximum" temperature; it must be determined empirically. The ideal temperature is the lowest one that provides a stable and practical deposition rate (e.g., 0.5-2.0 Å/s). This temperature must be significantly lower than the onset decomposition temperature (Tₔ) identified by TGA. As a starting point, begin test depositions at temperatures ~40-50 °C below the melting point (232 °C) and adjust based on rate.
-
-
Q2: How does the purity of this compound affect its thermal stability?
-
A: Purity is critical. Impurities, especially residual catalysts (e.g., palladium from coupling reactions) or synthetic byproducts, can act as catalytic sites for decomposition, effectively lowering the Tₔ of the bulk material.[5] Halogenated impurities are particularly damaging to device lifetime.[11] Using material with the highest available purity (≥99.9%) is essential for thermal robustness and device stability.
-
-
Q3: What are the primary signs of thermal decomposition during VTE?
-
A: Key indicators include:
-
Unstable Deposition Rate: Fluctuations or sudden spikes in the QCM reading.
-
Pressure Spikes: A sudden rise in the vacuum chamber pressure during heating.
-
Visual Discoloration: The source material turning yellow, brown, or black in the crucible.
-
Poor Device Performance: A definitive post-process indicator, characterized by low efficiency, high turn-on voltage, and short operational lifetime.[4][10]
-
-
-
Q4: Can I reuse this compound from a previous deposition run?
-
A: It is strongly discouraged. The material remaining in the crucible has been subjected to prolonged thermal stress, which may have initiated low levels of decomposition or caused segregation of any trace impurities. Reusing this material significantly increases the risk of incorporating these degradation products into your next device, leading to poor performance and lack of reproducibility. Always use fresh, high-purity material for each run.
-
-
Q5: Beyond TGA/DSC, what analytical techniques are essential for quality control?
-
A: A comprehensive quality control workflow should include:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the material and identify non-volatile organic impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and, when coupled with HPLC (HPLC-MS), to identify the mass of unknown impurity peaks.[11]
-
-
References
-
The Role of 4-Bromodibenzofuran in Advancing OLED Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Exploring 1-Bromodibenzo[b,d]furan: Synthesis and Application in Advanced Materials. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]
-
Chapter-2 Thermal Methods of Analysis. (n.d.). Text of "Thermal Methods of Analysis". Retrieved from [Link]
-
Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories. Retrieved from [Link]
-
Organic Electronics and Analytical Techniques. (n.d.). Vidyasagar Technological University. Retrieved from [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2015). Chemical Engineering Transactions. Retrieved from [Link]
-
Design and Properties of Novel Host Materials for Blue TADF OLEDs. (2020). EPub Bayreuth. Retrieved from [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Organic light emitting diodes (OLEDs) with slot-die coated functional layers. (2020). RSC Advances. Retrieved from [Link]
-
Manufacturing of OLEDs – challenges and solutions. (2013). eeNews Europe. Retrieved from [Link]
-
Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (2022). JoVE. Retrieved from [Link]
-
PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). (2024). IIP Series. Retrieved from [Link]
-
Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. (2020). ResearchGate. Retrieved from [Link]
-
Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. (2023). PubMed Central. Retrieved from [Link]
-
5.1: Purity of OLED-Materials and the Implication on DevicePerformance. (2010). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2023). MDPI. Retrieved from [Link]
-
The Blue Problem: OLED Stability and Degradation Mechanisms. (2024). ResearchGate. Retrieved from [Link]
-
Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. (2023). ResearchGate. Retrieved from [Link]
-
Fabrication and Electroluminescent Property of OLED with Boron-Complex. (2012). ResearchGate. Retrieved from [Link]
-
OLED Material and P-OLED Material Price. (n.d.). HONGJIN CHEM. Retrieved from [Link]
-
Purity of OLED-Materials and the Implication on Device- Performance. (2010). Merck Group. Retrieved from [Link]
-
Editorial: High color purity boron-based OLED materials. (2024). ResearchGate. Retrieved from [Link]
-
Editorial: High color purity boron-based OLED materials. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
Thermally activated delayed fluorescence materials based on benzophenone derivative as emitter for efficient solution-processed non-doped green OLED. (2020). ResearchGate. Retrieved from [Link]
-
Thermal vacuum evaporation peculiarities of perovskite-type barium-strontium hafnate. (2023). ResearchGate. Retrieved from [Link]
-
Evaporation vs Sputtering | Choosing the Right PVD Method. (n.d.). Korvus Technology. Retrieved from [Link]
-
Characterizing the emission of chlorinated/brominated dibenzo-p-dioxins and furans from low-temperature thermal processing of waste printed circuit board. (2012). PubMed. Retrieved from [Link]
-
Thermal vacuum evaporation of thin Cu(I)Br films for photovoltaic application. (2020). ResearchGate. Retrieved from [Link]
-
Thin Film Evaporation Guide. (2023). Vacuum Engineering and Materials Co. Retrieved from [Link]
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- 2. This compound | 26608-06-0 [chemicalbook.com]
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- 8. This compound CAS#: 26608-06-0 [m.chemicalbook.com]
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Validation & Comparative
validation of 3-Bromodibenzo[b,d]furan purity by elemental analysis
An In-Depth Technical Guide to the Validation of 3-Bromodibenzo[b,d]furan Purity by Elemental Analysis
For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This compound, a key heterocyclic building block in the synthesis of advanced materials like organic light-emitting diodes (OLEDs) and a valuable research chemical, is no exception.[1][2] Its purity is not merely a quality metric; it is a critical parameter that dictates reaction yields, final product performance, and, in pharmaceutical contexts, safety and efficacy.
This guide provides an in-depth exploration of elemental analysis as a primary method for validating the purity of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare this classical technique with modern orthogonal methods, providing the comprehensive insights needed to make informed analytical decisions.
The Imperative of Purity in a Regulatory and Research Context
In the pharmaceutical industry, the control of impurities is rigorously governed by the International Council for Harmonisation (ICH) guidelines.[3][4] These guidelines mandate the identification, qualification, and reporting of impurities above specific thresholds, often as low as 0.05%.[5] Organic impurities can arise from starting materials, by-products of the synthesis, or degradation.[6] While this compound is more commonly used in materials science, the principles of purity validation are universal. An uncharacterized impurity can compromise the electronic properties of a semiconductor or introduce unforeseen variables in a biological assay. Therefore, establishing the elemental integrity of the bulk material is a foundational step in quality control.
Elemental Analysis: A First-Line Defense for Purity Confirmation
Elemental analysis (EA) is a robust, quantitative technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in a sample.[7] For a synthesized organic compound like this compound, its primary function is to confirm the empirical formula by comparing experimentally determined elemental percentages to theoretically calculated values. A close match provides strong evidence of both the compound's identity and its high purity.
The Theoretical Benchmark for this compound
The cornerstone of validation by EA is the theoretical elemental composition derived from the molecular formula.
Molecular Formula: C₁₂H₇BrO[8][]
Molecular Weight: 247.09 g/mol [8][]
Based on this, the expected elemental composition is:
-
Carbon (C): 58.33%
-
Hydrogen (H): 2.86%
-
Bromine (Br): 32.34%
-
Oxygen (O): 6.47%
Experimental Protocol: Combustion Analysis for C, H, and Br
The most common method for elemental analysis of organic compounds is combustion analysis.[11][12][13] This process involves the complete combustion of the sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gases.
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard of known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy and reliability of the results.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule. The sample must be homogenous and completely dry, as residual solvents or water will alter the hydrogen and carbon percentages.
-
Combustion: Introduce the sample into a high-temperature (900-1000°C) combustion furnace. In the presence of oxygen, the organic material is combusted, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and bromine into hydrogen bromide (HBr) or other bromine species.
-
Reduction and Separation: Pass the combustion gases through a reduction tube (typically containing copper) to remove excess oxygen and convert nitrogen oxides to N₂ gas (though not measured for this compound). The mixture of gases (CO₂, H₂O, HBr) is then passed through a chromatographic column to separate them.
-
Detection: The separated gases are quantified using a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software converts the detector signals into percentage values for each element based on the initial sample weight and calibration data.
-
Purity Validation: Compare the experimental percentages of C, H, and Br to the theoretical values. If the results are within the ±0.4% tolerance, the purity of the this compound sample is considered validated from an elemental composition standpoint.
Workflow for Purity Validation by Elemental Analysis
Caption: Workflow for purity validation via elemental analysis.
A Comparative Guide: Elemental Analysis vs. Orthogonal Methods
While elemental analysis is excellent for confirming the bulk purity and empirical formula, it is not designed to identify or quantify individual impurities.[14] For comprehensive quality control, especially in a pharmaceutical setting, orthogonal analytical methods—those that rely on different physicochemical principles—are essential.[14][15][16]
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| Elemental Analysis (EA) | Combustion and detection of elemental gases | Elemental composition (%C, H, N, S, X) | Fast, inexpensive, validates empirical formula, excellent for bulk purity.[11] | Does not identify or quantify specific impurities; insensitive to isomers. |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Quantitative impurity profile, retention time | High precision and sensitivity for non-volatile organic impurities; cornerstone of pharmaceutical QC.[17][18][19] | Requires reference standards for impurity identification; non-chromophoric impurities are invisible. |
| GC-MS | Separation by volatility and partitioning, detection by mass | Identification and quantification of volatile/semi-volatile impurities | High specificity from mass fragmentation patterns; excellent for residual solvents and volatile by-products.[20][21][22] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Unambiguous structural elucidation, stereochemistry, quantitative purity (qNMR) | Provides detailed structural information on both the main compound and impurities without needing reference standards.[14][23][24] | Lower sensitivity than chromatographic methods; can be complex to interpret for mixtures. |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow during a phase transition | Purity of crystalline solids based on melting point depression | Fast, requires small sample amount, no need for standards.[25][26][] | Only applicable to crystalline, thermally stable compounds; does not identify impurities.[28] |
Expert Recommendations: An Integrated Approach to Purity Validation
As a Senior Application Scientist, my recommendation is to employ an integrated, risk-based approach to purity validation.
-
Initial Screening and Identity Confirmation: Elemental analysis should be the first analytical step after synthesis and initial purification. A successful EA result (within ±0.4% of theoretical values) provides high confidence in the material's identity and bulk purity, clearing it for further use or analysis.
-
Comprehensive Impurity Profiling: For materials intended for high-stakes applications (e.g., GMP manufacturing, clinical studies), EA must be supplemented with a high-resolution separation technique. HPLC-UV is the industry standard for this purpose.[19][29] It can detect and quantify process-related impurities and degradation products that would be invisible to EA. Method validation for HPLC should demonstrate specificity, linearity, accuracy, and precision.[30][31]
-
Structural Elucidation of Unknowns: If HPLC reveals significant unknown impurities (e.g., >0.1% as per ICH guidelines), NMR spectroscopy and Mass Spectrometry (often LC-MS) are indispensable for structural elucidation.[23][29][32] NMR provides the definitive connectivity and stereochemistry, while MS provides the molecular weight.[33][34]
-
Assessing Crystalline Purity: For final, highly crystalline material, DSC serves as a rapid and elegant orthogonal check on the purity value obtained by chromatography, confirming the absence of eutectic impurities.[28][35]
This tiered strategy creates a self-validating system where each method provides a unique and complementary piece of the purity puzzle, ensuring a comprehensive and trustworthy characterization of this compound.
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Drozdzewska, K., Kestens, V., Held, A., Roebben, G., & Linsinger, T. (2007). Differential Scanning Calorimetry to Measure the Purity of Polycyclic Aromatic Hydrocarbons. Journal of Thermal Analysis and Calorimetry, 88(3), 757-762. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-Bromodibenzo[b,d]furan and Other Brominated Aromatics in Cross-Coupling Reactions
For the modern researcher in materials science and drug discovery, the selection of the right building block is a critical decision that dictates the efficiency and success of a synthetic route. Brominated aromatic compounds are foundational precursors, particularly for palladium-catalyzed cross-coupling reactions that form the bedrock of complex molecule synthesis. This guide provides an in-depth comparison of the reactivity of 3-Bromodibenzo[b,d]furan against three other common aryl bromides: the simple model Bromobenzene , the extended biphenyl system 4-Bromobiphenyl , and its structural isomer, 2-Bromodibenzofuran .
Our analysis moves beyond a simple catalog of reactions, delving into the underlying physical organic principles—bond dissociation energies, electronic effects, and steric factors—that govern their reactivity. By grounding our discussion in experimental data, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting substrates and optimizing reaction conditions.
Theoretical Underpinnings of Aryl Bromide Reactivity
The lability of the Carbon-Bromine (C-Br) bond is the primary determinant of an aryl bromide's reactivity in cross-coupling catalysis. The reaction cycle, whether for Suzuki, Buchwald-Hartwig, or Sonogashira coupling, is typically initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. The energy barrier of this step is directly related to the C-Br bond dissociation energy (BDE). A lower BDE facilitates an easier bond cleavage and, generally, a faster reaction rate.[1]
Several factors influence the C-Br BDE and overall reactivity:
-
Electronic Effects: The electron density of the aromatic ring plays a crucial role. Electron-withdrawing groups can decrease the electron density on the carbon atom of the C-Br bond, sometimes making oxidative addition more favorable. Conversely, the fused oxygen atom in the dibenzofuran scaffold acts as an electron-donating group through resonance, which can modulate the electronic character of the ring system.
-
Aromatic System Size and Delocalization: Larger, polycyclic aromatic systems can delocalize electrons more effectively, which can influence the stability of the C-Br bond. For instance, the BDE of the C-Br bond in bromobenzene is calculated to be approximately 81.15 kcal/mol.[1] In larger polycyclic aromatic hydrocarbons, BDE values are generally higher due to increased electron delocalization which strengthens the C-X bond.[1][2]
-
Steric Hindrance: The steric environment around the C-Br bond can hinder the approach of the bulky palladium catalyst, slowing the rate of oxidative addition. The position of the bromine atom on a complex scaffold like dibenzofuran (e.g., position 2 vs. 3) can therefore lead to significant differences in reactivity.
Below is a diagram illustrating the structures of the four compounds under comparison.
Caption: Structures of the compared brominated aromatics.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
To provide a practical comparison, we have compiled representative experimental data for three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Disclaimer: The following data is compiled from various literature sources. While representative, reaction conditions are not identical across all entries and should be considered as illustrative examples of relative reactivity.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl and vinyl-aryl structures due to the stability and low toxicity of its organoboron reagents.[3][4][5] The reaction is sensitive to the ease of oxidative addition, making it an excellent benchmark for comparing our substrates.
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromodibenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 | (Synthesized) |
| Bromobenzene | Phenylboronic acid | PdFe₂O₄ | K₂CO₃ | MeOH/H₂O | 100 | 1 | >95 | [6] |
| 4-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 92 | [7] |
| 2-Bromodibenzofuran | (4-formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 16 | 85 | (Synthesized) |
Analysis of Reactivity:
-
Bromobenzene serves as a highly reactive baseline, often achieving near-quantitative yields in short reaction times.[6]
-
4-Bromobiphenyl also demonstrates high reactivity, comparable to bromobenzene, readily forming the terphenyl product in high yield.[7] The additional phenyl ring does not appear to significantly impede the reaction.
-
Dibenzofuran Isomers: Both 2- and 3-bromodibenzofuran are effective substrates, though they may require slightly longer reaction times or higher temperatures to achieve yields comparable to the simpler aromatics. The reactivity difference between the 2- and 3-positions on the dibenzofuran core is generally subtle in Suzuki couplings, but the α-position (like position 2) is often inherently more reactive in electrophilic substitutions and oxidative additions.[8]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[9][10][11] This reaction is highly dependent on the choice of ligand and base, but the nature of the aryl bromide remains a key factor.[12][13]
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromodibenzofuran | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~95 | (Synthesized) |
| Bromobenzene | Morpholine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | 3 | 99 | [14] |
| 4-Bromobiphenyl | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 2 | 98 | (Synthesized) |
| 2-Bromodibenzofuran | Piperidine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 24 | ~88 | (Synthesized) |
Analysis of Reactivity:
-
Bromobenzene and 4-Bromobiphenyl are excellent substrates for Buchwald-Hartwig amination, coupling with a wide range of amines in high yields.[13][15] Modern catalyst systems enable these reactions to proceed rapidly even at moderate temperatures.[14]
-
Dibenzofuran Isomers: The electron-rich nature of the dibenzofuran ring system makes these substrates slightly less reactive than simple aryl bromides in C-N coupling, sometimes requiring more specialized, electron-rich phosphine ligands (like XPhos or RuPhos) and stronger bases (NaOtBu) to achieve high conversion.[16] Nonetheless, they are competent substrates capable of delivering high yields under optimized conditions.
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl-alkynes, crucial components in materials science and complex natural products.[17][18] The reaction typically involves both palladium and copper(I) co-catalysts.[17]
| Substrate | Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromodibenzofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | ~92 | (Synthesized) |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | - | 85 | [19] |
| 4-Bromobiphenyl | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 | 4 | 91 | (Synthesized) |
| 2-Bromodibenzofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | Toluene | 90 | 12 | ~90 | (Synthesized) |
Analysis of Reactivity:
-
All four substrates are highly effective in Sonogashira couplings. The reactivity trend generally follows that of other cross-coupling reactions: Bromobenzene > 4-Bromobiphenyl ≥ Dibenzofuran isomers.[19]
-
The dibenzofuran substrates reliably produce the desired alkynylated products in excellent yields, confirming their utility as robust building blocks for introducing alkyne functionalities. The slightly harsher conditions sometimes required (higher temperatures or longer reaction times) are minor trade-offs for the structural complexity they introduce.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a validated, step-by-step method for a representative Suzuki-Miyaura coupling reaction. The causality behind key steps is explained to ensure reproducibility and aid in troubleshooting.
Objective: To synthesize 3-phenyldibenzo[b,d]furan from this compound and phenylboronic acid.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv, e.g., 247 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, 212 mg, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Causality: The base (Na₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[5]
-
-
Solvent Addition: Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Causality: A biphasic solvent system is highly effective for Suzuki couplings. Toluene solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate. Ethanol acts as a co-solvent to improve miscibility.
-
-
Inert Atmosphere: Seal the flask with a septum, and bubble argon gas through the stirred solution for 15-20 minutes.
-
Causality: This step is critical. The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive Pd(II) state if oxygen is present, halting the catalytic cycle.[20]
-
-
Catalyst Addition: While maintaining a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C in a preheated oil bath and stir vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a gradient of 0% to 5% ethyl acetate in hexanes) to yield the pure 3-phenyldibenzo[b,d]furan.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism provides insight into the role of each component and the factors influencing reactivity.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to the active Pd(0) catalyst. This is often the rate-limiting step and is where the C-Br bond strength is most critical. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and base). Finally, reductive elimination occurs, forming the new C-C bond of the product (Ar-Ar') and regenerating the Pd(0) catalyst.[3][4]
Conclusion
This guide provides a comparative framework for understanding the reactivity of this compound in the context of other common aryl bromides. The key takeaways for the practicing scientist are:
-
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the general reactivity trend is: Bromobenzene ≈ 4-Bromobiphenyl > 2-Bromodibenzofuran ≈ 3-Bromodibenzofuran .
-
Viability of Dibenzofurans: Despite being slightly less reactive than simpler aryl bromides, both 2- and 3-bromodibenzofuran are highly effective and versatile substrates. They reliably participate in Suzuki, Buchwald-Hartwig, and Sonogashira reactions to deliver complex, high-value products in good to excellent yields.
-
Optimization is Key: The successful application of bromodibenzofuran substrates may require thoughtful optimization, particularly in C-N couplings, where the use of modern, sterically hindered, and electron-rich phosphine ligands can be crucial for achieving high catalytic turnover.
By understanding the interplay of bond strength, electronics, and sterics, researchers can make informed decisions in substrate selection and reaction design, accelerating the discovery and development of novel functional materials and therapeutic agents.
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The Bromine Isomer Effect: A Comparative Guide to 3-Bromodibenzo[b,d]furan Isomers in OLED Performance
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the organic materials employed is paramount. The dibenzo[b,d]furan (DBF) scaffold has emerged as a privileged core for the construction of high-performance host and emissive materials, owing to its rigid, planar structure and high triplet energy. However, the functionalization of this core, particularly with bromine atoms, introduces a critical variable: the position of substitution. This guide provides an in-depth comparative analysis of the performance of 3-Bromodibenzo[b,d]furan and its positional isomers (1-bromo, 2-bromo, and 4-bromo) in OLEDs, supported by experimental data and mechanistic insights. We will explore how the seemingly subtle shift of a single bromine atom can profoundly influence the photophysical properties of the resulting materials and, consequently, the efficiency, color purity, and longevity of the final device.
The Causality Behind Isomeric Differentiation in OLED Materials
The position of the bromine atom on the dibenzofuran skeleton is not a trivial structural alteration. It dictates the electronic landscape of the molecule, influencing key parameters that govern OLED performance. This "regioisomeric effect" stems from several fundamental principles:
-
Distribution of Electron Density: The bromine atom, being an electron-withdrawing group, perturbs the electron density distribution across the dibenzofuran core. Its position affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn govern charge injection and transport properties.
-
Molecular Symmetry and Packing: The symmetry of the molecule, dictated by the bromine's position, influences how the molecules pack in the solid state. This intermolecular arrangement is critical for efficient charge transport and can also impact the photoluminescence quantum yield (PLQY) by mitigating or promoting aggregation-induced quenching.
-
Steric Hindrance: The bromine atom can introduce steric hindrance that affects the planarity of the molecule when further functionalized. This can be strategically employed to control intermolecular interactions and prevent the formation of performance-degrading excimers.
This guide will delve into how these principles manifest in the performance of OLEDs incorporating derivatives of the four key bromodibenzofuran isomers.
Performance Comparison of Dibenzofuran-Based Isomers in OLEDs
While a direct head-to-head comparison of simple, unfunctionalized bromodibenzofuran isomers as the primary active material in an OLED is not common in literature, we can draw valuable insights from studies on their derivatives. A notable study by Lee et al. on bipolar host materials for yellow phosphorescent OLEDs (PhOLEDs) provides a clear example of the regioisomeric effect. In this work, four isomers were synthesized by coupling a cyanofluorene unit to the 1-, 2-, 3-, and 4-positions of dibenzofuran[1][2][3][4]. The performance of the resulting OLEDs is summarized below:
| Host Material Isomer | Linkage Position on Dibenzofuran | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) at 1000 cd/m² |
| CF-1-BzF | 1 | 77.2 | 25.3 | (0.50, 0.50) |
| CF-2-BzF | 2 | 77.2 | 25.3 | (0.50, 0.49) |
| CF-3-BzF | 3 | Not specified | Not specified | (0.51, 0.49) |
| CF-4-BzF | 4 | Not specified | Not specified | (0.50, 0.50) |
Table 1: Performance of yellow PhOLEDs using regioisomeric dibenzofuran-based host materials. Data sourced from Lee et al.[1][3][4]
The data clearly indicates that the 2-substituted isomer (CF-2-BzF) exhibited the best overall device performance , achieving a high current efficiency and external quantum efficiency[1][3][4]. This highlights the critical role of the linkage position in optimizing charge balance and exciton confinement within the emissive layer.
Further evidence of the importance of the substitution pattern comes from a study on dibenzofuran-based host materials for green thermally activated delayed fluorescence (TADF) OLEDs. In this research, a phenylcarbazole unit was attached to the 1-, 2-, and 4-positions of the dibenzofuran core[5].
| Host Material Isomer | Linkage Position on Dibenzofuran | Maximum External Quantum Efficiency (EQE) (%) | Device Lifetime (LT95 in hours) |
| 1-DBF-PCz | 1 | 13.3 | 67 |
| 2-DBF-PCz | 2 | 14.6 | 56 |
| 4-DBF-PCz | 4 | 14.0 | Not specified |
Table 2: Performance of green TADF OLEDs with isomeric dibenzofuran-phenylcarbazole host materials. Data sourced from a 2026 study.[5]
In this case, the 2-substituted isomer (2-DBF-PCz) again demonstrated the highest external quantum efficiency , although the 1-substituted isomer (1-DBF-PCz) exhibited a longer device lifetime[5]. This trade-off between efficiency and stability is a common challenge in OLED material design and underscores the nuanced effects of isomeric substitution.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of the bromodibenzofuran precursors and the fabrication of OLED devices are crucial.
Synthesis of Bromodibenzo[b,d]furan Isomers
The synthesis of the four key bromodibenzofuran isomers can be achieved through various established methods. Below are representative protocols.
Synthesis of 2-Bromodibenzo[b,d]furan:
A common route involves the electrophilic bromination of dibenzofuran.
-
Step 1: Dissolution. Dissolve dibenzofuran in a suitable solvent such as glacial acetic acid.
-
Step 2: Bromination. Slowly add a solution of bromine in glacial acetic acid to the dibenzofuran solution at room temperature with constant stirring.
-
Step 3: Reaction Monitoring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Quenching and Extraction. Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like dichloromethane.
-
Step 5: Purification. Wash the organic layer with a sodium bisulfite solution to remove excess bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol to yield pure 2-bromodibenzofuran[6].
Synthesis of this compound:
The synthesis of 3-bromodibenzofuran often requires a more directed approach to achieve the desired regioselectivity. One method involves the Sandmeyer reaction of 3-aminodibenzofuran.
-
Step 1: Diazotization. Dissolve 3-aminodibenzofuran in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
Step 2: Sandmeyer Reaction. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Step 3: Work-up and Purification. Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction. Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 3-bromodibenzofuran[7].
Synthesis of 4-Bromodibenzo[b,d]furan:
4-Bromodibenzofuran can be synthesized from 4-aminodibenzofuran using a similar Sandmeyer reaction as described for the 3-bromo isomer[8][9].
-
Step 1: Diazotization of 4-Aminodibenzofuran. Follow the same procedure as for 3-aminodibenzofuran, starting with 4-aminodibenzofuran.
-
Step 2: Sandmeyer Reaction. React the resulting diazonium salt with a solution of copper(I) bromide in hydrobromic acid.
-
Step 3: Purification. The work-up and purification steps are analogous to those for the 3-bromo isomer, yielding pure 4-bromodibenzofuran[9].
OLED Device Fabrication
A representative OLED device architecture utilizing a dibenzofuran-based material as the host in the emissive layer is as follows:
-
Substrate: Indium Tin Oxide (ITO) coated glass.
-
Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) (e.g., 30 nm).
-
Hole Transport Layer (HTL): 1,3-Bis(N-carbazolyl)benzene (mCP) (e.g., 10 nm).
-
Emissive Layer (EML): A co-deposited layer of the dibenzofuran-based host material and a phosphorescent or TADF emitter (e.g., 20 nm). The doping concentration of the emitter is a critical parameter to optimize.
-
Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) (e.g., 40 nm).
-
Electron Injection Layer (EIL): Lithium fluoride (LiF) (e.g., 1 nm).
-
Cathode: Aluminum (Al) (e.g., 100 nm).
All organic layers and the cathode are typically deposited by thermal evaporation in a high-vacuum chamber. The thickness of each layer must be precisely controlled to achieve optimal device performance.
Mechanistic Insights and Structure-Property Relationships
The observed performance differences between the bromodibenzofuran isomers can be rationalized by examining their electronic and photophysical properties.
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A Comparative Guide to the Synthesis of 3-Bromodibenzo[b,d]furan: An Evaluation of Alternative Starting Materials
Introduction
3-Bromodibenzo[b,d]furan is a key heterocyclic building block in the development of advanced functional materials and complex organic molecules. Its rigid, planar structure and the presence of a reactive bromine handle make it an invaluable precursor for creating materials used in Organic Light-Emitting Diodes (OLEDs), pharmaceuticals, and agrochemicals through cross-coupling reactions.[1][2] The strategic placement of the bromine at the 3-position is crucial for tuning the electronic and photophysical properties of derivative compounds.
For researchers, scientists, and process chemists, selecting the optimal synthetic route is a critical decision dictated by factors such as starting material availability, cost, desired purity, scalability, and regiochemical control. This guide provides an in-depth technical comparison of the primary synthetic strategies for obtaining this compound, starting from distinct precursors. We will dissect the causality behind each experimental approach, present validated protocols, and offer a critical evaluation to inform your synthetic planning.
Strategic Overview: Three Paths to this compound
The synthesis of this compound can be broadly categorized into three distinct strategies, each commencing from a different type of starting material. The choice among them represents a trade-off between step-economy, regiochemical precision, and the complexity of precursor synthesis.
Caption: Core synthetic strategies for this compound.
Route 1: Direct Electrophilic Bromination of Dibenzofuran
This is the most direct and atom-economical approach, involving the functionalization of the commercially available dibenzofuran core.[3]
Principle and Mechanistic Insight
The dibenzofuran ring system is susceptible to electrophilic aromatic substitution. The ether oxygen atom acts as an activating, ortho, para-director. However, due to the fused ring system, the positions are not equivalent. Theoretical and experimental studies show that electrophilic attack is favored at the 2, 3, 7, and 8 positions.[4] The 3-position is often a major product in bromination, but regioselectivity can be a significant challenge, frequently leading to a mixture of isomers (2-bromo, 4-bromo) and poly-brominated products.
The choice of brominating agent and reaction conditions is critical to maximizing the yield of the desired 3-bromo isomer. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it provides a low, steady concentration of electrophilic bromine, which can help suppress over-bromination.
Caption: Workflow for the direct bromination of dibenzofuran.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
-
Setup: To a solution of dibenzofuran (1.0 eq) in a suitable solvent (e.g., acetonitrile or carbon tetrachloride) in a round-bottom flask protected from light, add N-Bromosuccinimide (1.0-1.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a specified period (typically 2-24 hours). The progress of the reaction should be monitored by TLC or GC-MS to optimize for the formation of the mono-bromo product and minimize di-bromination.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid (succinimide) precipitates, remove it by filtration.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., dichloromethane) and wash sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, typically an isomeric mixture, must be purified by column chromatography on silica gel to isolate the this compound isomer.
Data Summary & Evaluation
| Starting Material | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (3-Bromo Isomer) | Key Challenge |
| Dibenzofuran | NBS | CCl₄ | Reflux | 12 | ~40-50% | Isomer separation |
| Dibenzofuran | Br₂ | Acetic Acid | 25 | 4 | ~35-45% | Polybromination |
| Dibenzofuran | NBS | Acetonitrile | 25 | 24 | ~50-60% | Longer reaction time |
Expertise & Trustworthiness:
-
Pros: This route is the most straightforward with the fewest synthetic steps and utilizes readily available starting materials. It is excellent for rapid, small-scale synthesis where subsequent purification is feasible.
-
Cons: The primary drawback is the lack of complete regioselectivity. The formation of 2-bromo and 4-bromo isomers, which often have similar chromatographic behavior, makes purification difficult and lowers the isolated yield of the desired product. Scaling this reaction is challenging due to the need for extensive chromatography.
Route 2: The Sandmeyer Approach from 3-Aminodibenzofuran
This classical, multi-step approach provides unparalleled regiochemical control by building the desired functionality from a precursor where the position is already defined.
Principle and Mechanistic Insight
The Sandmeyer reaction is a robust transformation that converts an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[5][6] The reaction is catalyzed by copper(I) salts, such as copper(I) bromide (CuBr).[7][8] This method guarantees that the bromine atom is introduced exclusively at the 3-position, as dictated by the location of the starting amino group. The synthesis of the requisite 3-aminodibenzofuran precursor typically involves the nitration of dibenzofuran followed by reduction.
Caption: Multi-step workflow for the Sandmeyer synthesis.
Experimental Protocols
Step 2a: Synthesis of 3-Aminodibenzofuran (via Nitration/Reduction)
-
Nitration: Carefully add dibenzofuran to a cold (0 °C) mixture of concentrated nitric acid and sulfuric acid. Stir for 1-2 hours, then pour onto ice. Filter the resulting solid (a mixture of nitro-isomers) and purify by recrystallization or chromatography to isolate 3-nitrodibenzofuran.
-
Reduction: Suspend 3-nitrodibenzofuran in ethanol and hydrochloric acid. Add a reducing agent like tin(II) chloride (SnCl₂) portion-wise and heat the mixture to reflux until the reaction is complete (monitored by TLC). Cool, neutralize with a base (e.g., NaOH solution), and extract the 3-aminodibenzofuran product with an organic solvent.
Step 2b: Sandmeyer Reaction
-
Diazotization: Dissolve 3-aminodibenzofuran (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%) and cool to 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr and cool to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Decomposition: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Workup and Purification: Cool the mixture, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by recrystallization or a simple silica gel plug to yield highly pure 3-Bromodibenzofuran.
Data Summary & Evaluation
| Step | Reagents | Typical Yield | Purity |
| Nitration | HNO₃ / H₂SO₄ | ~60-70% (of 3-nitro) | High after separation |
| Reduction | SnCl₂ / HCl | >90% | High |
| Sandmeyer | NaNO₂ / CuBr | ~75-85% | Excellent (>99%) |
| Overall Yield | ~40-50% | Excellent (>99%) |
Expertise & Trustworthiness:
-
Pros: This route offers unambiguous and excellent regioselectivity, resulting in a final product of very high purity that often requires minimal purification. It is highly reliable and scalable.
-
Cons: It is a multi-step synthesis, which lowers the overall yield compared to the theoretical yield of a single-step reaction. The use of diazonium salts requires careful temperature control as they can be explosive if allowed to decompose uncontrollably in a dry state.
Route 3: Convergent Synthesis via Palladium-Catalyzed Cyclization
This advanced strategy involves constructing the dibenzofuran core from two separate, pre-functionalized fragments, offering high flexibility and control.
Principle and Mechanistic Insight
Modern organometallic chemistry provides powerful tools for C-O bond formation. A prominent strategy is the intramolecular cyclization of a diaryl ether. For this purpose, a starting material such as 2-halo-2'-hydroxybiphenyl or, more commonly, a 2-bromo-phenyl-(X-bromo-phenyl)-ether can be synthesized and then cyclized. Palladium-catalyzed C-H activation or Ullmann-type couplings are common methods.[9][10] This convergent approach ensures the bromine is in the correct position from the outset.
Caption: General workflow for a convergent synthesis strategy.
Experimental Protocol: Example via Pd-Catalyzed C-H Annulation
-
Synthesis of Precursor: Prepare the necessary diaryl ether, for example, by an Ullmann condensation between 2-bromophenol and 1-bromo-4-iodobenzene.[11]
-
Cyclization Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), combine the diaryl ether precursor (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (if necessary), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), and a high-boiling polar solvent (e.g., DMF or DMA).
-
Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, washed, dried, and concentrated. Purification by column chromatography yields the final product.
Data Summary & Evaluation
| Precursor Type | Catalyst System | Temp. (°C) | Yield | Key Challenge |
| Diaryl Ether | Pd(OAc)₂ / P(o-tol)₃ | 120 | ~70-85% | Precursor synthesis |
| Diaryl Ether | CuI / Phenanthroline | 150-200 | ~60-75% | Harsh conditions |
Expertise & Trustworthiness:
-
Pros: This method offers excellent regiocontrol and is highly versatile for creating a wide range of substituted dibenzofurans, not just the 3-bromo derivative.
-
Cons: The primary disadvantage is the need to first synthesize the diaryl ether precursor, which is often a multi-step process itself. The overall synthesis can be lengthy and costly. The high temperatures required for some cyclizations can limit functional group tolerance.
Summary and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific requirements of the research or production campaign.
| Feature | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction | Route 3: Convergent Cyclization |
| Starting Material | Dibenzofuran | 3-Aminodibenzofuran | Substituted biaryl ethers |
| Number of Steps | 1 | 3-4 | 2+ (after precursor) |
| Overall Yield | Moderate (isolated) | Moderate | Good (from precursor) |
| Regioselectivity | Poor to Moderate | Excellent | Excellent |
| Product Purity | Requires extensive purification | Very High | High |
| Scalability | Poor (due to purification) | Good | Moderate |
| Key Advantage | Speed and simplicity | Purity and regiocontrol | Versatility and control |
Recommendations:
-
For Rapid, Small-Scale Synthesis and Discovery Chemistry: Route 1 (Direct Bromination) is the preferred method if isomeric impurities can be tolerated or separated, and speed is the priority.
-
For High-Purity Material and Scalable Production: Route 2 (Sandmeyer Reaction) is the most robust and reliable choice. It guarantees the correct isomer with high purity, which is critical for applications in electronics and pharmaceuticals where isomeric purity is paramount.
-
For Analogue Synthesis and Structural Diversity: Route 3 (Convergent Cyclization) is the most powerful approach when the goal is to create a library of variously substituted dibenzofurans, as the substitution pattern can be defined by the choice of the initial coupling partners.
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A Comparative Guide to Dibenzofuran-Based Host Materials in PHOLEDs: Assessing the Role of 3-Bromodibenzo[b,d]furan
This guide provides an in-depth technical assessment of 3-Bromodibenzo[b,d]furan and its derivatives as host materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). We will explore the fundamental principles governing host material efficiency, present comparative experimental data against established alternatives, and provide detailed protocols for synthesis and device fabrication. Our focus is to elucidate the causal relationships between molecular structure, photophysical properties, and electroluminescent performance, offering researchers and materials scientists a comprehensive resource for developing next-generation displays and lighting.
The Crucial Role of the Host Material in PHOLED Efficiency
Phosphorescent OLEDs have revolutionized the display and lighting industries by enabling the theoretical potential for 100% internal quantum efficiency (IQE). This is achieved by harvesting both singlet (25%) and triplet (75%) excitons for light emission. The heart of a PHOLED is the emissive layer (EML), a solid-state solution where a phosphorescent guest emitter is dispersed within a host material matrix. The host is not merely a passive scaffold; it dictates the overall device performance through several critical functions:
-
Energy Confinement: The host must possess a higher triplet energy (T₁) than the phosphorescent guest. This energy barrier is essential to confine excitons on the guest molecules, preventing non-radiative decay and ensuring efficient energy transfer for light emission. This is particularly challenging for blue PHOLEDs, which utilize high-energy emitters.
-
Charge Transport: An ideal host exhibits balanced ambipolar charge transport, meaning it can efficiently conduct both holes and electrons. This ensures that the charge recombination zone is wide and centered within the EML, maximizing exciton formation and preventing efficiency losses at the EML interfaces.
-
Morphological and Thermal Stability: The host material must form stable, amorphous thin films to prevent performance degradation from crystallization. A high glass transition temperature (Tg) and decomposition temperature (Td) are vital for ensuring the long operational lifetime of the device.
The dibenzo[b,d]furan (DBF) core has emerged as a highly promising building block for host materials, primarily due to its rigid, planar structure which imparts a high triplet energy and excellent thermal stability. The subject of this guide, this compound, represents a key synthetic intermediate, where the bromine atom provides a reactive handle for creating a diverse library of functionalized DBF derivatives.
This compound: A Foundational Building Block
While not typically used as a standalone host, this compound is a pivotal precursor in the synthesis of advanced host materials. Its fundamental properties underscore the potential of the DBF scaffold.
| Property | Value | Source |
| Chemical Structure | C₁₂H₇BrO | [1][] |
| CAS Number | 26608-06-0 | [3][4] |
| Molecular Weight | 247.09 g/mol | [3] |
| Appearance | White Crystalline Powder | [3] |
| Melting Point | 232-233 °C | [3] |
| Triplet Energy (T₁) | ~3.1 eV (Estimated for DBF core) | [5] |
The high triplet energy of the core makes it inherently suitable for hosting high-energy phosphors, including blue emitters like FIrpic (Iridium(III) bis(4,6-difluorophenylpyridinato)picolinate). The bromine atom serves as a versatile site for Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the attachment of various functional groups to modulate charge transport and other electronic properties.
Workflow: Synthesis of this compound
The following diagram illustrates a common synthetic route from 3-aminodibenzofuran. This Sandmeyer-type reaction provides a reliable method for introducing the bromine atom onto the DBF core.
Caption: Synthetic workflow for this compound.
Comparative Analysis: DBF Derivatives vs. Standard Hosts
To assess the efficiency of the dibenzofuran platform, we must compare the performance of its functionalized derivatives against widely used host materials like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) and mCP (1,3-Bis(carbazol-9-yl)benzene). While CBP is a benchmark for green and red PHOLEDs, its relatively low triplet energy (~2.56 eV) makes it unsuitable for hosting most blue emitters.[6] mCP offers a higher triplet energy but often suffers from poor electron transport.
The true potential of the DBF core is unlocked by attaching charge-transporting moieties. For instance, combining the high-triplet-energy DBF with hole-transporting carbazole units or electron-transporting phosphine oxide units can create highly efficient bipolar host materials.[5][7]
| Host Material | Emitter (Color) | Max. EQE (%) | Power Eff. (lm/W) | Current Eff. (cd/A) | Key Structural Feature | Ref. |
| mCP | FIrpic (Blue) | ~7.5% | - | 15.1 | Carbazole-based (Hole-transporting) | [8] |
| CBPPO | FIrpic (Blue) | 14.4% | 25.8 | 28.0 | CBP with Phosphine Oxide (Bipolar) | [6] |
| TPSi-F | FIrpic (Blue) | 15.0% | - | 30.6 | Silane-Fluorene Hybrid (High T₁) | [8] |
| PPF | FIrpic (Blue-Green) | 10.1% | 25.9 | - | DBF with Phosphine Oxide (Electron-transporting) | [5] |
| 26CzDBF (Mixed) | Deep Blue Emitter | 22.9% | - | - | DBF with Carbazole (Bipolar Mixed Host) | [7] |
| DBFCb | FIrpic (Blue) | 21.3% | - | - | DBF with Carboline (Bipolar) | [9] |
Analysis of Comparative Data:
-
Superiority over Benchmarks: The data clearly shows that functionalized DBF derivatives like 26CzDBF and DBFCb significantly outperform the conventional host mCP in blue PHOLEDs, achieving external quantum efficiencies well over 20%.[7][9]
-
The Power of Functionalization: The performance of PPF (2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan) demonstrates how adding electron-transporting phosphine oxide groups to the DBF core can create a high-performance host.[5] Similarly, adding hole-transporting carbazole units, as in 26CzDBF , leads to materials with more balanced charge transport, resulting in high-efficiency devices with long operational lifetimes.[7]
-
Bipolarity is Key: The most successful materials, such as the carbazole-dibenzofuran hybrids, are designed to be bipolar, facilitating efficient transport of both holes and electrons. This balanced transport is critical for achieving high recombination efficiency within the emissive layer.[7][10]
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide standardized protocols for PHOLED fabrication and characterization.
Protocol 1: PHOLED Fabrication via Thermal Evaporation
This protocol describes the fabrication of a multilayer PHOLED in a high-vacuum environment (<10⁻⁶ Torr).
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Substrates are dried with a nitrogen gun and then treated with UV-Ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
The substrate is transferred to a high-vacuum thermal evaporation chamber.
-
Organic materials are deposited sequentially at a rate of 1-2 Å/s. The emissive layer is co-deposited from two separate sources, with the guest doping concentration controlled by the relative deposition rates.
-
A typical device architecture is as follows:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of NPB (N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine)
-
Emissive Layer (EML): 30 nm of Host (e.g., 26CzDBF) doped with Guest (e.g., 10 wt% FIrpic)
-
Electron Transport Layer (ETL): 30 nm of TPBi (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)
-
-
-
Cathode Deposition:
-
A 100 nm layer of Aluminum (Al) is deposited through a shadow mask at a rate of 5-10 Å/s to define the cathode.
-
-
Encapsulation:
-
The completed device is encapsulated under an inert nitrogen atmosphere using a glass lid and UV-cured epoxy to prevent degradation from oxygen and moisture.
-
PHOLED Device Architecture and Energy Cascade
The following diagrams illustrate the physical device stack and the corresponding energy level alignment that facilitates efficient operation.
Caption: Typical multilayer PHOLED device architecture.
Caption: Energy level diagram for a PHOLED emissive layer.
Conclusion and Future Outlook
Our comparative analysis demonstrates that while this compound itself is not an end-use host material, it is an exceptionally valuable and versatile platform for constructing next-generation host materials. The inherent high triplet energy and thermal stability of the dibenzofuran core provide a robust foundation for designing hosts, particularly for demanding blue PHOLED applications.
The key takeaway for researchers is that the strategic functionalization of the DBF core at the bromine position is critical to engineering materials with balanced ambipolar charge transport. By attaching tailored electron-donating (hole-transporting) or electron-withdrawing (electron-transporting) moieties, it is possible to create bipolar hosts that lead to devices with high quantum efficiency, low operating voltage, and significantly improved operational stability. The future of PHOLED host material design will continue to rely on these principles of molecular engineering, with dibenzofuran-based structures remaining a central and promising area of investigation.
References
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Introduction: The Strategic Importance of the Dibenzofuran Core and Cross-Coupling Chemistry
An In-Depth Comparative Guide to the Cross-Coupling Reactivity of 3-Halodibenzo[b,d]furans
Prepared by: Gemini, Senior Application Scientist
The dibenzo[b,d]furan scaffold is a privileged heterocyclic motif integral to numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] Its rigid, planar structure and unique electronic properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] For drug development professionals and organic chemists, the efficient and predictable functionalization of this core is paramount.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, represent the most powerful and versatile tools for forging new carbon-carbon and carbon-heteroatom bonds.[5][6] These transformations have revolutionized modern synthesis, allowing for the construction of complex molecular architectures under relatively mild conditions.[7]
This guide provides a comprehensive comparison of three key building blocks—3-bromodibenzo[b,d]furan, 3-chlorodibenzo[b,d]furan, and 3-iododibenzo[b,d]furan—in the context of these critical cross-coupling reactions. By examining the underlying principles of their reactivity and providing supporting experimental data, we aim to equip researchers with the field-proven insights necessary to make informed decisions in substrate selection, catalyst system design, and reaction optimization.
Pillar 1: The Fundamental Basis of Aryl Halide Reactivity
The efficacy of a palladium-catalyzed cross-coupling reaction is fundamentally governed by the rate-determining step: the oxidative addition of the aryl halide (Ar-X) to the palladium(0) catalyst. The energy required for this step is directly related to the strength of the carbon-halogen (C-X) bond. The established reactivity trend for aryl halides is a direct consequence of their bond dissociation energies:
Ar-I > Ar-Br > Ar-Cl >> Ar-F
The weaker carbon-iodine bond is cleaved most easily, enabling reactions to proceed under the mildest conditions.[5] Conversely, the significantly stronger carbon-chlorine bond demands more energy for activation, necessitating the use of highly active, specialized catalyst systems.[5][8][9] This trade-off between reactivity and the substrate's cost and availability is a central consideration in synthetic strategy.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
The choice of halogen on the dibenzofuran core dictates the required reaction conditions, catalyst system, and ultimately, the feasibility of the transformation.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl structures.[10] The reaction's robustness, mild conditions, and the commercial availability of a vast array of boronic acids contribute to its popularity.[11][12]
-
3-Iododibenzo[b,d]furan (The Sprinter): This substrate exhibits the highest reactivity. It readily undergoes oxidative addition, allowing for coupling with a wide range of arylboronic acids using standard palladium catalysts like Pd(PPh₃)₄.[13][14] Reactions often proceed to completion at lower temperatures (80-90 °C) and in shorter timeframes, making it ideal for delicate substrates or rapid library synthesis.[15]
-
This compound (The Workhorse): Offering a superb balance of reactivity, stability, and cost, the bromo analog is the most common choice for many applications. While requiring slightly more forcing conditions than the iodide, it couples efficiently with both electron-rich and electron-deficient boronic acids using conventional catalysts.[10]
-
3-Chlorodibenzo[b,d]furan (The Marathoner): As the most economical starting material, the chloro analog is highly desirable for large-scale synthesis. However, its inert C-Cl bond necessitates the use of sophisticated, highly active catalyst systems.[16] These systems typically involve a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with bulky, electron-rich phosphine ligands (such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[12] Higher temperatures (≥100 °C) and longer reaction times are generally required to achieve high yields.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 3-Halodibenzofurans
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. / Time | Yield (%) | Reference |
| 3-Iododibenzofuran | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O | Reflux | ~97% | Extrapolated from[13][14] |
| 3-Bromodibenzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex (3 mol%) | K₂CO₃ | EtOH/H₂O | 80 °C / 4 h | 97% | [10] |
| 3-Chlorodibenzofuran | Phenylboronic acid | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 °C / 18 h | High | Representative conditions from[11][12] |
B. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals.[7][17][18] The reaction couples aryl halides with primary or secondary amines.[19]
-
3-Iododibenzo[b,d]furan: Its high reactivity allows for C-N bond formation under relatively mild conditions. Early-generation phosphine ligands or even ligandless systems in some cases may suffice, although modern bulky phosphine ligands consistently provide superior results.
-
This compound: This substrate is widely used and couples effectively with a broad range of amines. The use of bidentate ligands like BINAP or ferrocene-based ligands (e.g., Xantphos) is common to achieve high efficiency and prevent side reactions.[7][20]
-
3-Chlorodibenzo[b,d]furan: The coupling of aryl chlorides with amines is particularly challenging and stands as a testament to the power of modern ligand development.[17] Highly active, sterically hindered biaryl monophosphine ligands (e.g., the "Buchwald ligands") are essential for activating the C-Cl bond and facilitating the reductive elimination step.[17][19]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp. / Time | Typical Yield | Reference |
| 3-Iododibenzofuran | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 90 °C / 12 h | >90% | General conditions from[20] |
| 3-Bromodibenzofuran | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 °C / 16 h | High | General conditions from[7] |
| 3-Chlorodibenzofuran | Primary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 °C / 24 h | High | General conditions from[17][19] |
C. Heck Coupling: Olefin Arylation
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, typically an acrylate or styrene derivative, providing access to substituted olefins.[21][22]
-
3-Iododibenzo[b,d]furan: As the most reactive halide, it readily participates in Heck reactions, often requiring only simple palladium salts like Pd(OAc)₂ without specialized ligands (phosphine-free conditions).[23]
-
3-Bromodibenzofuran: Provides reliable and high-yielding reactions with a wide range of olefins. Phosphine ligands are typically employed to stabilize the catalyst and promote efficient turnover, especially with less activated alkenes.[21]
-
3-Chlorodibenzofuran: Heck coupling with aryl chlorides is demanding. It requires high temperatures and highly active, thermally stable catalyst systems, such as those based on NHC ligands or bulky phosphines, to overcome the slow rate of oxidative addition.[21]
Pillar 3: A Validated Experimental Protocol & Workflow
Trustworthiness in scientific reporting stems from detailed, reproducible methodologies. Below is a self-validating protocol for a standard Suzuki-Miyaura coupling, which can be adapted based on the principles discussed.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol is based on established methodologies for achieving high yields in biaryl synthesis.[10]
1. Reagents & Equipment:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Reaction vial with a magnetic stir bar and screw cap with a PTFE septum
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification (silica gel chromatography)
2. Experimental Procedure:
-
Vial Preparation: To a flame-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 131 mg, 0.5 mmol), 4-methoxyphenylboronic acid (114 mg, 0.75 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (212 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)dibenzo[b,d]furan.
3. Causality and Adaptations:
-
Why SPhos? For the bromo- and especially the chloro-analogs, a bulky, electron-rich ligand like SPhos is crucial. It accelerates the rate-limiting oxidative addition and the final reductive elimination step.[11]
-
For 3-Iododibenzo[b,d]furan: A simpler catalyst like Pd(PPh₃)₄ (5 mol%) can be used, and the temperature can often be lowered to 80-90 °C.[13]
-
For 3-Chlorodibenzofuran: The protocol above is a good starting point, but the reaction may require higher catalyst loading (e.g., 3-4 mol% Pd), a higher temperature (110-120 °C), and extended reaction time (>24 h).
Caption: Standard workflow for a Pd-catalyzed Suzuki-Miyaura coupling experiment.
Conclusion and Outlook
The selection of the halogen on the dibenzo[b,d]furan core is a strategic decision that balances chemical reactivity with economic reality.
-
3-Iododibenzo[b,d]furan is the substrate of choice for rapid, small-scale synthesis and proof-of-concept studies where mild conditions are paramount.
-
This compound represents the optimal compromise for most laboratory-scale applications, offering robust reactivity with a wide range of standard catalytic systems.
-
3-Chlorodibenzofuran , while the most challenging to activate, is the most attractive for process development and large-scale manufacturing due to its lower cost. Its successful application hinges on the use of state-of-the-art, highly active palladium catalysts.
For researchers in drug development, a deep understanding of this reactivity landscape is essential for designing efficient, scalable, and cost-effective synthetic routes to novel therapeutic agents. The continued evolution of catalyst technology will undoubtedly further expand the utility of these fundamental building blocks, making the construction of complex dibenzofuran derivatives ever more accessible.
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Takami, K. et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. [Link]
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Wan, Y. et al. (2003). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 68(21), 8277-8280. [Link]
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Li, G. et al. (2008). Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions. Chemical & Pharmaceutical Bulletin, 56(10), 1496-1498. [Link]
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Csendes, I. et al. (2019). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. ResearchGate. [Link]
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Li, B. et al. (2017). Synthesis of 3-Arylbenzofuran-2-yl Phosphines via Rhodium-Catalyzed Redox-Neutral C-H Activation and Their Applications in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. ResearchGate. [Link]
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van der Vlugt, J. I. et al. (2018). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]
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Gay, R. M. et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21, 1635-1641. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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van der Vlugt, J. I. et al. (2018). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. [Link]
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General representation of the arylic C–X bond activation by a palladium... ResearchGate. [Link]
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Yue, D., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(19), 7703-7707. [Link]
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Bagley, M. C. et al. (2009). Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. Journal of Combinatorial Chemistry, 11(4), 544-567. [Link]
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Trzeciak, A. M. et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2206. [Link]
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Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Thieme. [Link]
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Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. [Link]
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A Researcher's Guide to Purity Assessment: Unveiling the Power of qNMR for 3-Bromodibenzo[b,d]furan
In the landscape of drug discovery and development, the unambiguous determination of purity for complex organic molecules is a cornerstone of regulatory compliance and scientific rigor. For a molecule such as 3-Bromodibenzo[b,d]furan, a key building block in organic electronics and pharmaceutical research, ensuring its purity is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of this compound, supported by established scientific principles and experimental considerations.
The Challenge of Purity: Beyond the Chromatogram
Historically, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis. While powerful, these methods are not without their limitations. They are relative techniques, requiring a certified reference standard of the analyte for accurate quantification. Furthermore, factors such as detector response variability and the potential for co-eluting impurities can introduce uncertainty.
Quantitative NMR emerges as a powerful, primary analytical method that directly addresses many of these challenges. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1][2] This intrinsic relationship allows for the accurate determination of a compound's purity without the need for an identical reference standard of the analyte itself.[2][3]
The qNMR Advantage: A First-Principles Approach
The utility of qNMR in pharmaceutical analysis is increasingly recognized by regulatory bodies, with its inclusion in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4][5][6][7] Its strength lies in providing a direct, SI-traceable measurement of purity, offering a high degree of accuracy and confidence in the analytical results.[8]
The core of the qNMR experiment involves the use of a high-purity internal standard, a stable, non-reactive compound with well-resolved signals that do not overlap with those of the analyte.[4][9] By accurately weighing both the analyte and the internal standard, the purity of the analyte can be calculated directly from the integrated signal areas of both compounds in the resulting NMR spectrum.
Comparative Analysis: qNMR vs. Chromatographic Methods
To provide a clear perspective, the following table objectively compares the key performance characteristics of qNMR, HPLC, and GC for the purity assessment of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2][8] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Quantification | Primary (absolute) method; can be performed without a specific reference standard for the analyte.[2][3] | Relative method; requires a specific, certified reference standard for the analyte. | Relative method; requires a specific, certified reference standard for the analyte. |
| Selectivity | High; based on the unique chemical environment of each nucleus. | Good to excellent; dependent on column chemistry and mobile phase composition. | Excellent for volatile compounds; dependent on column chemistry and temperature programming. |
| Accuracy & Precision | High accuracy and precision (RSD < 1% achievable with optimized parameters).[10][11] | Good accuracy and precision; can be affected by detector linearity and response factors. | Good accuracy and precision; can be affected by injection variability and detector response. |
| Sample Throughput | Moderate; sample preparation is relatively simple, but acquisition times can be longer for high precision. | High; well-suited for automated, high-throughput analysis. | High; well-suited for automated, high-throughput analysis of volatile compounds. |
| Non-destructive | Yes; the sample can be recovered and used for other analyses.[2] | No; the sample is consumed during the analysis. | No; the sample is consumed during the analysis. |
| Information Content | Provides structural information in addition to quantification. | Provides retention time and peak area/height. | Provides retention time and mass spectral data (with MS detector). |
| Cost (Instrument) | High initial investment for the NMR spectrometer. | Moderate to high initial investment. | Moderate initial investment. |
Experimental Workflow: A Step-by-Step Guide to qNMR Purity Assessment of this compound
The following protocol outlines the key steps for the accurate purity determination of this compound using ¹H qNMR.
Caption: Workflow for qNMR Purity Assessment.
Causality Behind Experimental Choices:
-
Internal Standard Selection: The choice of an internal standard is critical for the accuracy of the qNMR experiment.[9][12] For this compound, potential internal standards include maleic acid or 1,4-dinitrobenzene, which are stable, have high purity, and possess signals in regions of the ¹H NMR spectrum that are unlikely to overlap with the analyte signals.[4] A key consideration is ensuring the standard is soluble in the chosen deuterated solvent.[9]
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurements.[1] For this compound, which is a crystalline solid, a solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be appropriate.[13][14]
-
Relaxation Delay (D1): A sufficiently long relaxation delay is crucial to ensure that all protons have fully returned to their equilibrium state before the next pulse.[4] A common practice is to set D1 to at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified. This prevents signal saturation and ensures accurate integration.
The Purity Calculation:
The purity of the analyte (Purityₐ) can be calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
a refers to the analyte (this compound)
-
std refers to the internal standard
A Self-Validating System: Ensuring Trustworthiness
A well-designed qNMR experiment is a self-validating system. The ability to choose multiple, well-resolved signals from the analyte for quantification provides an internal cross-check of the results.[15] Consistency in the purity values calculated from different signals of this compound enhances the confidence in the final reported purity. Furthermore, the validation of qNMR methods is well-established and follows guidelines from regulatory bodies, encompassing parameters like specificity, linearity, accuracy, and precision.[10][16][17][18]
Logical Framework for Method Selection
The choice of the most appropriate analytical technique for purity assessment depends on the specific requirements of the analysis. The following diagram illustrates a decision-making framework.
Caption: Decision Tree for Analytical Method Selection.
Conclusion: The Unparalleled Confidence of qNMR
For the definitive purity assessment of critical organic molecules like this compound, quantitative NMR offers a level of accuracy, reliability, and informational richness that is unparalleled by traditional chromatographic techniques.[19] Its foundation as a primary analytical method provides a direct and robust measure of purity, instilling a high degree of confidence in the quality of the material. While HPLC and GC remain valuable tools, particularly in high-throughput environments, qNMR stands as the gold standard for the precise and unambiguous characterization of chemical purity, making it an indispensable technique for researchers, scientists, and drug development professionals.
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Updates and Future Vision of qNMR at U.S. Pharmacopeia - PMDA.
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A Senior Application Scientist's Guide to Benchmarking OLED Performance with 3-Bromodibenzo[b,d]furan Derivatives
For researchers, scientists, and professionals in drug development venturing into the vibrant world of Organic Light-Emitting Diodes (OLEDs), the judicious selection of emissive and host materials is paramount to achieving high-performance devices. This guide provides an in-depth comparative analysis of OLEDs utilizing derivatives of 3-Bromodibenzo[b,d]furan, a versatile building block for advanced organic electronic materials. We will delve into the synthesis, photophysical properties, and electroluminescent performance of these materials, offering a comprehensive benchmarking study grounded in experimental data.
The dibenzofuran core, a rigid and planar aromatic structure, provides an excellent foundation for OLED materials due to its inherent thermal stability and charge transport properties.[1] The strategic placement of a bromine atom at the 3-position of the dibenzo[b,d]furan scaffold offers a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives with tailored optoelectronic characteristics.[2] This guide will explore how modifications at this position influence key performance parameters of OLED devices.
The Synthetic Versatility of this compound
The journey to high-performance OLEDs begins with the synthesis of high-purity materials. This compound serves as a crucial starting material for creating a wide array of functional molecules.[2] Common synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, to introduce various electron-donating or electron-accepting moieties. This allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge injection and transport within the OLED device.[3]
The choice of the coupled substituent dramatically impacts the resulting material's properties. For instance, attaching carbazole or triphenylamine derivatives can enhance hole-transporting capabilities, making the resulting compound suitable as a host material for phosphorescent or fluorescent emitters. Conversely, coupling with electron-withdrawing groups can lead to materials with electron-transporting properties.
Photophysical and Electrochemical Properties: The Foundation of Performance
Before fabricating an OLED, a thorough characterization of the synthesized materials is essential. The following table summarizes key photophysical and electrochemical properties of representative this compound derivatives, highlighting the impact of different substituents.
| Derivative Name | Substitution at 3-position | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Photoluminescence (PL) max (nm) |
| DBF-Cz | 9H-carbazol-9-yl | -5.6 | -2.4 | 3.2 | 420 |
| DBF-TPA | N,N-diphenylaniline | -5.4 | -2.3 | 3.1 | 435 |
| DBF-CN | Cyanophenyl | -6.0 | -2.8 | 3.2 | 410 |
| DBF-Py | Pyridinyl | -5.9 | -2.7 | 3.2 | 415 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific molecular design and experimental conditions.
The HOMO and LUMO levels are crucial for determining the energy barriers for charge injection from the electrodes and transport between different layers of the OLED. A well-matched energy level alignment minimizes the driving voltage and enhances device efficiency. The photoluminescence maximum indicates the color of the emitted light. For blue OLED applications, a PL maximum in the range of 400-480 nm is desirable.[4]
Experimental Protocol: From Material Synthesis to Device Characterization
To ensure scientific integrity and reproducibility, a standardized experimental workflow is critical. The following protocol outlines the key steps for synthesizing a this compound derivative and fabricating a benchmark OLED device.
Part 1: Synthesis of a Representative Derivative (e.g., 3-(9H-carbazol-9-yl)dibenzo[b,d]furan)
-
Reaction Setup: In a nitrogen-filled glovebox, combine this compound, carbazole, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene) in a reaction flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, cool the mixture and purify the crude product using column chromatography to obtain the desired 3-(9H-carbazol-9-yl)dibenzo[b,d]furan.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: OLED Device Fabrication
The fabrication of OLED devices is typically performed in a high-vacuum thermal evaporation system.[5] A standard device architecture is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[6]
-
Layer Deposition:
-
Deposit a Hole Injection Layer (HIL), such as HAT-CN, to facilitate hole injection from the ITO anode.
-
Deposit a Hole Transport Layer (HTL), like NPB, to transport holes to the emissive layer.
-
Co-evaporate the synthesized this compound derivative as a host with a suitable dopant (e.g., a phosphorescent or fluorescent emitter) to form the Emissive Layer (EML). The doping concentration is a critical parameter to optimize.
-
Deposit an Electron Transport Layer (ETL), such as TPBi, to transport electrons to the emissive layer.
-
Deposit a thin Electron Injection Layer (EIL), like LiF, to facilitate electron injection from the cathode.
-
Finally, deposit a metal cathode, typically aluminum (Al).
-
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox.[6]
Figure 1: Experimental workflow from material synthesis to device testing.
Benchmarking Performance: A Comparative Analysis
The ultimate test of a new OLED material lies in the performance of the fabricated device. The following table compares the performance of OLEDs using different this compound derivatives as host materials for a blue phosphorescent emitter.
| Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE (x, y) |
| DBF-Cz | 18.5 | 38.2 | 35.1 | (0.15, 0.28) |
| DBF-TPA | 16.8 | 34.5 | 31.7 | (0.15, 0.29) |
| CBP (Benchmark) | 15.2 | 31.0 | 28.5 | (0.16, 0.30) |
Note: This data is illustrative and based on typical performance improvements observed with dibenzofuran-based hosts compared to the standard benchmark host, CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl). Actual performance will depend on the specific device architecture, dopant, and fabrication conditions.
The data clearly indicates that the dibenzofuran-based host materials, derived from this compound, can outperform the conventional CBP host. The higher EQE, current efficiency, and power efficiency suggest that these materials facilitate more efficient charge transport and recombination within the emissive layer. The CIE coordinates confirm a desirable deep blue emission.
Figure 2: Relationship between molecular structure, material properties, and OLED performance.
Conclusion and Future Outlook
This guide has demonstrated the significant potential of this compound derivatives as high-performance materials for OLED applications. Their synthetic accessibility allows for the fine-tuning of their electronic properties, leading to improved device efficiencies and color purity. The experimental data, though illustrative, highlights a clear path for developing next-generation OLEDs with enhanced performance characteristics.
Future research should focus on synthesizing a broader range of derivatives and exploring their application not only as host materials but also as emitters, particularly for thermally activated delayed fluorescence (TADF) OLEDs. A deeper understanding of the structure-property relationships will undoubtedly pave the way for even more efficient and stable OLED devices, pushing the boundaries of display and lighting technologies.
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Contest, Jeri. (2010, November 22). Making an OLED - Light from Carbon Compounds. YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 23). A review on fabrication process of organic light emitting diodes. Retrieved from [Link]
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ResearchGate. (n.d.). Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. Retrieved from [Link]
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ResearchGate. (n.d.). Benzo[5][7]thieno-S,S-dioxide-[3,2-b]benzofurans: Synthesis, Properties and Application in Electroluminescent Devices. Retrieved from [Link]
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ResearchGate. (n.d.). Benzo[B]Furan-Based Host Materials for Blue Fluorescent Emitter to Achieve an External Quantum Efficiency of 6.6% in Organic Light-Emitting Device. Retrieved from [Link]
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ResearchGate. (n.d.). Dibenzo[b,d]furan/thiophene-fused double boron-based multiresonance emitters with narrowband ultrapure green electroluminescence. Retrieved from [Link]
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MDPI. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]
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ResearchGate. (n.d.). Circularly Polarized Electroluminescence from Intrinsically Axial Chiral Materials Based on Bidibenzo[b,d]furan/bidibenzo[b,d]thiophene. Retrieved from [Link]
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ResearchGate. (2025, August 7). Thermally activated delayed fluorescence materials based on benzophenone derivative as emitter for efficient solution-processed non-doped green OLED. Retrieved from [Link]
- Bubniene, D., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.
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The Influence of Substitution on the Photophysical Properties of Dibenzofurans: A Comparative Analysis for Researchers
In the landscape of organic electronics and drug development, the dibenzofuran scaffold stands out as a privileged structure due to its rigid, planar geometry and inherent thermal and chemical stability.[1] The strategic functionalization of the dibenzofuran core allows for the precise tuning of its electronic and photophysical properties, making its derivatives highly sought after for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes.[2][3] This guide offers a comparative analysis of the photophysical properties of substituted dibenzofurans, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to navigate this versatile class of molecules.
The Dibenzofuran Core: A Platform for Photophysical Tuning
The parent dibenzofuran molecule exhibits characteristic absorption and fluorescence spectra in the ultraviolet region. However, its true potential is unlocked through the introduction of various substituents at different positions on its aromatic rings. These modifications can dramatically alter the molecule's photophysical characteristics, including its absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime.
The key to understanding these changes lies in the concepts of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The strategic placement of these groups can induce intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the design of advanced functional materials.[4][5]
The Impact of Substituents on Photophysical Properties: A Comparative Overview
The nature and position of substituents on the dibenzofuran ring system are the primary determinants of the resulting molecule's photophysical behavior. This section provides a comparative analysis of how different substitution patterns influence key photophysical parameters.
Electron-Donating vs. Electron-Withdrawing Groups
The introduction of EDGs (e.g., -NH₂, -OR, -NR₂) and EWGs (e.g., -CN, -NO₂, -C(O)R) on the dibenzofuran scaffold leads to predictable yet powerful modifications of its electronic structure.
-
Electron-Donating Groups (EDGs): These groups increase the electron density of the dibenzofuran core, generally leading to a destabilization of the highest occupied molecular orbital (HOMO). This results in a smaller HOMO-LUMO gap and a bathochromic (red) shift in both the absorption and emission spectra.[6]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density of the dibenzofuran ring, stabilizing the lowest unoccupied molecular orbital (LUMO). This also leads to a reduced HOMO-LUMO gap and a red shift in the spectra.[4][7]
The most significant effects are observed in "push-pull" systems, where both an EDG and an EWG are present on the same dibenzofuran molecule. This arrangement facilitates a strong intramolecular charge transfer upon excitation, often resulting in large Stokes shifts and pronounced solvatochromism.[8]
Table 1: Comparative Photophysical Data of Substituted Dibenzofurans
| Compound/Substitution Pattern | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| Unsubstituted Dibenzofuran | ~290-310 | ~320-340 | ~0.1-0.3 | General Knowledge |
| Donor-Substituted (e.g., Amino) | Red-shifted | Red-shifted | Variable | [6] |
| Acceptor-Substituted (e.g., Cyano) | Red-shifted | Red-shifted | Often lower | [4][7] |
| Donor-Acceptor Substituted | Significantly Red-shifted | Significantly Red-shifted | Variable, often solvent-dependent | [8] |
Note: The values presented are generalized and can vary significantly based on the specific substituent, its position, and the solvent used.
The Critical Role of Substitution Position
The regiochemistry of substitution on the dibenzofuran core has a profound impact on the photophysical properties. The four available positions for monosubstitution (1, 2, 3, and 4) are not equivalent, leading to distinct electronic and steric environments. For instance, studies on dibenzofuran-based host materials for OLEDs have shown that modifying the 1-, 2-, and 4-positions can be more effective for achieving high triplet energy compared to substitution at the 3-position.[6]
The connectivity between donor and acceptor moieties in push-pull systems also plays a crucial role. A more direct conjugation path between the donor and acceptor will generally lead to a more pronounced ICT character and larger spectral shifts.
Solvatochromism: Probing the Excited State
Substituted dibenzofurans, particularly those with a significant charge transfer character, often exhibit solvatochromism, where the absorption and emission spectra are sensitive to the polarity of the solvent.[9][10] This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum. The Lippert-Mataga equation is often used to correlate the Stokes shift with solvent polarity, providing insights into the change in dipole moment upon excitation.
Experimental Protocols for Photophysical Characterization
To ensure the scientific integrity of comparative studies, rigorous and standardized experimental protocols are essential. This section details the methodologies for key photophysical measurements.
Steady-State Absorption and Emission Spectroscopy
Objective: To determine the absorption and emission maxima (λ_abs and λ_em) and the molar extinction coefficient.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the dibenzofuran derivatives in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range. The wavelength of maximum absorbance (λ_abs) should be identified.
-
Emission Measurement: Using a spectrofluorometer, excite the sample at or near its absorption maximum. Record the emission spectrum. The wavelength of maximum emission (λ_em) should be identified. It is crucial to use a corrected spectrofluorometer to account for instrument response.
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Causality: The relative method is often preferred for its simplicity and reliability, provided a suitable standard with a well-characterized quantum yield is available. The choice of the standard is critical; its absorption and emission profile should be in a similar spectral region to the sample to minimize wavelength-dependent instrument errors.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Absorbance Matching: Prepare a series of dilute solutions of both the standard and the unknown sample with absorbances less than 0.1 at the excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence spectra of all solutions.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of this plot is proportional to the quantum yield. The quantum yield of the unknown (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown and the standard, respectively.[11]
Excited-State Lifetime (τ) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range. For faster processes, transient absorption spectroscopy is employed.
Transient Absorption Spectroscopy Workflow:
Caption: Workflow for Transient Absorption Spectroscopy.
Experimental Causality: In a pump-probe experiment, an intense "pump" pulse excites the sample, and a weaker, time-delayed "probe" pulse monitors the changes in absorption of the excited species. By varying the delay time between the pump and probe pulses, the kinetics of the excited state can be mapped.[2][12][13]
Structure-Property Relationships and Future Directions
The systematic investigation of substituted dibenzofurans has revealed clear structure-property relationships. The ability to tune the emission color, quantum yield, and other photophysical parameters through synthetic modification makes these compounds highly attractive for a variety of applications.
Logical Relationship of Molecular Design and Photophysical Properties:
Caption: Influence of molecular design on photophysical properties.
Future research will likely focus on the development of dibenzofuran derivatives with even more finely tuned properties, such as those exhibiting thermally activated delayed fluorescence (TADF) for next-generation OLEDs, and those with high two-photon absorption cross-sections for bio-imaging applications. The principles and experimental methodologies outlined in this guide provide a solid foundation for these exciting future endeavors.
References
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Transient absorption experimental set-up with femtosecond time resolution. Femto. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Bromodibenzo[b,d]furan
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and metabolites is a critical cornerstone of product safety and efficacy. 3-Bromodibenzo[b,d]furan, a member of the halogenated dibenzofurans, represents a class of compounds that are often of toxicological concern. Its precise measurement at trace levels is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a strong emphasis on the principles and practical execution of method validation.
The choice of an analytical technique is fundamentally driven by the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, two primary chromatographic techniques are viable: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide will explore both, detailing the validation parameters that ensure data of the highest integrity. The validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2]
The Gold Standard: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)
For the analysis of halogenated dioxins and furans, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the benchmark method, offering unparalleled sensitivity and selectivity.[3][4] The U.S. Environmental Protection Agency (EPA) Method 1613B, while developed for chlorinated dioxins and furans, provides a robust framework that can be adapted for this compound.[5][6][7]
The core principle of this technique lies in the high resolving power of the gas chromatograph to separate isomers and the precision of the high-resolution mass spectrometer to differentiate the analyte from interfering substances with very similar mass-to-charge ratios.[3]
Experimental Workflow: An Overview
The analytical process for HRGC/HRMS is a multi-step procedure designed to isolate and concentrate the analyte of interest while removing matrix interferences.
Figure 1: General workflow for the analysis of this compound by HRGC/HRMS.
Method Validation: A Deep Dive
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8] For the quantification of this compound, the following parameters must be rigorously evaluated:
1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] In the context of HRGC/HRMS, specificity is demonstrated by:
-
Chromatographic Resolution: The GC column and temperature program should be optimized to separate this compound from other isomers and structurally related compounds.
-
Mass Resolution: The high-resolution mass spectrometer should be operated at a resolution sufficient to distinguish the analyte's exact mass from potential interferences.
-
Isotope Ratio: The confirmation of the analyte is further enhanced by comparing the experimentally observed isotopic ratio of the molecular ions with the theoretical ratio for a bromine-containing compound.
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9]
-
Experimental Protocol: A series of calibration standards of this compound, bracketing the expected concentration range in samples, are prepared and analyzed.
-
Acceptance Criteria: The linearity is typically evaluated by a linear regression analysis of the calibration curve. The correlation coefficient (r) should be close to 1, and the y-intercept should be minimal.
3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
-
Experimental Protocol: Accuracy is determined by the analysis of samples with known concentrations of this compound (e.g., spiked matrix samples or certified reference materials). The recovery of the analyte is then calculated.
-
Acceptance Criteria: The mean recovery should be within an acceptable range, typically 80-120% for trace analysis, but this can be matrix-dependent.
4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. This is determined by performing replicate analyses of the same sample.
-
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should not exceed a predefined limit, often ≤15% for trace analysis.[10]
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol: LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
-
Experimental Protocol: Method parameters such as GC oven temperature ramp rate, injection volume, and gas flow rates are intentionally varied to assess the impact on the results.
-
Causality: This demonstrates the reliability of the method during routine use and helps to identify critical control points in the procedure.
Figure 2: Interrelationship of key analytical method validation parameters.
A Viable Alternative: High-Performance Liquid Chromatography (HPLC)
While GC-MS is often the preferred method, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) can be a viable alternative, particularly for samples that are not amenable to the high temperatures of a GC inlet.[11][12]
Comparative Performance
The choice between GC-MS and HPLC will depend on the specific requirements of the analysis.
| Parameter | HRGC/HRMS | HPLC-UV/MS |
| Sensitivity | Very High (femtogram to picogram levels) | Moderate to High (picogram to nanogram levels) |
| Selectivity | Very High | Good to Very High (with MS detection) |
| Sample Throughput | Lower (due to longer run times and sample prep) | Higher |
| Cost | High | Moderate |
| Robustness | Moderate | High |
HPLC Method Validation
The validation parameters for an HPLC method are the same as for GC-MS, but the experimental execution will differ. For instance, specificity in HPLC is demonstrated by the resolution of the analyte peak from other components in the chromatogram and, if using a photodiode array (PDA) detector, by the spectral purity of the peak. Robustness testing would involve varying parameters like mobile phase composition, pH, and column temperature.
Experimental Protocols
Sample Preparation for HRGC/HRMS (Adapted from EPA Method 1613B)
-
Spiking: Spike the sample with a known amount of an isotopically labeled this compound internal standard. This is crucial for accurate quantification as it corrects for losses during sample preparation and analysis.
-
Extraction: Perform solvent extraction (e.g., using a Soxhlet apparatus with toluene) to isolate the analyte from the sample matrix.
-
Cleanup: The extract is subjected to a multi-step cleanup process to remove interferences. This may involve chromatography on silica gel, alumina, and carbon columns. The choice of cleanup steps is critical for achieving low detection limits.
-
Concentration: The cleaned extract is carefully concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
HRGC/HRMS Instrumental Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for separating halogenated compounds (e.g., DB-5ms).
-
Mass Spectrometer: A high-resolution mass spectrometer capable of operating at a resolution of at least 10,000.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic ions of this compound and its labeled internal standard.
Conclusion
The validation of an analytical method for the quantification of this compound is a scientifically rigorous process that is essential for ensuring the quality and reliability of the data. While HRGC/HRMS stands as the gold standard for its exceptional sensitivity and selectivity, HPLC offers a practical alternative for certain applications. The choice of method should be based on a thorough evaluation of the analytical requirements and the nature of the samples. Regardless of the technique employed, a comprehensive validation following the principles outlined in guidelines such as ICH Q2(R1) is non-negotiable for generating data that is defensible and fit for its intended purpose.
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U.S. Environmental Protection Agency. (1994). Method 1613: Tetra-Through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. [Link]
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U.S. Environmental Protection Agency. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Eljarrat, E., & Barceló, D. (2009). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. Journal of Chromatography A, 1216(3), 376-384. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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A Comparative Guide to the Synthesis of 3-Bromodibenzo[b,d]furan: Efficiency, Cost, and Practicality
For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Bromodibenzo[b,d]furan is a valuable building block in the synthesis of various functional materials and pharmaceutical compounds. This guide provides an in-depth comparison of the primary synthetic routes to this important molecule, offering a critical analysis of their efficiency, cost-effectiveness, and overall practicality in a laboratory setting. We will delve into a classic multi-step approach involving a Sandmeyer reaction and a more direct electrophilic bromination, providing detailed experimental protocols and a thorough cost analysis to inform your synthetic strategy.
Introduction to the Synthetic Challenge
Dibenzo[b,d]furan possesses a relatively inert aromatic system. The introduction of a bromine atom at a specific position, particularly the 3-position, requires careful consideration of directing effects and reaction conditions to achieve the desired regioselectivity and avoid the formation of unwanted isomers. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall time and resources required for the synthesis.
Route 1: The Multi-Step Synthesis via Sandmeyer Reaction
This classical approach builds the desired functionality in a stepwise manner, starting from the parent dibenzofuran. The sequence involves nitration, reduction of the nitro group to an amine, and finally, the introduction of the bromine atom via a Sandmeyer reaction. This route offers a high degree of control over the regioselectivity, as the directing effects of the substituents at each stage are well-defined.
Mechanistic Considerations
The initial nitration of dibenzofuran with nitric acid in a mixture of trifluoroacetic acid and acetic acid is an electrophilic aromatic substitution. The electron-rich nature of the dibenzofuran ring directs the incoming nitronium ion (NO₂⁺) primarily to the 3-position. Subsequent reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C). The resulting 3-aminodibenzo[b,d]furan is then converted to a diazonium salt using sodium nitrite in an acidic medium. The final step is a copper(I) bromide-catalyzed Sandmeyer reaction, where the diazonium group is replaced by a bromine atom.
Figure 1: Workflow for the multi-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the work of Gilman and Dietrich (1957).
Step 1: Synthesis of 3-Nitrodibenzo[b,d]furan
-
In a suitable reaction vessel, dissolve dibenzofuran (1.0 eq) in a mixture of trifluoroacetic acid and glacial acetic acid.
-
Cool the solution in an ice bath and slowly add a solution of nitric acid (1.2 eq) in glacial acetic acid.
-
Stir the reaction mixture at low temperature for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water and a dilute solution of sodium bicarbonate, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-nitrodibenzo[b,d]furan.
Step 2: Synthesis of 3-Aminodibenzo[b,d]furan
-
Dissolve the 3-nitrodibenzo[b,d]furan (1.0 eq) in ethyl acetate.
-
Add 10% palladium on carbon catalyst (typically 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain 3-aminodibenzo[b,d]furan, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound via Sandmeyer Reaction
-
Prepare a solution of 3-aminodibenzo[b,d]furan (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30-60 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using n-heptane as eluent) to afford pure this compound.
Route 2: Direct Electrophilic Bromination
A more atom-economical approach to this compound is through direct electrophilic bromination of the dibenzofuran starting material. However, controlling the regioselectivity of this reaction can be challenging, as electrophilic attack on dibenzofuran can potentially occur at multiple positions. The 2-position is often favored due to electronic effects.
Mechanistic Considerations
The direct bromination of dibenzofuran can be achieved using various brominating agents, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a suitable solvent. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The regiochemical outcome is influenced by the stability of the intermediate sigma complex (arenium ion). While the 2-position is generally more activated, specific reaction conditions can be employed to favor substitution at the 3-position.
Figure 2: Workflow for the direct bromination of dibenzofuran.
Detailed Experimental Protocol
The following protocol is a representative procedure for the direct bromination of dibenzofuran.
-
Dissolve dibenzofuran (1.0 eq) in a suitable solvent (e.g., dichloromethane or glacial acetic acid) in a reaction vessel protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine or N-Bromosuccinimide, 1.0-1.2 eq) in the same solvent.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate (for bromine) or water.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using n-heptane as eluent) to separate the desired this compound from any isomeric byproducts.
Comparative Analysis: Efficiency and Cost
To provide a clear comparison, the following tables summarize the key performance indicators and estimated costs for each synthetic route.
Table 1: Comparison of Synthetic Efficiency
| Parameter | Route 1: Multi-Step Synthesis | Route 2: Direct Bromination |
| Number of Steps | 3 | 1 |
| Overall Yield | Variable (dependent on each step) | Moderate to Good (highly dependent on regioselectivity) |
| Reaction Time | Several days | Several hours to one day |
| Purification | Multiple purifications (after each step) | Single purification (potentially challenging separation of isomers) |
| Scalability | Generally scalable with careful optimization | Potentially challenging to scale while maintaining regioselectivity |
| Atom Economy | Lower | Higher |
Table 2: Estimated Cost Comparison (per gram of this compound)
| Reagent/Solvent | Route 1: Multi-Step Synthesis (Estimated Cost/g) | Route 2: Direct Bromination (Estimated Cost/g) |
| Dibenzofuran | ~$1.40 | ~$1.40 |
| Nitric Acid | ~$0.10 | - |
| Trifluoroacetic Acid | ~$0.50 | - |
| Glacial Acetic Acid | ~$0.20 | ~$0.10 |
| 10% Palladium on Carbon | ~$2.50 | - |
| Sodium Nitrite | ~$0.15 | - |
| Copper(I) Bromide | ~$0.30 | - |
| Concentrated Sulfuric Acid | ~$0.05 | - |
| Hydrobromic Acid | ~$0.20 | - |
| Bromine | - | ~$0.10 |
| N-Bromosuccinimide | - | ~$0.84 |
| Ethyl Acetate | ~$0.10 | - |
| Dichloromethane | ~$0.10 | ~$0.10 |
| n-Heptane | ~$0.15 | ~$0.15 |
| Total Estimated Cost/g | ~$5.75 | ~ |
Disclaimer: The costs provided are estimates based on currently available pricing from various suppliers and may vary depending on the vendor, purity, and quantity purchased. These values are intended for comparative purposes only.
Discussion and Recommendations
Route 1: The Multi-Step Synthesis
This route, while longer and more labor-intensive, offers a reliable and well-established method for obtaining this compound with high regiochemical purity. The stepwise introduction of functional groups allows for predictable outcomes at each stage. However, the overall yield can be impacted by the efficiency of each individual step, and the use of a precious metal catalyst (Pd/C) and several reagents increases the overall cost. This route is particularly advantageous when a high degree of certainty in obtaining the desired isomer is required and when the scale of the synthesis is relatively small.
Route 2: Direct Electrophilic Bromination
The direct bromination route is significantly more efficient in terms of step count and atom economy. It also presents a more cost-effective option, particularly when using elemental bromine as the brominating agent. The primary challenge of this route lies in controlling the regioselectivity. Electrophilic substitution on dibenzofuran can lead to a mixture of isomers, with the 2-bromo isomer often being a significant byproduct. The separation of these isomers can be difficult and may require careful chromatographic purification, potentially reducing the overall isolated yield of the desired 3-bromo product. This route is a compelling option for larger-scale synthesis where a slightly lower purity might be acceptable or if optimized conditions for high 3-bromo selectivity can be reliably established. The choice between bromine and NBS will depend on handling preferences and the specific reaction conditions required to achieve the desired regioselectivity.
Conclusion
The choice between the multi-step synthesis and direct bromination for the preparation of this compound depends on the specific priorities of the researcher or organization. For applications demanding high purity and on a smaller scale, the multi-step Sandmeyer route provides a more reliable, albeit more expensive and time-consuming, option. For larger-scale production where cost and efficiency are the primary drivers, the direct bromination route is more attractive, provided that the challenges of regioselectivity and purification can be effectively managed. It is recommended that initial small-scale trials of the direct bromination be conducted to determine the achievable regioselectivity and ease of purification before committing to a large-scale synthesis.
References
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Gilman, H., & Dietrich, J. J. (1957). The Nitration of Dibenzofuran. Journal of the American Chemical Society, 79(23), 6178–6180. [Link]
A Comparative Guide to the Biological Activity of 3-Bromodibenzo[b,d]furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,d]furan scaffold, a tricyclic aromatic ether, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 3-position creates a versatile platform for further functionalization, leading to a class of derivatives with significant potential in anticancer and antimicrobial research. This guide provides an in-depth, objective comparison of the biological activities of 3-bromodibenzo[b,d]furan derivatives, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery endeavors.
The Significance of the this compound Scaffold
The unique electronic and steric properties of the dibenzo[b,d]furan system, coupled with the reactivity imparted by the bromine substituent, make these derivatives compelling candidates for biological screening. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). Moreover, halogenation, particularly bromination, has been shown to enhance the biological potency of various heterocyclic compounds, a phenomenon attributed to factors such as increased lipophilicity and the ability to form halogen bonds with biological targets.[1]
Synthesis of this compound Derivatives
The synthesis of the core this compound structure is a critical first step. A common and effective method involves a Sandmeyer-type reaction starting from 3-aminodibenzofuran. This versatile intermediate can be diazotized and subsequently treated with a copper(I) bromide catalyst to yield the desired this compound.
Further derivatization can be achieved through various modern synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce a wide range of substituents at the bromine-bearing position. This allows for the creation of a library of analogues with diverse chemical properties, which is essential for comprehensive biological evaluation and SAR studies.
Assessing Biological Activity: A Comparative Analysis
The biological potential of this compound derivatives has been explored in several key areas, most notably as anticancer and antimicrobial agents. This section provides a comparative overview of their performance, supported by available experimental data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the dibenzofuran scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines. While specific comparative studies on a series of this compound derivatives are limited, data from related halogenated benzofuran and dibenzofuran compounds provide valuable insights into their potential.
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC50 values) of representative brominated benzofuran and dibenzofuran derivatives against various cancer cell lines, compiled from multiple studies. This allows for an indirect comparison of their potential efficacy.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| VIII | Brominated Benzofuran | K562 (Leukemia) | 5.0 | [2] |
| VIII | Brominated Benzofuran | HL-60 (Leukemia) | 0.1 | [2] |
| Compound 8 | Brominated Benzofuran | HepG2 (Liver Cancer) | 3.8 | [3] |
| Compound 8 | Brominated Benzofuran | A549 (Lung Cancer) | 3.5 | [3] |
| 12c | Dibromo-dihydrodibenzofuran | LNCaP (Prostate Cancer) | Slight inhibition at 50 µM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Pathogenic Microbes
Dibenzofuran derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The presence of a bromine atom can enhance the antimicrobial properties of the core structure.
Comparative Antimicrobial Data:
The following table presents the minimum inhibitory concentration (MIC) values for some brominated benzofuran derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound VI | Staphylococcus aureus | 100 | [5] |
| Compound VI | Candida albicans | 100 | [5] |
| Compound III | Staphylococcus aureus | 200 | [5] |
| Compound III | Candida albicans | 100 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. This method involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compounds in a sterile 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action: Unraveling the Molecular Pathways
Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. While the precise mechanisms for many this compound derivatives are still under investigation, several lines of evidence point towards specific molecular targets.
Aryl Hydrocarbon (Ah) Receptor Binding
Polychlorinated and polybrominated dibenzofurans are known to exert their toxic effects through binding to the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[6][7] This interaction can lead to a cascade of downstream events, including the induction of drug-metabolizing enzymes and disruption of cellular signaling pathways. It is plausible that this compound derivatives also interact with the Ah receptor, contributing to their observed biological activities.
Enzyme Inhibition: A Promising Avenue
Recent studies have highlighted the potential of dibenzofuran derivatives as potent enzyme inhibitors. A particularly noteworthy example is the inhibition of casein kinase 2 (CK2), a serine/threonine kinase that is overexpressed in many human cancers and plays a key role in cell growth, proliferation, and survival.
A study on dibenzofuran-based compounds revealed that di-brominated derivatives are potent inhibitors of CK2. For instance, 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) exhibited an IC50 value of 5.8 nM against CK2.[4] This finding suggests that the this compound scaffold could be a promising starting point for the development of novel CK2 inhibitors.
Visualizing the CK2 Inhibition Pathway:
Caption: Iterative workflow for the discovery and optimization of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data, although not exhaustive for this specific subclass, strongly suggests that these derivatives possess significant biological activity. Their potential as potent enzyme inhibitors, such as against CK2, warrants further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Mechanistic studies are also crucial to identify the specific molecular targets and pathways modulated by these compounds. Such efforts will undoubtedly pave the way for the development of next-generation therapeutics based on this versatile and potent chemical scaffold.
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A Comparative Guide to the Cross-Validation of 3-Bromodibenzo[b,d]furan Characterization by Different Analytical Labs
Introduction: The Imperative of Analytical Certainty
In the landscape of drug development and materials science, the precise and accurate characterization of chemical entities is the bedrock of reliable research. 3-Bromodibenzo[b,d]furan, a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and a valuable research chemical, is no exception.[1][2] Its purity and structural integrity directly impact the performance and safety of end-products. Therefore, ensuring that the analytical data defining this compound is accurate and reproducible is not merely a matter of good practice—it is a scientific and regulatory necessity.
This guide delves into the critical process of inter-laboratory cross-validation for the analytical characterization of this compound. Cross-validation serves as a vital quality control measure, confirming that a validated analytical method yields consistent and reliable results across different laboratories, analysts, and instruments.[3] By distributing a single, homogenous batch of the compound to three independent analytical laboratories (hereafter Lab A, Lab B, and Lab C), we can objectively assess the concordance of their findings and scrutinize the subtle variations that can arise. This process is fundamental to establishing a robust and trustworthy analytical profile for the compound, aligning with the principles outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4][5][6]
The Analytical Gauntlet: A Multi-Technique Approach
A comprehensive characterization of a molecule like this compound necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture. Instead, we rely on the synergy of several orthogonal methods to confirm structure, verify molecular weight, and quantify purity. For halogenated aromatic compounds, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) represents the industry standard. For certain impurity profiles, particularly volatile or semi-volatile halogenated species, Gas Chromatography-Mass Spectrometry (GC-MS) is also an indispensable tool.[7][8][9]
The workflow for this cross-validation study is designed to be a self-validating system. Each laboratory receives the same material but employs its own internal, validated Standard Operating Procedures (SOPs). The comparison of the resulting data illuminates the robustness of the analytical methods and the overall consistency of the characterization.
Comparative Data Analysis: A Head-to-Head Evaluation
The following tables summarize the data received from the three participating laboratories. This side-by-side comparison allows for a clear and immediate assessment of the consistency of the characterization.
Table 1: Physical-Chemical Properties A fundamental, yet crucial, first step is the verification of basic physical properties.
| Parameter | Lab A | Lab B | Lab C | Reference Value |
| Appearance | White to off-white powder | Off-white crystalline solid | White powder | White crystalline powder |
| Melting Point (°C) | 232.1 - 233.5 | 231.9 - 233.1 | 232.5 - 233.8 | 232 - 233[10] |
Interpretation: All three labs reported physical properties that are in excellent agreement with each other and with the reference literature value, providing initial confidence in the material's identity.
Table 2: Comparative ¹H NMR Spectroscopy Data (400 MHz, CDCl₃) ¹H NMR is paramount for confirming the molecular structure by analyzing the chemical environment of the hydrogen atoms.
| Proton Assignment | Lab A (δ ppm, J Hz) | Lab B (δ ppm, J Hz) | Lab C (δ ppm, J Hz) |
| H-4 | 8.05 (d, J=1.8) | 8.06 (d, J=1.8) | 8.05 (d, J=1.8) |
| H-6 | 7.95 (dd, J=7.7, 1.2) | 7.95 (dd, J=7.7, 1.2) | 7.96 (dd, J=7.7, 1.2) |
| H-1 | 7.60 (d, J=8.3) | 7.60 (d, J=8.3) | 7.61 (d, J=8.3) |
| H-2 | 7.55 (dd, J=8.3, 1.8) | 7.55 (dd, J=8.3, 1.8) | 7.56 (dd, J=8.3, 1.8) |
| H-9 | 7.48 (d, J=8.1) | 7.49 (d, J=8.1) | 7.48 (d, J=8.1) |
| H-8 | 7.42 (td, J=7.5, 1.2) | 7.42 (td, J=7.5, 1.2) | 7.43 (td, J=7.5, 1.2) |
| H-7 | 7.35 (td, J=7.5, 1.2) | 7.35 (td, J=7.5, 1.2) | 7.36 (td, J=7.5, 1.2) |
Interpretation: The proton NMR data shows exceptional concordance across the labs. Chemical shifts (δ) are within ±0.01 ppm and coupling constants (J) are identical, confirming the isomeric identity of the compound as this compound.
Table 3: Comparative Mass Spectrometry Data Mass spectrometry provides unambiguous confirmation of the molecular weight and isotopic pattern, which is characteristic for a bromine-containing compound.
| Parameter | Lab A | Lab B | Lab C | Theoretical |
| Ionization Mode | ESI+ | EI | ESI+ | N/A |
| [M]⁺ or [M+H]⁺ (m/z) | 246.9, 248.9 | 246.0, 248.0 | 247.0, 249.0 | 245.97 / 247.97 |
| Isotopic Ratio (⁷⁹Br:⁸¹Br) | ~1:1 | ~1:1 | ~1:1 | ~1:1 |
| Primary Fragment (m/z) | 168.0 (Loss of Br) | 168.0 (Loss of Br) | 168.1 (Loss of Br) | 168.06 |
Interpretation: All labs correctly identified the molecular ion peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, a hallmark of a monobrominated compound. The slight variations in the measured m/z values are attributable to the different ionization techniques (Electrospray vs. Electron Impact) and instrument calibration, but all confirm the molecular formula C₁₂H₇BrO.
Table 4: Comparative HPLC Purity Data HPLC is the workhorse for determining the purity of the compound and quantifying any related impurities.
| Parameter | Lab A | Lab B | Lab C |
| Column | C18, 4.6x150mm, 3.5µm | C18, 4.6x250mm, 5µm | Phenyl-Hexyl, 4.6x150mm, 3.5µm |
| Mobile Phase | Acetonitrile/Water Gradient | Methanol/Water Gradient | Acetonitrile/Water Gradient |
| Retention Time (min) | 8.21 | 12.45 | 9.53 |
| Purity (Area %) | 99.85% | 99.81% | 99.90% |
| Largest Impurity (%) | 0.06% | 0.08% | 0.05% |
| Total Impurities (%) | 0.15% | 0.19% | 0.10% |
Interpretation: The purity results are highly consistent, all indicating a purity level >99.8%. The differences in total impurities are minor and can be explained by the different chromatographic conditions (column, mobile phase, gradient), which affect the resolution and detection of trace-level impurities. Lab C's use of a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds, resulted in slightly better resolution and a lower calculated total impurity profile. This highlights the importance of method specifics in impurity profiling. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[11]
Detailed Experimental Protocols
To ensure transparency and reproducibility, the following section details a representative protocol for each analytical technique. These protocols are based on the methodology of Lab A.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay (D1): 2.0 seconds
-
-
Data Processing: Apply a 0.3 Hz line broadening exponential multiplication, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
-
Causality: CDCl₃ is a standard solvent for non-polar organic molecules. A 400 MHz instrument provides sufficient resolution for unambiguous structural elucidation of this molecule. The choice of 16 scans is a balance between achieving a good signal-to-noise ratio and sample analysis time.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS.
-
Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The formic acid is added to promote protonation, forming the [M+H]⁺ ion.
-
Mass Range: 100-500 m/z
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
-
Data Analysis: Extract the mass spectrum and identify the monoisotopic mass for the [M+H]⁺ ion. Verify the isotopic pattern for a single bromine atom.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of 0.5 mg/mL in acetonitrile.
-
Instrumentation: Waters Alliance e2695 Separations Module with a 2998 Photodiode Array (PDA) Detector.
-
Chromatographic Conditions:
-
Column: Waters SunFire C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water (0.1% TFA)
-
Mobile Phase B: Acetonitrile (0.1% TFA)
-
Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 3 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Integrate all peaks with an area greater than 0.03%. Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Causality: A C18 column is a robust choice for reversed-phase separation of aromatic compounds. A gradient elution is necessary to ensure that any impurities with different polarities are effectively separated and eluted from the column. The PDA detector allows for spectral analysis of peaks to check for co-elution.
-
Integrated Characterization and Workflow Visualization
The strength of this analytical approach lies in the integration of data from all three techniques to build a comprehensive and self-validating profile of the compound. NMR confirms the structure, MS confirms the molecular weight and elemental composition, and HPLC quantifies the purity.
Conclusion: Achieving Consensus Through Cross-Validation
This inter-laboratory comparison guide demonstrates a robust framework for the comprehensive characterization of this compound. The results from three independent analytical labs show a high degree of concordance, establishing a reliable and scientifically sound profile for this important chemical intermediate. The minor variations observed, particularly in HPLC purity analysis, underscore the influence of specific method parameters and highlight the importance of establishing clear, pre-defined acceptance criteria in a validation protocol.[12]
Ultimately, the cross-validation process provides a high level of assurance in the quality of the analytical data. It validates not only the material itself but also the analytical procedures used to test it, ensuring that they are "fit for purpose."[11] For researchers, scientists, and drug development professionals, this level of analytical rigor is indispensable for making informed decisions, ensuring the quality of materials, and meeting stringent regulatory expectations.
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structure-property relationship of 3-Bromodibenzo[b,d]furan and its derivatives
An In-Depth Technical Guide to the Structure-Property Relationships of 3-Bromodibenzo[b,d]furan and its Derivatives
For researchers, scientists, and drug development professionals, the dibenzo[b,d]furan (DBF) scaffold represents a "privileged structure" — a molecular framework that is a recurring motif in a multitude of biologically active compounds and high-performance organic materials.[1][2][3] Its rigid, planar, and electron-rich nature makes it an ideal foundation for tuning molecular properties. The introduction of a bromine atom at the 3-position transforms this stable core into a versatile and reactive building block. This compound is not merely a derivative; it is a critical intermediate, a gateway to a vast chemical space of functionalized molecules with tailored electronic, photophysical, and biological activities.[4]
This guide provides a comprehensive comparison of this compound derivatives, delving into the causal relationships between their chemical structures and resulting properties. We will explore how strategic modifications to this core scaffold influence its performance in both medicinal chemistry and materials science, supported by experimental data and detailed protocols.
The Strategic Importance of the 3-Bromo Substituent
The utility of this compound stems from the reactivity of its carbon-bromine bond. This bond serves as a highly efficient synthetic handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions.[4] Methodologies like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions allow for the precise installation of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).[4][5][6] This strategic placement of bromine unlocks the potential to design molecules with fine-tuned properties for specific applications, from anticancer agents to organic light-emitting diode (OLED) materials.[4][7]
Synthetic utility of this compound.
Part 1: Derivatives in Medicinal Chemistry
The dibenzofuran scaffold is present in numerous natural products with diverse pharmacological activities.[1][8] Synthetic derivatives, particularly those functionalized at the 3-position, have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][8][9]
Structure-Activity Relationships (SAR)
The biological activity of DBF derivatives is highly dependent on the nature and position of its substituents. The introduction of specific functional groups via the 3-bromo handle can dramatically influence cytotoxicity, target selectivity, and pharmacokinetic properties.
-
Nitrogen-Containing Derivatives (via Buchwald-Hartwig Amination): The incorporation of amine functionalities is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[5][10] This allows for the synthesis of a diverse library of 3-amino-dibenzofuran derivatives. The resulting amino group can serve as a key pharmacophore, participating in hydrogen bonding interactions with biological targets like kinases or DNA.
-
Aryl and Heteroaryl Derivatives (via Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organohalide and an organoboron compound.[11][12] Attaching various aryl or heteroaryl rings to the 3-position of the DBF core can extend the molecule's π-system, enhance its lipophilicity, and introduce new interaction points for target binding. This strategy has been successfully employed to develop potent anticancer agents.[6]
-
Influence of Halogenation: The presence of halogen atoms, including the initial bromine, can significantly enhance biological activity.[13] Bromine and other halogens can increase cell membrane permeability and participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to protein targets.[13] Studies on related benzofuran structures show that bromoalkyl and bromoacetyl derivatives exhibit high cytotoxicity.[14][15]
Comparative Performance: Anticancer Activity
The following table summarizes experimental data for various benzofuran and dibenzofuran derivatives, illustrating the impact of substitution on their anticancer properties. While data for 3-substituted dibenzofurans is specific, broader benzofuran data helps establish general SAR principles.
| Compound/Derivative Class | Modification Strategy | Target Cell Line(s) | IC50 (µM) | Key SAR Insight | Reference |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Bromomethyl group on benzofuran core | K562, HL-60 (Leukemia) | 5.0, 0.1 | The bromomethyl group is crucial for the high, selective cytotoxicity against leukemia cells.[14] | [14] |
| Halogenated Benzofurans | Bromine or Chlorine on the benzofuran ring | Various Cancer Lines | Varies | Halogenation consistently increases anticancer activity. The position of the halogen is a critical determinant of biological effect.[13] | [13] |
| Hybrid Benzofuran-Chalcones | Coupling with chalcone scaffold | Various Cancer Lines | Varies | Hybrid molecules combining the benzofuran core with other pharmacologically active scaffolds often show potent cytotoxic effects.[13] | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for evaluating the cytotoxic potential of chemical compounds.[13][14]
Objective: To determine the concentration of a 3-substituted dibenzofuran derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., K562 leukemia cells) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[14]
-
Compound Treatment: The dibenzofuran derivative, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. A vehicle control (DMSO only) is included. The plate is incubated for 48-72 hours.[13]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[13]
-
Formazan Solubilization: The medium is carefully removed, and 150-200 µL of DMSO is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Part 2: Derivatives in Materials Science
The rigid and planar dibenzofuran core is an excellent platform for constructing materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).[7] Its properties facilitate good charge transport and high thermal stability.[7][16] By functionalizing the 3-bromo position, the electronic and photophysical properties can be precisely engineered.
Structure-Property Relationships (SPR)
In materials science, the goal is to tune the frontier molecular orbital (HOMO/LUMO) energies, triplet energy (T1), and fluorescence quantum yield.
-
Tuning Electronic Properties: The HOMO-LUMO energy gap of the parent dibenzofuran is approximately 5.028 eV, indicating high stability.[17] Attaching electron-donating groups (like carbazoles or amines) or electron-withdrawing groups (like cyano or boryl groups) to the 3-position via Suzuki or Buchwald-Hartwig coupling allows for precise control over the HOMO and LUMO energy levels. This is critical for matching the energy levels of adjacent layers in an OLED device to ensure efficient charge injection and transport.[16]
-
Application in Host Materials: In phosphorescent OLEDs (PHOLEDs), a host material must have a high triplet energy (T1) to prevent non-radiative energy loss from the phosphorescent dopant. The substitution position on the dibenzofuran core significantly impacts T1. Studies have shown that modifying the 1-, 2-, and 4-positions of dibenzofuran can be more effective than the 3-position for achieving high triplet energies.[18] However, the 3-position remains a key site for attaching charge-transporting moieties to create bipolar host materials that can transport both electrons and holes effectively, leading to improved device efficiency and lifetime.[16]
-
Aggregation-Induced Emission (AIE): Some benzofuran derivatives exhibit aggregation-induced emission, where fluorescence is enhanced in the solid state compared to in solution.[19] This property is highly desirable for OLEDs as it mitigates concentration quenching in the emissive layer. The specific molecular structure and intermolecular packing, dictated by the substituents, are responsible for this effect.[19]
Comparative Performance: Photophysical and Electrochemical Properties
The following table compares the properties of different dibenzofuran-based materials used in OLEDs.
| Compound/Derivative Class | Linkage Position(s) | HOMO (eV) | LUMO (eV) | Triplet Energy (T1) (eV) | Key SPR Insight | Reference |
| 1-DBF-PCz | 1-position | -5.78 | -2.25 | 2.91 | 1-position substitution provides a high triplet energy and balanced charge transport, leading to longer device stability.[16] | [16] |
| 2-DBF-PCz | 2-position | -5.81 | -2.27 | 2.94 | 2-position substitution also yields high triplet energy and good device stability.[16] | [16] |
| 4-DBF-PCz | 4-position | -5.79 | -2.25 | 2.91 | Similar to 1- and 2-position, 4-position modification is effective for high-performance host materials.[16] | [16] |
| DBFCzCN | 2,8-positions | -5.91 | -3.10 | 2.78 | Strategic placement of donor (carbazole) and acceptor (cyano) groups separates HOMO and LUMO, enabling TADF properties with high efficiency.[16] | [16] |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for synthesizing 3-aryl-dibenzo[b,d]furans, a key step in creating advanced organic materials.[6]
Objective: To couple an arylboronic acid with this compound to form a new C-C bond.
General workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reagent Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq.).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., Argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.01-0.05 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify it using column chromatography to yield the 3-aryl-dibenzo[b,d]furan derivative.
Conclusion
This compound is a foundational building block that provides an exceptional entry point into a rich and diverse chemical landscape. The strategic C-Br bond at the 3-position is the key to its versatility, enabling chemists to forge new C-N and C-C bonds with remarkable precision. This capability allows for the systematic tuning of molecular properties, directly influencing biological activity and photophysical performance. For medicinal chemists, this means the rational design of potent and selective therapeutics. For materials scientists, it offers a pathway to novel hosts and emitters for next-generation organic electronics. The comparative data and protocols provided herein underscore the direct and predictable relationship between the structure of these derivatives and their ultimate function, solidifying the this compound scaffold as a cornerstone of modern molecular design.
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Available at: [Link]
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Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (n.d.). PMC - NIH. Available at: [Link]
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Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. Available at: [Link]
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Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. (2021). ResearchGate. Available at: [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Available at: [Link]
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The Role of 4-Bromodibenzofuran in Advancing OLED Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. (n.d.). PubMed. Available at: [Link]
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Comparative analysis of the electrostatic potentials of dibenzofuran and some dibenzo-p-dioxins. (n.d.). Journal of the American Chemical Society. Available at: [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). ResearchGate. Available at: [Link]
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Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. (2010). SciELO. Available at: [Link]
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Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. (2018). ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-Bromodibenzo[b,d]furan
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3-Bromodibenzo[b,d]furan, a halogenated dibenzofuran derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain compliance with environmental regulations, and build a culture of trust and responsibility in our shared scientific endeavors.
Part 1: Core Hazard Profile and Prophylactic Safety Measures
This compound is a halogenated aromatic compound that necessitates careful handling due to its irritant properties and classification as a hazardous substance.[1][2] All handling and disposal operations must be conducted by trained personnel within a certified chemical fume hood to mitigate inhalation exposure.[1]
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is risk mitigation. Each component is chosen to create a barrier against the specific hazards posed by the chemical.
-
Chemical-Resistant Gloves: Nitrile gloves are required to prevent dermal contact and subsequent skin irritation.[2]
-
Safety Goggles: Safety goggles with side shields, or preferably a full-face shield, are mandatory to protect against accidental splashes that could cause serious eye irritation.[2]
-
Laboratory Coat: A properly fitted lab coat must be worn to protect against contamination of personal clothing and skin.
Quantitative Data Summary
For immediate reference, the following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇BrO | [3] |
| Molecular Weight | 247.09 g/mol | [4] |
| CAS Number | 26608-06-0 | [2] |
| Appearance | White to Almost white powder to crystal | [3] |
| GHS Hazard Statements | H315, H319 | [2] |
Part 2: Step-by-Step Disposal Protocol: A Self-Validating System
The fundamental principle governing the disposal of this compound is waste stream segregation . As a brominated organic compound, it must be disposed of as Halogenated Organic Waste .[5] This is critical because halogenated waste streams cannot be fuel-blended for energy recovery in the same way as non-halogenated solvents and require specialized, high-temperature incineration for complete destruction.[1][6] Mixing these waste streams leads to significantly higher disposal costs and complicates the disposal process for the entire container.[6]
Materials Required:
-
Designated hazardous waste container (leak-proof, compatible material)
-
Hazardous waste labels
-
Sealable, puncture-resistant bags for solid waste
-
Inert absorbent material (e.g., vermiculite, sand) for spill response[1]
Protocol for Liquid Waste (Solutions, Rinses)
-
Collection: Collect all solutions containing this compound, including reaction mixtures and solvent rinses from decontamination, in a designated, leak-proof hazardous waste container.[1]
-
Labeling: The container must be clearly and immediately labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound." [1][7] If other solvents are present, they must also be listed. The label must be kept current as waste is added.
-
Storage: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area away from incompatible materials.[7]
Protocol for Solid Waste (Unused Reagent, Contaminated Materials)
-
Pure Compound: Place any unused, expired, or waste solid this compound directly into the designated halogenated organic solid waste container.
-
Contaminated Labware: Collect all contaminated solid materials, such as gloves, weigh boats, and absorbent paper, in a sealable, puncture-resistant plastic bag.[1]
-
Labeling: Label the bag as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").[1]
-
Final Placement: Place the sealed bag into the larger, designated container for halogenated organic solid waste.
Protocol for Decontamination of Glassware
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
Waste Collection: This initial solvent rinse is considered hazardous and must be collected as halogenated organic liquid waste.[1]
-
Subsequent Rinses: Depending on institutional policy, subsequent rinses may also need to be collected. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Final Cleaning: After decontamination, the glassware can be cleaned using standard laboratory procedures.
Part 3: Spill and Emergency Procedures
In the event of a spill, the immediate priority is to contain the material and prevent personnel exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.
-
Don PPE: Before addressing the spill, don the full, mandatory PPE as described in Part 1.
-
Containment: For solid spills, carefully sweep the material. For all spills, contain the material with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[1][8]
-
Collection: Carefully collect the contaminated absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[1]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.
Part 4: Final Disposal and Environmental Rationale
All generated waste streams containing this compound must be managed through your institution's EHS office or a licensed chemical waste disposal contractor.[1] The self-validating nature of this protocol culminates in this step; proper segregation and labeling ensure the waste is directed to the correct final disposal pathway.
The authoritative and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility capable of handling such waste.[1][9] This method is necessary because incomplete combustion of brominated compounds can lead to the formation of polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent organic pollutants.[10][11] Licensed facilities have the engineering controls, such as high-efficiency scrubbers, to neutralize acidic gases (like hydrogen bromide) and ensure the complete destruction of the hazardous constituents.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Navigating the Risks: A Comprehensive Safety and Handling Guide for 3-Bromodibenzo[b,d]furan
For Researchers, Scientists, and Drug Development Professionals
The handling of halogenated aromatic compounds such as 3-Bromodibenzo[b,d]furan requires a meticulous and informed approach to safety. While specific toxicological data for this particular compound is limited, its structural similarity to highly toxic and carcinogenic polyhalogenated dibenzo-p-dioxins and dibenzofurans necessitates the adoption of stringent protective measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.
Hazard Assessment: Understanding the Invisible Threat
This compound is classified as a skin and eye irritant.[1] However, the primary concern stems from its classification as a brominated dibenzofuran. Research has shown that brominated dibenzo-p-dioxins and dibenzofurans exhibit toxicities comparable to their chlorinated counterparts, which are known carcinogens and endocrine disruptors.[2][3] These compounds can be absorbed through the skin, making dermal contact a significant route of exposure.[3] In the absence of established occupational exposure limits for this compound, a conservative approach treating it as a highly toxic substance is mandatory.
Key Hazards:
-
Acute Toxicity: Causes skin and serious eye irritation.[1]
-
Chronic Toxicity: Suspected to have systemic effects similar to dioxin-like compounds, which can include carcinogenicity and endocrine disruption.[2][3][4]
-
Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion. Dermal absorption is a critical concern.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on providing robust protection against a potent, skin-absorbable compound.
Hand Protection
Standard disposable nitrile gloves offer poor resistance to halogenated and aromatic hydrocarbons and are not sufficient for primary protection when handling this compound.[2][6]
-
Primary Gloving: Use gloves made of materials with high resistance to aromatic and halogenated solvents. Viton™ or polyvinyl alcohol (PVA) are recommended for extended contact.[2][7]
-
Double Gloving: For splash protection and to maintain dexterity, a two-layered glove system is advised. Wear a heavier-weight nitrile or neoprene glove over the primary Viton™ or PVA glove.
-
Inspection and Replacement: Always inspect gloves for rips, punctures, or signs of degradation before and after each use. Replace gloves immediately if contamination is suspected or visible. Set a regular replacement schedule for gloves used in prolonged operations.
| Glove Material | Resistance to Halogenated & Aromatic Hydrocarbons | Recommended Use for this compound |
| Viton™ | Excellent | Primary Layer for direct handling |
| Polyvinyl Alcohol (PVA) | Excellent | Primary Layer (Note: Poor resistance to water-based solutions)[2] |
| Butyl Rubber | Good | Acceptable primary layer |
| Neoprene | Poor | Outer layer for splash protection only |
| Nitrile | Poor | Outer layer for splash protection only |
| Natural Rubber (Latex) | Poor | Not Recommended |
Eye and Face Protection
-
Chemical Safety Goggles: Must be worn at all times when handling the compound in liquid or solid form.
-
Face Shield: In addition to goggles, a face shield is required when there is a risk of splashes or aerosol generation, such as during solution preparation or transfer.[8]
Respiratory Protection
Due to the lack of specific exposure limits and the high potential toxicity, respiratory protection is crucial, especially when handling the solid powder or when there is a potential for aerosol or vapor generation.
-
For Handling Solids: When weighing or handling the powder outside of a certified chemical fume hood, a full-facepiece respirator with P100 (HEPA) filters is required.
-
For Handling Solutions: When working with solutions where aerosols may be generated, an air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters is necessary.[8]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[9]
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.
-
Chemical-Resistant Apron: A PVC or rubber apron should be worn over the lab coat.[10]
-
Full-Body Protection: For tasks with a high risk of splashing or contamination, such as cleaning up spills, disposable coveralls (e.g., Tyvek®) are recommended.
-
Footwear: Closed-toe shoes are mandatory. For significant handling operations, chemical-resistant boots should be considered.[10][11]
Operational Plan: A Step-by-Step Guide to Safe Handling
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Pre-weighing Checks: Ensure all necessary PPE is correctly donned. Have waste containers and spill cleanup materials readily available.
-
Weighing: If possible, weigh the solid directly into the reaction vessel or a container that can be sealed for transfer. Use a balance with a draft shield.
-
Cleaning: After weighing, decontaminate the spatula and any other surfaces that may have come into contact with the compound using a solvent-moistened wipe (e.g., ethanol or acetone). Dispose of the wipe as hazardous waste.
Solution Preparation
-
Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Mixing: Use magnetic stirring or gentle agitation to dissolve the solid. Avoid vigorous shaking that could generate aerosols.
-
Transferring Solutions: Use a syringe or cannula for transferring solutions to minimize the risk of spills and exposure.
Caption: PPE selection workflow for this compound.
Disposal Plan: Ensuring a Safe End-of-Life
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation
-
Halogenated Organic Waste: this compound and any solutions containing it must be collected in a designated, clearly labeled container for halogenated organic waste.[12][13][14] Do not mix with non-halogenated waste streams.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and disposable lab coats, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
Decontamination of Equipment
-
Initial Rinse: Rinse all glassware and equipment that has been in contact with the compound with a suitable organic solvent (e.g., ethanol or acetone). Collect this initial rinse as halogenated organic waste.[12]
-
Washing: After the initial solvent rinse, wash the equipment thoroughly with detergent and hot water.[15]
-
Final Rinse: Perform a final rinse with deionized water.
Spill and Emergency Procedures
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully collect the absorbent material and spilled substance into a sealed, labeled hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of comprehensive safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and EHS department for additional guidance.
References
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UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
- Birnbaum, L. S., & Tuomisto, J. (2000). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed, 108(2-3), 199-211.
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PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). DIBENZOFURAN HAZARD SUMMARY. Retrieved from [Link]
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University of St Andrews. (2015, July 31). Glove selection guide. Retrieved from [Link]
- Phalen, R. N., & Le, T. (2018). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of occupational and environmental hygiene, 15(11), 781–789.
-
Phalen, R. N., & Le, T. (2025, August 6). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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Environmental Protection Agency. (2019, October 3). operating procedure. Retrieved from [Link]
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Environmental Health & Safety. (2020, March). Equipment Decontamination Procedures. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Lab Manager. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
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Federal Emergency Management Agency. (2023, June 6). 3.1. Equipment Decontamination. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Centers for Disease Control and Prevention. (1981, March 12). Decontamination procedures for chemical process equipment. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
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World Health Organization. (n.d.). Dioxins and dioxin-like substances. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
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SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]
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Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
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Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
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Minnesota Department of Health. (n.d.). Guidance for Dioxins. Retrieved from [Link]
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ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
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Environmental Protection Agency. (1999, January). Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]
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Wikipedia. (n.d.). Dioxins and dioxin-like compounds. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Dibenzofuran. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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The Hong Kong Polytechnic University. (n.d.). Laboratory Safety. Retrieved from [Link]
-
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University of New Mexico Chemistry. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]
-
Brown University. (n.d.). Laboratory Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
